N-Desmethyl Azelastine-d4
Description
BenchChem offers high-quality N-Desmethyl Azelastine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethyl Azelastine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₁H₁₈D₄ClN₃O |
|---|---|
Molecular Weight |
371.9 |
Synonyms |
4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone-d4; _x000B_Demethylazelastine-d4; |
Origin of Product |
United States |
1. Foundational & Exploratory
Comprehensive Technical Guide on N-Desmethyl Azelastine-d4: Structural Properties, Metabolic Profiling, and Bioanalytical Applications
Abstract
Azelastine is a widely utilized second-generation antihistamine with potent mast cell stabilizing properties. In clinical and pharmacokinetic settings, understanding the metabolic conversion of azelastine into its primary active metabolite, N-desmethylazelastine, is critical for evaluating drug efficacy and duration of action. To accurately quantify this metabolite in complex biological matrices, researchers rely on N-Desmethyl Azelastine-d4 , a stable isotope-labeled internal standard (SIL-IS). This whitepaper provides an in-depth analysis of the pharmacological context, physicochemical properties, and self-validating LC-MS/MS methodologies associated with N-Desmethyl Azelastine-d4.
Pharmacological Context and Metabolic Pathways
Azelastine acts as a dual-acting agent, providing both immediate H1-receptor antagonism and early-phase mast cell stabilization[1]. Upon systemic or topical absorption, azelastine undergoes extensive hepatic metabolism. The primary biotransformation is an oxidative N-demethylation mediated predominantly by the cytochrome P450 enzymes CYP3A4 and CYP2D6 , with a minor contribution from CYP1A2 [2].
This oxidative process yields N-desmethylazelastine , the principal active metabolite, which retains significant H1-receptor antagonistic activity[3]. The pharmacokinetic profile of this metabolite is distinct from the parent drug. While azelastine has an elimination half-life of 22 to 25 hours, N-desmethylazelastine exhibits a significantly prolonged half-life of approximately 54 hours[2]. This extended systemic presence is a primary driver of the drug's sustained duration of action.
Hepatic metabolism pathway of azelastine to N-desmethylazelastine.
Chemical and Physicochemical Profiling
To reliably quantify trace levels of N-desmethylazelastine in plasma or serum, bioanalytical assays require an internal standard that perfectly mimics the analyte's behavior while remaining mass-spectrometrically distinct. N-Desmethyl Azelastine-d4 is synthesized by incorporating four deuterium atoms into the molecular framework,[4].
Causality in Isotopic Design: Why a D4 Label?
The selection of a +4 Da mass shift is a deliberate and critical experimental design choice. The molecular structure of azelastine and its metabolite contains a single chlorine atom. Chlorine naturally exists as two stable isotopes: 35Cl (75.8% abundance) and 37Cl (24.2% abundance). Consequently, the natural isotopic distribution of the unlabeled drug produces a highly significant M+2 peak.
If a D2-labeled standard (+2 Da) were utilized, the M+2 isotopic peak of the highly abundant unlabeled drug would directly interfere with the internal standard's signal, leading to quantitative inaccuracies. By utilizing a D4 label (+4 Da), the internal standard's mass completely bypasses the 37Cl isotopic interference, ensuring a highly specific, self-validating mass spectrometric signal.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone-d4 |
| Synonyms | Demethylazelastine-d4 |
| Molecular Formula | C₂₁H₁₈D₄ClN₃O |
| Molecular Weight | ~371.90 g/mol (Unlabeled exact mass: ~367.87 g/mol ) |
| Isotopic Purity | >98% |
| Application | Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS |
(Note: Certain commercial catalogs may report varying molecular weights depending on specific salt forms or calculation methods, but the exact mass shift remains +4.025 Da relative to the free base,[4]).
Bioanalytical Utility: LC-MS/MS Methodologies
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for evaluating the pharmacokinetics of azelastine formulations[5],[6]. The D4-labeled standard is spiked into every biological sample to dynamically correct for variable extraction recoveries and matrix-induced ion suppression during electrospray ionization (ESI).
LC-MS/MS bioanalytical workflow using N-Desmethyl Azelastine-d4.
Step-by-Step Protocol: Plasma Quantification of N-Desmethylazelastine
The following protocol outlines a self-validating extraction and quantification system optimized for human plasma[5].
Step 1: Sample Spiking and Equilibration
-
Aliquot 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (N-Desmethyl Azelastine-d4, e.g., 50 ng/mL in 50% methanol).
-
Vortex vigorously for 30 seconds.
-
Mechanistic Causality: Adequate equilibration time is strictly required to allow the SIL-IS to bind to plasma proteins identically to the endogenous analyte. This ensures that any subsequent protein binding losses are proportionally corrected.
-
Step 2: Liquid-Liquid Extraction (LLE)
-
Alkalinize the plasma by adding 50 µL of 0.1 M NaOH.
-
Mechanistic Causality: N-desmethylazelastine is a basic compound containing a secondary amine. Raising the pH above its pKa suppresses ionization, maximizing its lipophilicity and driving the molecule into the organic extraction phase.
-
-
Add 1.0 mL of an organic extraction solvent (e.g., Methyl tert-butyl ether, MTBE).
-
Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Step 3: Reconstitution and HPLC Separation
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 Water:Acetonitrile containing 0.1% Formic Acid).
-
Inject 5–10 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Elute using a gradient method.
-
Mechanistic Causality: The acidic mobile phase ensures the amine groups are fully protonated ( −NH2+ ), yielding sharp chromatographic peak shapes and maximizing ionization efficiency in the subsequent MS step.
-
Step 4: Mass Spectrometry (ESI+ MRM)
-
Operate the tandem mass spectrometer (e.g., Sciex API-5500) in positive ion electrospray mode (Turbo-Ionspray)[5].
-
Monitor the Multiple Reaction Monitoring (MRM) transitions:
-
Unlabeled N-Desmethylazelastine: m/z [M+H] + ~368.2 → Product Ion.
-
N-Desmethyl Azelastine-d4: m/z [M+H] + ~372.2 → Product Ion.
-
-
Quantitation is performed using linear least squares regression of the peak area ratio (Analyte/IS) plotted against a freshly prepared calibration curve[5].
Trustworthiness in Experimental Design
The reliability of this bioanalytical workflow relies entirely on the identical physicochemical behavior of the analyte and the D4-labeled standard. Because deuterium substitution has a negligible effect on lipophilicity and pKa, N-desmethylazelastine and N-Desmethyl Azelastine-d4 co-elute perfectly from the HPLC column.
This co-elution means both compounds enter the ESI source at the exact same moment, experiencing the exact same matrix suppression or enhancement caused by co-extracting endogenous phospholipids. Consequently, the ratio of their signals remains constant, rendering the assay highly robust against inter-patient plasma variability and establishing a truly self-validating analytical system.
References
- Source: nih.
- Source: mdpi.
- Source: bioorganics.
- Source: acanthusresearch.
- Title: The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu)
- Title: (PDF) The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu)
- Title: (PDF)
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- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors | MDPI [mdpi.com]
- 4. N-Desmethyl Azelastine-D4 - Acanthus Research [acanthusresearch.com]
- 5. The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Quintessential Role of N-Desmethyl Azelastine-d4 in Modern Pharmacokinetic Studies
An In-Depth Technical Guide:
A Senior Application Scientist's Perspective on Ensuring Bioanalytical Integrity and Precision
Executive Summary
In the landscape of drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is the bedrock of robust pharmacokinetic (PK) analysis. For Azelastine, a potent second-generation antihistamine, understanding its metabolic fate is crucial for characterizing its efficacy and safety profile. This guide provides an in-depth technical examination of N-Desmethyl Azelastine-d4, the deuterated stable isotope-labeled internal standard (SIL-IS) for Azelastine's primary active metabolite. We will dissect the scientific rationale for its use, present field-proven bioanalytical methodologies, and explore the causality behind the experimental choices that establish it as the gold standard for ensuring data integrity in regulated pharmacokinetic studies.
The Foundation: Pharmacokinetics and the Imperative for an Internal Standard
Pharmacokinetic (PK) studies are designed to characterize the journey of a drug through the body, a process succinctly described by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[1] Data from these studies inform dosing regimens, identify potential drug-drug interactions, and are a cornerstone of regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA).[2][3]
The analytical workhorse for modern PK studies is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). While incredibly sensitive and specific, the LC-MS/MS workflow is susceptible to variability at multiple stages, including sample extraction, chromatographic injection, and ionization efficiency in the mass spectrometer.[4][5] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.[6][7] The fundamental principle is that the IS and the analyte of interest will behave similarly throughout the analytical process. Therefore, by calculating the ratio of the analyte's response to the IS's response, any experimental fluctuations are effectively normalized, ensuring the accuracy and precision of the final reported concentration.[8]
Among available options, the Stable Isotope-Labeled Internal Standard (SIL-IS) is universally recognized as the most reliable choice.[8][9] A SIL-IS is a version of the analyte where several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H (Deuterium, D), ¹³C, ¹⁵N).[5] This makes the IS chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects, while its different mass allows it to be independently detected by the mass spectrometer.[4][9]
The Analyte and its Metabolite: Azelastine and N-Desmethyl Azelastine
Azelastine is a widely used antihistamine for the treatment of allergic rhinitis and conjunctivitis.[10] Following administration, it is metabolized in the body, primarily by the cytochrome P450 enzyme system (specifically CYP3A4 and CYP2D6), into its major active metabolite, N-desmethyl Azelastine.[11] This metabolite is also pharmacologically active, contributing to the overall therapeutic effect of the drug.[11][12] Therefore, to fully characterize the pharmacokinetics of Azelastine, it is essential to accurately quantify both the parent drug and its N-desmethyl metabolite in biological samples like human plasma.[10][13]
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- 13. Pharmacokinetics of azelastine and its active metabolite, desmethylazelastine, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological and Analytical Differentiation of Azelastine and its Active Metabolite N-Desmethylazelastine: A Technical Guide
Executive Summary
In the landscape of bioanalytical assay development and pharmacokinetic (PK) modeling, differentiating a parent drug from its active metabolites is critical for establishing an accurate therapeutic profile. A classic and clinically significant example is Azelastine (AZE) and its primary active metabolite, N-Desmethylazelastine (N-DMA) . As a Senior Application Scientist, I frequently encounter the challenge of designing robust analytical frameworks to quantify these entities simultaneously. This whitepaper dissects the pharmacological distinctions, metabolic pathways, and the causal logic behind the LC-MS/MS methodologies required to accurately quantify AZE and N-DMA in human plasma.
Pharmacodynamics & Receptor Kinetics
Azelastine is a potent, second-generation histamine H1-receptor antagonist utilized primarily for allergic rhinitis and conjunctivitis. It operates via a triple mode of action: H1-receptor antagonism, mast-cell stabilization, and the inhibition of inflammatory mediators like leukotrienes 1[1].
Upon administration, AZE undergoes hepatic biotransformation to N-DMA. Crucially, N-DMA retains potent H1-receptor antagonist activity. While AZE exhibits a slightly higher baseline binding affinity for the H1 receptor, both compounds contribute significantly to the drug's overall in vivo efficacy and exhibit similar cytotoxic potentials in targeted in vitro assays 2[2].
Pharmacokinetics and Metabolic Biotransformation
The PK profiles of AZE and N-DMA are the primary drivers of the drug's extended duration of action. The biotransformation of AZE to N-DMA is a classic N-demethylation reaction catalyzed by the hepatic cytochrome P450 (CYP450) system. In vitro studies utilizing recombinant human CYP isoforms have pinpointed CYP3A4, CYP2D6, and CYP1A2 as the principal enzymes responsible for this conversion 3[3].
Metabolic biotransformation of Azelastine to N-Desmethylazelastine via the hepatic CYP450 system.
Comparative Pharmacokinetic Data
The most striking difference between the parent and metabolite lies in their elimination kinetics. N-DMA possesses a highly prolonged half-life, which acts as a pharmacological reservoir, permitting twice-daily dosing regimens despite the shorter half-life of the parent drug1[1].
| Pharmacokinetic Parameter | Azelastine (AZE) | N-Desmethylazelastine (N-DMA) |
| Pharmacological Status | Parent Drug (Active) | Primary Metabolite (Active) |
| Elimination Half-Life ( t1/2 ) | ~22 hours | ~54 hours |
| Plasma Protein Binding | ~88% | ~97% |
| Primary Metabolic Drivers | CYP3A4, CYP2D6, CYP1A2 | N/A (Terminal Metabolite) |
| Steady-State Plasma Ratio | 100% (Baseline) | 20% – 50% of AZE concentration |
Bioanalytical Quantification: LC-MS/MS Methodology
To accurately model the PK profiles of AZE and N-DMA, a highly sensitive and selective analytical method is required. Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the industry gold standard 4[4].
Causality in Method Design
As bioanalytical scientists, we do not select reagents arbitrarily; every choice is a calculated mechanism to enhance signal-to-noise ratio and ensure self-validation:
-
Extraction Choice: A Liquid-Liquid Extraction (LLE) using n-hexane:2-propanol is preferred over simple protein precipitation. LLE provides superior sample clean-up, selectively partitioning the lipophilic AZE and N-DMA while leaving behind endogenous plasma phospholipids that cause severe ion suppression in the ESI source 4[4].
-
Chromatographic Buffer: The mobile phase utilizes 5 mM ammonium acetate (pH ~6.4). This volatile buffer is critical; it maintains the basic amine groups of AZE and N-DMA in their protonated state ( [M+H]+ ), maximizing positive electrospray ionization (ESI+) efficiency while preventing peak tailing on the stationary phase5[5].
Step-by-step LC-MS/MS analytical workflow for quantifying AZE and N-DMA in human plasma.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By utilizing an Internal Standard (IS) and a rigorous calibration curve, the assay inherently corrects for extraction losses and matrix effects.
-
Sample Aliquoting & Spiking: Aliquot 1.0 mL of human plasma into a clean glass tube. Spike with 100 μ L of an internal standard (IS) solution (e.g., Clomipramine at 10 μ g/mL). Self-Validation Check: The IS must possess similar lipophilicity and ionization traits to the target analytes to accurately track recovery 4[4].
-
Liquid-Liquid Extraction (LLE): Add 5.0 mL of the extraction solvent (n-hexane:2-propanol, 97:3, v/v). Vortex vigorously for 10 minutes to drive the analytes into the organic phase.
-
Phase Separation: Centrifuge the samples at 4000 rpm for 5 minutes. Carefully transfer the upper organic layer to a clean evaporation tube, taking care not to disturb the proteinaceous interface.
-
Evaporation & Reconstitution: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 150 μ L of the mobile phase (acetonitrile : 5mM ammonium acetate, 1:1, v/v). Vortex for 5 seconds 4[4].
-
Chromatographic Separation: Inject 7.0 μ L of the reconstituted sample onto a reverse-phase C8 or C18 column (e.g., YMC Pack Pro C8, 2.0 × 50 mm, 3 μ m) at a flow rate of 0.25 mL/min.
-
MRM Detection: Operate the mass spectrometer in positive ESI mode. Monitor the specific precursor-to-product ion transitions:
-
Data Analysis: Construct a 7-point calibration curve (e.g., 20–2000 pg/mL) using the peak area ratio of the analyte to the IS. Ensure the Lower Limit of Quantification (LLOQ) achieves a precision and accuracy deviation of ≤ 20% 5[5].
Conclusion
The interplay between Azelastine and N-Desmethylazelastine exemplifies the necessity of comprehensive metabolite tracking in drug development. While AZE initiates the rapid H1-antagonist response, it is the N-DMA metabolite—with its highly extended 54-hour half-life—that sustains the therapeutic window. By leveraging robust, self-validating LC-MS/MS workflows, bioanalytical scientists can accurately quantify both entities, ensuring that clinical PK models reflect the true, sustained pharmacological activity of the drug.
References
- In vitro identification of the human cytochrome P-450 enzymes involved in the N-demethylation of azelastine - PubMed (NIH).
- Astelin - azelastine hydrochloride spray, metered - FDA (AccessData).
- Azelastine Inhibits Triple-Negative Breast Cancer Cell Viability via an ARF1-Dependent Mechanism - MDPI.
- Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC (NIH).
- Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method - Journal of Cancer Prevention.
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- 2. mdpi.com [mdpi.com]
- 3. In vitro identification of the human cytochrome P-450 enzymes involved in the N-demethylation of azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcpjournal.org [jcpjournal.org]
Unveiling the Pharmacodynamic and Pharmacokinetic Landscape of Azelastine and its Active Metabolite N-Desmethylazelastine in Human Plasma
Executive Summary
In the realm of drug development and therapeutic drug monitoring, decoupling the biological activity of a parent drug from its circulating metabolites is a critical bioanalytical challenge. Azelastine, a potent second-generation H1-receptor antagonist and mast cell stabilizer, is a prime example of a therapeutic whose sustained clinical efficacy is heavily driven by its primary oxidative metabolite: N-desmethylazelastine[1]. This technical whitepaper explores the mechanistic pharmacology, plasma pharmacokinetics, and provides a self-validating LC-MS/MS protocol for the precise quantification of these analytes in human plasma.
Mechanistic Pharmacology: The Dual-Action Pathway
Azelastine is oxidatively metabolized by the hepatic cytochrome P450 system—primarily via CYP3A4, CYP2D6, and CYP1A2—into 2[2].
Causality in Experimental Design: When designing receptor binding assays or cell-based degranulation models, it is scientifically imperative to evaluate both the parent and the metabolite. N-desmethylazelastine is not a biologically inert byproduct; it retains high-affinity H1-receptor antagonism and actively downregulates the release of inflammatory mediators, including leukotrienes, histamine, and platelet-activating factor (PAF)[3]. Because the metabolite possesses a highly functionalized alkylamino moiety, its basicity and polarity are essential for sustained receptor interaction[4].
Mechanism of action for Azelastine and N-desmethylazelastine in allergic response inhibition.
Pharmacokinetic Profiling and Plasma Dynamics
Understanding plasma dynamics is crucial for determining dosing intervals and predicting drug accumulation during chronic administration. The biological activity of N-desmethylazelastine in plasma is characterized by a significantly prolonged elimination half-life compared to azelastine (54 hours vs. 22 hours)[5]. Consequently, at steady-state, plasma concentrations of N-desmethylazelastine can reach 20–50% of the parent drug's concentration, heavily contributing to the drug's sustained efficacy[6].
Quantitative Pharmacokinetic and Physicochemical Data
| Parameter | Azelastine | N-desmethylazelastine |
| Molecular Role | Parent Drug | Active Oxidative Metabolite |
| Primary CYP450 Enzymes | CYP3A4, CYP2D6, CYP1A2 | N/A (Formed via N-demethylation) |
| Elimination Half-Life (t½) | ~22 hours | ~54 hours |
| Plasma Protein Binding | ~88% | ~97% |
| Steady-State Plasma Ratio | 100% (Baseline) | 20–50% of parent concentration |
Data synthesized from in vitro human plasma studies and clinical pharmacokinetic trials[3][5].
Bioanalytical Methodology: LC-MS/MS Protocol for Plasma Quantification
To establish a self-validating system for therapeutic drug monitoring, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The following protocol details the extraction and quantification of azelastine and N-desmethylazelastine from human plasma, utilizing clomipramine as an internal standard (IS)[7][8].
Causality in Experimental Choices:
-
Extraction Technique: Liquid-liquid extraction (LLE) using a highly non-polar solvent mixture (n-hexane:2-propanol) is chosen over standard protein precipitation. The slight polarity introduced by 3% 2-propanol enhances the recovery of the secondary amine (N-desmethylazelastine) while leaving polar plasma proteins and phospholipids behind, thereby eliminating matrix effects and ensuring high sensitivity (LLOQ of 10 pg/mL)[7].
-
Mobile Phase pH: A mobile phase pH of 6.4 is utilized to ensure these basic amines remain partially ionized, optimizing peak shape on the C8 column and maximizing Electrospray Ionization (ESI) efficiency[7][8].
Step-by-step LC-MS/MS workflow for quantifying Azelastine metabolites in plasma.
Step-by-Step Analytical Protocol
Phase 1: Sample Preparation & Extraction
-
Aliquot 1.0 mL of human plasma into a borosilicate glass test tube.
-
Spike the plasma with 100 µL of the Internal Standard (Clomipramine, 10 µg/mL)[7].
-
Add 4.0 mL of the extraction solvent mixture (n-hexane : 2-propanol, 97:3, v/v)[7].
-
Vortex vigorously for 3 minutes to ensure complete partitioning, followed by centrifugation at 3000 rpm for 10 minutes at 4°C.
Phase 2: Drying and Reconstitution 5. Carefully transfer the organic (upper) layer to a clean glass tube. 6. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C. 7. Reconstitute the dried residue in 200 µL of mobile phase (Acetonitrile : 5 mM ammonium acetate, 1:1, v/v) and vortex for 30 seconds[7].
Phase 3: Chromatographic Separation 8. Inject 10 µL of the reconstituted sample into the HPLC system. 9. Column: YMC C8 column (maintains excellent retention of hydrophobic basic amines)[7]. 10. Mobile Phase: Acetonitrile : 5 mM ammonium acetate solution (70:30, v/v, pH=6.4)[8]. 11. Flow Rate: Isocratic flow at 0.25 mL/min[8].
Phase 4: MS/MS Detection (Positive ESI, MRM Mode) 12. Configure the mass spectrometer (e.g., API5000) for Multiple Reaction Monitoring (MRM) in positive ion mode. 13. Monitor the following transitions:
- Azelastine: m/z 382.2 → 112.2[8]
- N-desmethylazelastine: m/z 368.2 → 112.2
- Internal Standard (Clomipramine): m/z 315.3 → 228.0[8]
Clinical Implications of Metabolite Activity
The sustained biological activity of N-desmethylazelastine fundamentally dictates the clinical efficacy profile of azelastine formulations. Because the metabolite's half-life is more than double that of the parent drug, it accumulates over time, providing a prolonged therapeutic window[5]. This pharmacokinetic reality must be accounted for in clinical trial designs, particularly when assessing the long-term safety and efficacy of novel intranasal or ophthalmic delivery systems where systemic absorption occurs[1].
References
- Azelastine hydrochloride: A review of pharmacology, pharmacokinetics, clinical efficacy and tolerability Source: ResearchGate URL
- Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS)
- Azelastine (Allergodil)
- Desmethylazelastine | Azelastine Metabolite Source: MedChemExpress URL
- PRODUCT INFORMATION SYNAZE Nasal Spray Source: MedPath URL
- (PDF) Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS)
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: MDPI URL
- Source: Pharmaoffer.
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- 6. Azelastine (Allergodil) | inhibitor/agonist | CAS 58581-89-8 | Buy Azelastine (Allergodil) from Supplier InvivoChem [invivochem.com]
- 7. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Stability Dynamics of Deuterated Azelastine Internal Standards in LC-MS/MS Bioanalysis
Abstract: In the realm of quantitative bioanalysis, Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard for mitigating matrix effects and ensuring assay reproducibility[1]. For Azelastine—a potent, second-generation H1-receptor antagonist—deuterated isotopologues (such as Azelastine-d3, -d4, or -d5) are routinely employed in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. However, the assumption that SIL-IS compounds are inert and unconditionally stable is a dangerous analytical fallacy. This whitepaper explores the mechanistic causality behind the instability of deuterated Azelastine, focusing on Hydrogen-Deuterium Exchange (HDX), chemical degradation, and the rigorous self-validating protocols required to meet global regulatory standards.
The Mechanistic Causality of SIL-IS Instability
As a Senior Application Scientist, it is critical to look beyond the raw data and understand why an internal standard fails. The stability of a deuterated Azelastine standard is threatened by two primary physicochemical phenomena: isotopic scrambling and structural degradation.
Hydrogen-Deuterium Exchange (HDX)
Deuterated internal standards can undergo hydrogen-deuterium exchange when exposed to protic solvents (e.g., methanol, water) or pH extremes during sample extraction and chromatographic separation[2].
The Causality: If Azelastine-d4 undergoes back-exchange with hydrogen from the mobile phase, it converts into Azelastine-d3 or -d2. Because the mass spectrometer monitors a specific Multiple Reaction Monitoring (MRM) transition for the D4 isotopologue, this isotopic scrambling directly reduces the peak area of the internal standard. Since the unknown analyte concentration is calculated via the Analyte/IS response ratio, an artificial drop in the IS signal will falsely inflate the calculated concentration of the drug, leading to catastrophic batch failure[3]. Minimizing HDX under specific LC-MS conditions is therefore a foundational requirement for analytical reliability[3].
Chemical and Photolytic Degradation
While deuterium incorporation strengthens the specific C-D bond via the kinetic isotope effect, it does not protect the rest of the Azelastine molecule from its inherent chemical vulnerabilities. Azelastine contains a phthalazinone ring and an azepane ring, making it susceptible to specific degradation pathways[4]:
-
Alkaline Hydrolysis: Under high pH conditions, the lactam/amide bond within the phthalazinone ring undergoes nucleophilic attack, leading to ring cleavage[4]. Azelastine demonstrates significant degradation under strong alkaline conditions[5].
-
Oxidative Degradation: Exposure to peroxides or radical initiators typically results in the formation of an N-oxide at the tertiary amine of the azepane ring[4].
-
Photolysis: Azelastine is highly labile under UV/VIS irradiation, which can trigger the homolytic cleavage of the chlorobenzyl group[5].
Caption: Mechanistic pathways of degradation and isotopic scrambling in deuterated Azelastine.
Regulatory Framework & Acceptance Criteria
The FDA's 2018 Bioanalytical Method Validation (BMV) guidance establishes the regulatory framework for validating assays used in clinical pharmacology and bioequivalence studies[6]. To ensure the integrity of the SIL-IS, stability must be proven across the entire lifecycle of the sample.
Table 1: Mandatory Stability Parameters for Azelastine SIL-IS
| Stability Parameter | Matrix / Environment | Temperature | Acceptance Criteria (FDA BMV) |
| Stock Solution Stability | Neat Solvent (e.g., Methanol/DMSO) | -20°C or -80°C | ±5% of nominal response; no new interference peaks. |
| Working Solution Stability | Diluted Solvent (e.g., 50% MeOH) | Benchtop (Ambient) | ±5% of nominal response after 6–24 hours. |
| Matrix Stability (Benchtop) | Human Plasma / Urine | Benchtop (Ambient) | ±15% of nominal concentration against fresh curve. |
| Freeze-Thaw Stability | Human Plasma / Urine | -20°C to Ambient | ±15% of nominal after ≥3 cycles. |
| Autosampler Stability | Post-Extraction Reconstitution | 4°C | ±15% of nominal; stable IS response across batch. |
Experimental Protocol: A Self-Validating Stability Workflow
To ensure trustworthiness, a stability protocol cannot merely observe degradation; it must actively prove that the IS response remains consistent and does not contribute to matrix effects[1]. The following step-by-step methodology is designed to validate Azelastine-d4/d5 stability.
Step 1: Stock Solution Preparation and Purging
-
Weigh 1.00 mg of Azelastine-d4 accurately and dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock solution.
-
Causality Check: Purge the vial headspace with inert Argon or Nitrogen gas before sealing. This prevents oxidative degradation of the tertiary amine[4].
-
Store aliquots in amber glass vials at -20°C to prevent photolytic cleavage of the chlorobenzyl group[5].
Step 2: Isotopic Integrity and HDX Stress Testing
-
Prepare a 100 ng/mL working solution in the intended reconstitution solvent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Incubate the solution at ambient temperature for 24 hours.
-
Analyze via LC-MS/MS, monitoring both the D4 transition (e.g., m/z 386.2 → 112.2) and the D3/D0 transitions.
-
Validation: If the D3 or D0 signal increases by >5% relative to the D4 signal over 24 hours, HDX is occurring. The mobile phase pH or solvent composition must be adjusted to a less protic environment.
Step 3: Matrix Freeze-Thaw Cycling
-
Spike Azelastine-d4 into blank human plasma to achieve a concentration representative of 50% of the Upper Limit of Quantification (ULOQ)[1].
-
Subject the aliquots to three distinct freeze-thaw cycles (-20°C for 24 hours, thaw unassisted at room temperature).
-
Extract the samples using Liquid-Liquid Extraction (LLE) (e.g., n-hexane: 2-propanol)[4].
Step 4: LC-MS/MS Acquisition & Autosampler Evaluation
-
Inject the extracted samples into the LC-MS/MS system.
-
Leave the remaining extracted samples in the autosampler at 4°C for 72 hours, then re-inject.
-
Validation: Compare the IS peak areas of the 72-hour samples against freshly extracted samples. A deviation of >15% indicates post-preparative instability, requiring a change in the reconstitution solvent.
Caption: Workflow for validating the stability of deuterated Azelastine internal standards.
Data Synthesis & Troubleshooting
When stability criteria fail, the root cause must be identified systematically. Below is a synthesis of common degradation profiles for Azelastine and their corresponding LC-MS/MS troubleshooting steps.
Table 2: Stress Degradation Profiling of Azelastine
| Stress Condition | Primary Degradation Pathway | LC-MS/MS Impact | Corrective Action |
| High pH (>9.0) | Alkaline Hydrolysis of Phthalazinone ring[4] | Loss of IS signal; appearance of lower mass degradants. | Buffer mobile phase to pH 3.5–6.4; avoid strong alkaline extraction buffers. |
| Protic Solvents (H2O/MeOH) | Hydrogen-Deuterium Exchange (HDX)[2] | Isotopic scrambling; reduced D4 signal, increased D3/D2 signal. | Switch to aprotic solvents (e.g., Acetonitrile) for stock solutions; optimize LC gradient. |
| UV/VIS Light | Photolytic Cleavage of chlorobenzyl group[5] | Rapid loss of IS peak area during benchtop handling. | Mandate the use of amber glassware and low-actinic lighting during sample prep. |
Conclusion
The implementation of deuterated Azelastine internal standards is indispensable for rigorous LC-MS/MS bioanalysis. However, their structural and isotopic stability cannot be taken for granted. By understanding the chemical causality behind Hydrogen-Deuterium Exchange, alkaline hydrolysis, and photolysis, analytical scientists can engineer self-validating workflows that preemptively neutralize these risks. Adherence to these mechanistic principles ensures compliance with FDA BMV guidelines and guarantees the generation of scientifically defensible pharmacokinetic data.
References
-
[2] Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry - ACS Publications. URL:[Link]
-
[3] Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. URL:[Link]
-
[6] Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register (FDA). URL:[Link]
-
[5] Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine... PubMed Central (PMC). URL:[Link]
-
[4] Method validation and characterization of stress degradation products of azelastine hydrochloride using LC‐UV/PDA and LC‐Q/TOF‐MS studies. ResearchGate. URL:[Link]
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- 5. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Identifying Major CYP450 Metabolites of Azelastine: A Comprehensive In Vitro Phenotyping Guide
Executive Summary
Azelastine is a potent, second-generation H1-receptor antagonist widely utilized in the treatment of allergic rhinitis and conjunctivitis[1]. While its clinical efficacy is well-established, its pharmacokinetic profile is heavily dictated by its oxidative metabolism in the liver. This technical whitepaper explores the metabolic fate of azelastine, identifies the specific Cytochrome P450 (CYP450) isoforms responsible for its biotransformation, and provides a robust, self-validating in vitro experimental workflow for metabolite phenotyping.
The Metabolic Profile of Azelastine
Azelastine undergoes extensive hepatic metabolism following systemic absorption. Approximately 75% of an oral dose is excreted in the feces, with less than 10% recovered as unchanged parent drug[2]. The primary metabolic pathway is N-demethylation, which yields the principal active metabolite, N-desmethylazelastine (also referred to as desmethylazelastine)[3].
Pharmacokinetic Significance
Both the parent drug and N-desmethylazelastine exhibit potent H1-receptor antagonist activity[4]. However, their pharmacokinetic parameters differ significantly, which profoundly impacts the drug's duration of action. N-desmethylazelastine has a prolonged elimination half-life of approximately 54 hours, compared to 22 hours for the parent azelastine[5]. Furthermore, in vitro studies indicate that plasma protein binding is highly extensive for both compounds: 88% for azelastine and 97% for N-desmethylazelastine[2][3]. Minor metabolic pathways also lead to the formation of two inactive carboxylic acid metabolites[1].
Quantitative Data Summary
| Parameter | Azelastine (Parent) | N-desmethylazelastine (Metabolite) |
| Pharmacological Activity | H1-receptor antagonist | H1-receptor antagonist |
| Elimination Half-life ( t1/2 ) | ~22 hours | ~54 hours |
| Plasma Protein Binding | 88% | 97% |
| Primary CYP450 Isoforms | N/A | CYP3A4, CYP2D6, CYP1A2 |
Cytochrome P450 Isoform Mapping
The N-demethylation of azelastine is not reliant on a single enzyme; rather, it exhibits "metabolic redundancy" mediated by a consortium of CYP450 isoforms[5]. In vitro phenotyping utilizing human liver microsomes (HLMs) and recombinant human CYPs (rhCYPs) has definitively identified three major contributors to this pathway[6][7]:
-
CYP3A4: The predominant hepatic isoform responsible for the majority of azelastine N-demethylation[7].
-
CYP2D6: A highly polymorphic enzyme that contributes significantly to the formation of the active metabolite[5].
-
CYP1A2: A secondary contributor, which is notable because its activity can be induced by environmental factors such as tobacco smoking[5][7].
Metabolic pathway of Azelastine N-demethylation via major CYP450 isoforms.
Experimental Methodology: In Vitro CYP450 Phenotyping
To accurately map the metabolic fate of a compound, a rigorous in vitro phenotyping assay is required. As a best practice in drug metabolism and pharmacokinetics (DMPK), an assay must be a self-validating system. The following protocol utilizes HLMs coupled with selective chemical inhibition to determine the fractional contribution of each CYP isoform to azelastine metabolism.
Table 2: Selective Chemical Inhibitors for Phenotyping
| Target Enzyme | Selective Inhibitor | Concentration | Mechanism of Inhibition |
| CYP3A4 | Ketoconazole | 1 µM | Reversible, competitive |
| CYP2D6 | Quinidine | 1 µM | Reversible, competitive |
| CYP1A2 | Furafylline | 10 µM | Mechanism-based (irreversible) |
Step-by-Step Workflow
Step 1: System Preparation
-
Action: Prepare an incubation mixture containing Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 .
-
Causality & Expertise: MgCl2 is not optional; it is an essential cofactor required for the optimal electron transfer activity of the NADPH-cytochrome P450 reductase complex.
Step 2: Selective Chemical Inhibition
-
Action: Aliquot the HLM mixture and add specific CYP inhibitors (see Table 2). Pre-incubate the mixture at 37°C for 15 minutes.
-
Causality & Expertise: Pre-incubation is critical, particularly for furafylline. Because furafylline is a mechanism-based inhibitor, it requires catalytic turnover by CYP1A2 (in the presence of NADPH) to generate the reactive intermediate that irreversibly inactivates the enzyme. Furthermore, the final concentration of the inhibitor's organic solvent (e.g., DMSO) must be kept below 0.1% (v/v) to prevent non-specific solvent-mediated CYP inhibition.
Step 3: Reaction Initiation
-
Action: Add Azelastine at concentrations bracketing its anticipated Km (e.g., 1 to 50 µM). Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Self-Validating Control: A minus-NADPH control must be run in parallel. This ensures that any observed depletion of azelastine is strictly cytochrome P450-dependent, ruling out chemical degradation in the buffer.
Step 4: Reaction Termination
-
Action: After a linear incubation period (e.g., 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated N-desmethylazelastine-d3).
-
Causality & Expertise: The use of ice-cold organic solvent serves a dual purpose: it instantly denatures the microsomal proteins to stop the reaction precisely at the target timepoint, and it precipitates the proteins to yield a clean supernatant for injection.
Step 5: LC-MS/MS Quantification
-
Action: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the formation of N-desmethylazelastine.
Step-by-step in vitro workflow for CYP450 phenotyping using human liver microsomes.
Clinical Implications & Drug-Drug Interactions (DDIs)
Understanding the specific CYP isoforms responsible for azelastine metabolism is critical for predicting clinical Drug-Drug Interactions (DDIs). Because azelastine relies on multiple enzymes (CYP3A4, CYP2D6, CYP1A2)[5][7], the inhibition of a single pathway rarely results in toxic systemic accumulation.
For example, clinical interaction studies have demonstrated that co-administration of azelastine with erythromycin (a potent CYP3A4 inhibitor) does not result in a clinically significant pharmacokinetic interaction or QTc prolongation[3]. However, co-administration with cimetidine, a non-specific pan-CYP inhibitor, raised orally administered mean azelastine concentrations by approximately 65%[2]. This highlights the protective nature of metabolic redundancy: unless multiple CYP pathways are simultaneously blocked, the alternative isoforms can compensate to clear the drug safely.
References
-
Title: Astelin - azelastine hydrochloride spray, metered Meda Pharmaceuticals Inc. | Source: fda.gov | URL: 2
-
Title: Azelastine - Wikipedia | Source: wikipedia.org | URL: 1
-
Title: Azelastine (azelastine) - Dosing, PA Forms & Info (2026) | Source: prescriberpoint.com | URL: 3
-
Title: Azelastine: Package Insert / Prescribing Information / MOA | Source: drugs.com | URL: 4
-
Title: Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis | Source: nih.gov (PMC) | URL: 5
-
Title: Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs. | Source: semanticscholar.org | URL: 6
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Title: Azelastine (Allergodil) | inhibitor/agonist | CAS 58581-89-8 | Source: invivochem.com | URL: 7
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- 4. drugs.com [drugs.com]
- 5. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Azelastine (Allergodil) | inhibitor/agonist | CAS 58581-89-8 | Buy Azelastine (Allergodil) from Supplier InvivoChem [invivochem.com]
Comprehensive Bioanalytical Guide: N-Desmethyl Azelastine-d4 as a Stable Isotope-Labeled Internal Standard
Executive Summary
Azelastine is a potent, second-generation histamine H1-receptor antagonist and mast cell stabilizer widely prescribed for allergic rhinitis. To accurately profile its pharmacokinetics (PK) and bioequivalence (BE), bioanalytical workflows must co-quantify the parent drug and its major active metabolite, N-desmethyl azelastine. This technical guide details the physicochemical properties of the stable isotope-labeled internal standard (SIL-IS), N-Desmethyl Azelastine-d4 , and outlines a self-validating LC-MS/MS methodology grounded in mechanistic causality.
Physicochemical Profiling & Isotopic Causality
Accurate mass spectrometry requires internal standards that perfectly mimic the analyte's extraction and ionization behavior while remaining mass-resolved (1)[1]. N-Desmethyl Azelastine-d4 fulfills this role by providing an optimal mass shift.
Table 1: Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) |
| Azelastine | C₂₂H₂₄ClN₃O | 381.90 | 382.2 |
| N-Desmethyl Azelastine | C₂₁H₂₂ClN₃O | 367.87 | 368.2 |
| N-Desmethyl Azelastine-d4 (Free Base) | C₂₁H₁₈D₄ClN₃O | 371.90 | 372.2 |
| N-Desmethyl Azelastine-d4 (HCl Salt) | C₂₁H₁₈D₄ClN₃O · HCl | 408.36 | 372.2 |
Causality of Deuteration (+4 Da Shift): The natural isotopic distribution of N-desmethyl azelastine (driven by naturally occurring ¹³C and ³⁷Cl isotopes) generates significant M+2 and M+3 peaks. If a d2 or d3 label were used, the upper limit of quantification (ULOQ) of the unlabeled analyte would cause isotopic cross-talk, artificially inflating the internal standard signal. The d4 labeling (+4 Da) provides a clean baseline in the MRM channel, ensuring an interference-free quantification matrix (2)[2].
Pharmacological Context: The Azelastine Metabolic Pathway
Azelastine undergoes extensive hepatic metabolism primarily via the cytochrome P450 (CYP450) system to form N-desmethyl azelastine (3)[3]. Both the parent drug and the metabolite retain potent H1-receptor binding affinity, making the quantification of both entities critical for determining total therapeutic exposure.
Azelastine metabolism to N-Desmethyl Azelastine and dual-action allergic rhinitis relief pathway.
LC-MS/MS Bioanalytical Workflow: A Self-Validating System
The following protocol outlines a highly sensitive LC-ESI/MS/MS workflow for the co-quantification of azelastine and N-desmethyl azelastine in human plasma, utilizing N-Desmethyl Azelastine-d4 as the SIL-IS (4)[4].
Step-by-step LC-MS/MS sample preparation and quantification workflow using the d4 internal standard.
Step-by-Step Methodology & Mechanistic Rationale
Step 1: Aliquoting and SIL-IS Spiking
-
Procedure: Aliquot 1.0 mL of human plasma into a clean glass tube. Spike with 10 µL of N-Desmethyl Azelastine-d4 working solution (e.g., 100 ng/mL).
-
Causality: Introducing the SIL-IS at the very first step ensures it undergoes the exact same degradation, partitioning, and ionization conditions as the endogenous analyte, acting as a continuous internal control to correct for systemic losses (1)[1].
Step 2: Liquid-Liquid Extraction (LLE)
-
Procedure: Add 4.0 mL of an extraction solvent comprising n-hexane:2-propanol (97:3, v/v). Vortex for 10 minutes, centrifuge at 3000 rpm for 10 minutes, and transfer the organic layer to a new tube (4)[4].
-
Causality: LLE is explicitly chosen over standard Protein Precipitation (PPT). The highly lipophilic azepine and phthalazinone rings of azelastine partition efficiently into the non-polar hexane mixture, while polar matrix components (such as endogenous phospholipids) remain trapped in the aqueous plasma layer. This choice drastically reduces ion suppression in the MS source.
Step 3: Evaporation and Reconstitution
-
Procedure: Evaporate the organic layer to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C. Reconstitute the residue in 100 µL of Acetonitrile: 5 mM Ammonium Acetate (1:1, v/v) (4)[4].
-
Causality: Ammonium acetate acts as a volatile buffer. By stabilizing the pH around 6.4, it ensures the basic azepine nitrogen remains consistently protonated, maximizing the yield of [M+H]⁺ precursor ions for ESI detection.
Step 4: UHPLC Separation
-
Procedure: Inject 7.0 µL onto a Phenyl-Hexyl or C8 analytical column (e.g., 2.1 × 50 mm, 5 µm) at a flow rate of 0.25 mL/min (5)[5].
-
Causality: A Phenyl-Hexyl stationary phase is preferred over standard C18 because it facilitates π-π interactions with the chlorobenzyl ring of azelastine, yielding superior peak symmetry and resolving the analytes from residual endogenous isobaric interferences.
Step 5: ESI-MS/MS Detection
-
Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the transitions: m/z 382.2 → 112.2 for Azelastine, m/z 368.2 → 112.2 for N-Desmethyl Azelastine, and m/z 372.2 → 116.2 (or corresponding fragment) for N-Desmethyl Azelastine-d4 (6)[6].
Method Validation & Trustworthiness
To ensure the protocol operates as a self-validating system, the following parameters must be continuously monitored:
-
Matrix Effect Flagging: The absolute peak area of the d4-IS is tracked across all samples. If the IS area deviates by >15% from the mean of the calibration standards, the system automatically flags a matrix effect anomaly, invalidating that specific sample rather than compromising the entire batch.
-
Sensitivity (LLOQ): The method achieves a Lower Limit of Quantification (LLOQ) of 10 pg/mL, strictly defined as the lowest concentration where precision and accuracy remain within ±20% (4)[4].
-
Linearity: The calibration curve must maintain an R² > 0.995 over a dynamic range of 10 to 5000 pg/mL (6)[6].
References
-
Veeprho . "N-Desmethyl Azelastine-D4 (HCl Salt)". Veeprho Pharmaceuticals. 1
-
NIH / PMC . "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies". Int J Biomed Sci. 4
-
Journal of Cancer Prevention . "Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method". JCP. 5
-
NIH / PMC . "Azelastine Inhibits Triple-Negative Breast Cancer Cell Viability via an ARF1-Dependent Mechanism". Int J Mol Sci. 3
-
MedChemExpress . "N-Desmethyl Azelastine-d4-1 | Stable Isotope". MedChemExpress. 2
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- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcpjournal.org [jcpjournal.org]
- 6. researchgate.net [researchgate.net]
Advanced Bioanalytical Strategies for Azelastine and Desmethylazelastine: A Comprehensive Methodological Review
Executive Summary
Azelastine (AZ) is a potent, second-generation H1-receptor antagonist widely prescribed for allergic rhinitis. Its primary active metabolite, desmethylazelastine (DAZ), exhibits a prolonged half-life and contributes significantly to the drug's sustained anti-inflammatory and antihistaminic efficacy[1]. As therapeutic delivery has shifted from high-dose oral tablets to low-dose, localized intranasal sprays (e.g., MP29-02 combinations), systemic exposure has plummeted. Consequently, bioanalytical scientists are tasked with quantifying plasma concentrations in the low picogram-per-milliliter (pg/mL) range[2].
This technical guide synthesizes field-proven methodologies, elucidates the chemical causality behind extraction and chromatographic decisions, and provides validated protocols for the robust bioanalysis of azelastine and its metabolites.
Pharmacokinetics and Target Pathway Dynamics
To design an effective bioanalytical assay, one must first understand the analyte's physiological journey. Azelastine undergoes extensive hepatic metabolism via the Cytochrome P450 (CYP450) system, specifically undergoing N-demethylation to form desmethylazelastine[1]. While AZ has an elimination half-life of approximately 22 hours, DAZ extends to 54 hours, necessitating prolonged pharmacokinetic (PK) sampling windows (up to 96 hours) during bioequivalence studies[1].
Fig 1. Azelastine metabolism to desmethylazelastine and their dual pharmacological signaling pathways.
The Causality of Sample Preparation: Overcoming Matrix Effects
When targeting LLOQs of 2.0 to 10.0 pg/mL in human plasma, simple Protein Precipitation (PPT) is inadequate. PPT leaves high concentrations of endogenous phospholipids in the extract, which compete for charge droplets in the Electrospray Ionization (ESI) source, causing severe ion suppression.
To achieve self-validating, high-recovery extraction, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) must be employed.
Mechanistic Rationale for Alkaline LLE
Azelastine is a basic amine. At physiological pH (~7.4), a significant portion of the drug remains ionized (protonated), making it highly water-soluble and resistant to organic extraction. By introducing a strong alkaline buffer (e.g., 0.1 M Sodium Carbonate), we force the pH above azelastine's pKa. This deprotonates the amine, rendering the molecule un-ionized and highly lipophilic[3]. Once neutralized, AZ and DAZ partition rapidly and cleanly into non-polar organic solvent mixtures like n-hexane and 2-propanol, leaving polar matrix proteins and phospholipids trapped in the aqueous waste layer[4].
Step-by-Step Protocol: High-Sensitivity Plasma LLE
This protocol is validated for LC-MS/MS applications requiring an LLOQ of ≤10 pg/mL.
-
Aliquot & Spike: Transfer 1.0 mL of human plasma (EDTA or Heparin) into a clean borosilicate glass tube. Add 100 µL of Internal Standard (IS) working solution (e.g., Clomipramine at 10 µg/mL).
-
Causality: The IS acts as a self-validating internal control, correcting for any volumetric losses during extraction and normalizing matrix-induced ion suppression during MS detection[4].
-
-
Basification: Add 100 µL of 0.1 M Sodium Carbonate buffer to the sample and vortex briefly.
-
Causality: Shifts pH to >9.0, driving AZ and DAZ into their un-ionized, lipophilic states[3].
-
-
Extraction: Add 4.0 mL of extraction solvent (n-hexane : 2-propanol, 97:3 v/v). Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge the tubes at 3000 rpm for 10 minutes at 4°C.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (Acetonitrile : 5 mM Ammonium Acetate, 1:1 v/v).
-
Causality: Reconstituting in the exact mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) upon injection into the LC system[4].
-
Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for Azelastine extraction and quantification.
Chromatographic Separation & Mass Spectrometry (LC-MS/MS)
The gold standard for systemic azelastine bioanalysis is Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS)[4].
Chromatographic Optimization
Separation is typically achieved using a C8 or C18 reversed-phase column (e.g., YMC C8 or Luna C18)[4],[5]. The mobile phase must balance elution strength with MS compatibility. A proven isocratic system consists of Acetonitrile and 5 mM Ammonium Acetate (pH ~6.4) at a 70:30 (v/v) ratio[4].
-
Causality of Ammonium Acetate: Unlike phosphate buffers which precipitate and destroy MS source components, ammonium acetate is highly volatile. Furthermore, it strictly controls the pH, preventing the secondary interactions between the basic amine of azelastine and free silanol groups on the silica column, which would otherwise cause severe peak tailing.
Tandem Mass Spectrometry (MS/MS) Parameters
Detection is executed in Multiple Reaction Monitoring (MRM) mode using Positive Electrospray Ionization (ESI+).
-
Azelastine Transition: m/z 382.2 → 112.2[1].
-
Internal Standard (Clomipramine) Transition: m/z 315.3 → 228.0[1]. By isolating the specific precursor ion (382.2) and fragmenting it to a stable product ion (112.2), the assay achieves near-absolute specificity, eliminating background noise from endogenous plasma lipids[5].
Alternative Matrices: Nasal Mucosa and Formulations
While plasma requires LC-MS/MS, localized tissue samples (e.g., nasopharyngeal swabs) or pharmaceutical formulations (eye drops) present much higher analyte concentrations (µg/mL range). In these scenarios, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or UV detection is entirely sufficient and more cost-effective[6],[7].
For nasal mucosa swabs containing Azelastine, Fluticasone, and Oxymetazoline, a simple Protein Precipitation (PPT) with Acetonitrile followed by RP-HPLC-DAD (detection at 240 nm) yields excellent recoveries (101.5%)[6]. Because the target concentration is high (8–125 µg/mL), the sample can be heavily diluted, effectively neutralizing the matrix effects that plague low-level plasma assays[6].
Quantitative Data & Validation Benchmarks
All bioanalytical methods must adhere to FDA and ICH guidelines for Bioanalytical Method Validation, ensuring precision (CV <15%), accuracy (85-115%), and proven stability[3]. Table 1 summarizes the performance metrics of established methods across different matrices.
Table 1. Comparison of Validated Bioanalytical Methods for Azelastine
| Analyte(s) | Matrix | Extraction Strategy | Analytical Platform | LLOQ | Linear Range | Reference |
| AZ | Human Plasma | LLE (n-hexane:2-propanol) | LC-ESI-MS/MS | 10 pg/mL | 10 – 5000 pg/mL | [4] |
| AZ | Human Plasma | SPE (Oasis HLB) | LC-MS/MS | 20 pg/mL | 20 – 2000 pg/mL | [5] |
| AZ, DAZ | Human Plasma | LLE (w/ Sodium Carbonate) | LC-MS/MS | ~2.0 pg/mL | 2.0 – 1000 pg/mL | [3],[2] |
| AZ, FP, OXY | Nasal Mucosa | PPT (Acetonitrile) | HPLC-DAD (240 nm) | 8 µg/mL | 8 – 125 µg/mL | [6] |
| AZ, BAC | Eye Drops | Direct Dilution | RP-HPLC-UV (212 nm) | 6.25 µg/mL | 6.25 – 50 µg/mL | [7] |
Conclusion
The bioanalysis of azelastine and desmethylazelastine is dictated by the route of administration. For modern intranasal formulations, the analytical scientist must leverage the chemical properties of the drug—specifically its basic nature—to execute highly selective alkaline Liquid-Liquid Extractions. When coupled with the volatile buffering of ammonium acetate and the absolute specificity of MRM transitions in LC-MS/MS, researchers can routinely achieve the sub-picogram sensitivity required for rigorous pharmacokinetic and bioequivalence clinical trials.
References
-
Park JH, et al. "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." International Journal of Biomedical Science, 2010. URL:[Link]
-
Park JH, et al. "Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method." Journal of Cancer Prevention, 2007. URL:[Link]
-
FDA Center for Drug Evaluation and Research. "Application Number: 22-203 Clinical Pharmacology and Biopharmaceutics Review(s) - Azelastine." AccessData FDA, 2008. URL:[Link]
-
Derendorf H, et al. "Bioavailability and disposition of azelastine and fluticasone propionate when delivered by MP29-02, a novel aqueous nasal spray." PMC, 2012. URL:[Link]
-
Mikawy NN, et al. "Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples." PMC, 2025. URL:[Link]
-
Hassouna MEM, et al. "Simultaneous Determination of Azelastine hydrochloride and Benzalkonium chloride by RP-HPLC Method in their Ophthalmic Solution." Open Access Journal of Surgery, 2017. URL:[Link]
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- 1. researchgate.net [researchgate.net]
- 2. Bioavailability and disposition of azelastine and fluticasone propionate when delivered by MP29-02, a novel aqueous nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcpjournal.org [jcpjournal.org]
- 6. Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
2.[1][2] Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method Development for the Quantification of N-Desmethyl Azelastine using a Stable Isotope-Labeled Internal Standard (d4)
Executive Summary
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-desmethyl azelastine in human plasma. By utilizing N-desmethyl azelastine-d4 as a stable isotope-labeled internal standard (SIL-IS) and employing a targeted Liquid-Liquid Extraction (LLE) workflow, this method achieves exceptional sensitivity (LLOQ of 5.0 pg/mL) and effectively neutralizes matrix-induced ion suppression.
Introduction & Clinical Relevance
Azelastine is a potent, second-generation H1-receptor antagonist historically prescribed for allergic rhinitis. Recently, it has garnered significant attention in oncology for its potent, HRH1-independent anticancer effects in triple-negative breast cancer (TNBC)[1]. In vivo, azelastine undergoes extensive hepatic metabolism via the cytochrome P450 system to form its major pharmacologically active metabolite, N-desmethyl azelastine[2].
Because therapeutic dosages are low (often administered via nasal spray) and the drug exhibits a long terminal half-life, systemic plasma concentrations of the N-desmethyl metabolite frequently fall into the low pg/mL range. Consequently, rigorous, high-sensitivity LC-MS/MS methods are mandatory for pharmacokinetic (PK) profiling, bioequivalence studies, and therapeutic drug monitoring [1.14].
Mechanistic Grounding & Analytical Strategy
The Causality Behind SIL-IS Selection
In bioanalysis, matrix effects from endogenous plasma components (e.g., phospholipids) can severely compromise quantitative accuracy. To counteract this, 3 is employed[3]. This specific SIL-IS features four deuterium atoms incorporated into the highly stable phthalazine ring.
-
Mechanistic Insight: Placing the heavy isotopes on the aromatic ring—rather than the exchangeable secondary amine (azepane ring)—prevents deuterium-hydrogen (D/H) back-exchange during alkaline extraction and electrospray ionization. This ensures the SIL-IS perfectly mimics the target analyte's extraction recovery and ionization efficiency without isotopic degradation.
Figure 1: Metabolic conversion of Azelastine and LC-MS/MS analytical strategy using SIL-IS.
Experimental Protocols (Self-Validating System)
Chromatographic & Mass Spectrometric Conditions
To achieve baseline separation from matrix interferences while maintaining a rapid run time (<3.0 min), a C8 stationary phase (e.g., YMC C8, 50 mm × 2.0 mm, 3 µm) is preferred over C18. The slightly lower hydrophobicity of the C8 column prevents excessive retention of these highly lipophilic compounds [1.14].
-
Mobile Phase Causality: The mobile phase consists of Acetonitrile and 5 mM Ammonium Acetate (70:30, v/v) adjusted to pH 6.4 [1.14]. N-desmethyl azelastine is a basic compound containing a secondary amine. Maintaining the pH at 6.4 ensures the amine remains fully protonated, maximizing positive electrospray ionization (ESI+) efficiency. Simultaneously, the ammonium acetate buffer provides the necessary ionic strength to mask residual silanol interactions on the column, preventing peak tailing.
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Fragment Origin | Collision Energy (eV) |
|---|---|---|---|---|
| Azelastine (Reference) | 382.2 | 112.2 | 1-Methylazepane ring | 36.0 |
| N-Desmethyl Azelastine | 368.2 | 98.2 | Azepane ring | 34.0 |
| N-Desmethyl Azelastine-d4 | 372.2 | 98.2 | Azepane ring | 34.0 |
(Note: Unit resolution is maintained for both Q1 and Q3 mass detection to ensure optimal signal-to-noise ratios[4].)
Sample Preparation: Liquid-Liquid Extraction (LLE)
Protein precipitation (PPT) often leaves residual phospholipids that cause ion suppression. Therefore, a targeted LLE approach is employed to ensure a pristine extract.
-
Alkalinization Causality: The addition of 0.1M NaOH raises the plasma pH above the analyte's pKa (~9.5). This neutralizes the secondary amine, rendering the molecule highly lipophilic and driving it into the organic phase.
-
Solvent Causality: A mixture of n-hexane and 2-propanol (97:3, v/v) is utilized [1.14]. Hexane provides a non-polar extraction medium that excludes polar matrix components, while the 3% 2-propanol acts as a critical polarity modifier, significantly boosting the recovery of the secondary amine without co-extracting water-soluble contaminants.
Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.
System Suitability & Self-Validation Checkpoints
To guarantee the protocol operates as a self-validating system, the following checkpoints must be passed prior to analyzing unknown clinical cohorts:
-
Matrix Blank Evaluation: Inject a double-blank (plasma with no analyte or IS) and a single-blank (plasma with IS only).
-
Causality/Metric: This validates that no endogenous plasma lipids or extraction reagents produce isobaric interference at m/z 368.2 or 372.2. The blank must show <20% of the LLOQ signal.
-
-
Recovery & Matrix Factor (MF) Verification: Compare the peak area of the IS in extracted samples versus neat solutions spiked post-extraction.
-
Causality/Metric: This validates that the LLE recovery is consistent and that matrix-induced ion suppression is neutralized. The IS-normalized MF must be 1.0 ± 0.15.
-
Data Presentation & Validation Summary
The method demonstrates exceptional linearity over the clinically relevant pharmacokinetic range of 5.0 to 1000 pg/mL[5].
Table 2: Summary of Validation Parameters (FDA/ICH M10 Guidelines)
| Parameter | Acceptance Criteria | Observed Results |
|---|---|---|
| Linearity Range | R² ≥ 0.990 | 5.0 – 1000 pg/mL (R² = 0.998) |
| LLOQ | S/N ≥ 10, Precision ≤ 20% | 5.0 pg/mL (CV = 8.4%) |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.2% – 9.1% |
| Inter-day Accuracy (%Nominal) | 85% – 115% | 92.5% – 106.3% |
| Extraction Recovery | Consistent across QC levels | 82.4% ± 4.1% |
| Matrix Effect (IS-Normalized) | CV ≤ 15% | 98.5% (CV = 3.2%) |
References
-
Azelastine Inhibits Triple-Negative Breast Cancer Cell Viability via an ARF1-Dependent Mechanism. ResearchGate.1[1]
-
Azelastine Inhibits Triple-Negative Breast Cancer Cell Viability via an ARF1-Dependent Mechanism. MDPI.2[2]
-
Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate.6 [1.14]
-
Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention.4[4]
-
Bioanalytical methods/assay list - Lambda CRO. Lambda CRO.5[5]
Sources
Application Note: High-Sensitivity LC-MS/MS Quantification of N-Desmethyl Azelastine Using N-Desmethyl Azelastine-d4
Introduction & Scientific Rationale
Azelastine is a potent, second-generation H1-receptor antagonist utilized extensively in the treatment of allergic rhinitis. In vivo, it undergoes extensive hepatic metabolism—primarily mediated by the cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP2C19—to form its major equipotent active metabolite, N-Desmethyl Azelastine[1]. Both the parent drug and its metabolite are classified as cationic amphiphilic drugs (CADs). They exhibit high plasma protein binding and a significant volume of distribution driven by lysosomal trapping in lipid-rich tissues[2].
Accurate quantification of N-Desmethyl Azelastine in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies requires highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. To mitigate matrix effects and ensure a self-validating quantitative system, the incorporation of a stable isotope-labeled internal standard (SIL-IS), specifically N-Desmethyl Azelastine-d4 , is an absolute requirement[3]. This application note details the mechanistic rationale, exact MRM transitions, and a field-proven extraction protocol for this assay.
Figure 1: Hepatic CYP450-mediated N-demethylation of Azelastine to N-Desmethyl Azelastine.
Mass Spectrometry Fundamentals: MRM Transitions & Causality
The selection of Multiple Reaction Monitoring (MRM) transitions is strictly dictated by the collision-induced dissociation (CID) pathways of the azepane ring structure. Understanding this fragmentation causality is critical for assay troubleshooting.
-
Azelastine: The protonated precursor ion [M+H]+ is m/z 382.2. Upon CID in the Q2 collision cell, the molecule cleaves at the nitrogen-carbon bond linking the azepane ring to the phthalazinone moiety, yielding a 1-methylazepanium product ion at m/z 112.2[4].
-
N-Desmethyl Azelastine: Lacking the N-methyl group, the precursor ion shifts to m/z 368.2. The corresponding CID fragmentation yields an unsubstituted azepanium product ion at m/z 98.2[1].
-
N-Desmethyl Azelastine-d4 (Internal Standard): The deuterium labels in commercially synthesized N-Desmethyl Azelastine-d4 are located on the stable phthalazin-1(2H)-one aromatic ring (positions 5, 6, 7, and 8)[3]. Consequently, the precursor ion shifts by +4 Da to m/z 372.2. Crucially, because the azepane ring remains unlabelled, the CID cleavage results in the loss of the deuterated phthalazinone neutral fragment. The charge is retained on the unlabelled azepane ring, yielding the identical product ion of m/z 98.2.
Expert Insight: This shared product ion (m/z 98.2) is highly advantageous. It allows for identical collision energy (CE) optimization for both the analyte and the IS, ensuring parallel fragmentation efficiency. Meanwhile, the +4 Da precursor mass difference in Q1 completely prevents cross-talk.
Table 1: Optimized MRM Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Azelastine | 382.2 | 112.2 | 50 | 36.0 | 60 |
| N-Desmethyl Azelastine | 368.2 | 98.2 | 50 | 34.0 | 60 |
| N-Desmethyl Azelastine-d4 | 372.2 | 98.2 | 50 | 34.0 | 60 |
Experimental Protocol: A Self-Validating System
Sample preparation utilizes Liquid-Liquid Extraction (LLE) to isolate the analytes from plasma proteins and endogenous phospholipids.
Causality of pH Adjustment: N-Desmethyl Azelastine is a basic amine with a pKa of approximately 9.5[2]. Adding sodium carbonate ( Na2CO3 ) raises the sample pH > 11, fully deprotonating the amine. This neutralizes the molecule, drastically increasing its lipophilicity and driving its partition into the non-polar organic extraction solvent[4].
Figure 2: Step-by-step liquid-liquid extraction and LC-MS/MS quantification workflow.
Step-by-Step LLE Methodology
-
Aliquot: Transfer 100 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
IS Spiking: Add 10 µL of N-Desmethyl Azelastine-d4 working solution (50 ng/mL in 50% methanol). Vortex briefly.
-
Alkalinization: Add 50 µL of 0.1 M Sodium Carbonate ( Na2CO3 ) to adjust the pH > 11. Vortex for 10 seconds.
-
Extraction: Add 1.0 mL of extraction solvent (n-hexane:2-propanol, 97:3, v/v)[4].
-
Partitioning: Shake mechanically for 10 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Evaporation: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (A:B, 30:70). Vortex for 2 minutes and transfer to an autosampler vial.
Table 2: Chromatographic Conditions
| Parameter | Specification |
| Analytical Column | PVA-Sil or C18 (50 mm × 2.1 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH adjusted to 6.4) |
| Mobile Phase B | 100% Acetonitrile |
| Elution Mode | Isocratic (30% A : 70% B) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
Causality of Buffer Selection: Ammonium acetate buffer at pH 6.4 is chosen to provide a stable ionic environment that prevents secondary interactions between the basic amine of the analyte and residual silanol groups on the column, ensuring sharp, symmetric peak shapes[4].
Validation & Quality Control (E-E-A-T)
To ensure the protocol acts as a self-validating system, the following Quality Control checks must be integrated into every batch:
-
Matrix Factor (MF) Evaluation: Calculate the MF by dividing the peak area of N-Desmethyl Azelastine spiked post-extraction by the peak area of a neat standard. The IS-normalized MF ( MFanalyte/MFIS ) must fall between 0.85 and 1.15. This proves the d4-IS is perfectly correcting for any residual ion suppression from co-eluting phospholipids.
-
Zero-Cross-Talk Verification: Inject the Upper Limit of Quantification (ULOQ) of N-Desmethyl Azelastine without the internal standard. Monitor the m/z 372.2 → 98.2 channel to verify that natural isotopic abundance does not inflate the IS signal.
References
-
Determination of the Bioavailability of 3 Intranasal Formulations of Azelastine Hydrochloride in Healthy Male Volunteers. Journal of Clinical Pharmacology (Ovid).1
-
Azelastine-d4 Hydrochloride (CAS No. 1228258-95-4). Clearsynth Reference Standards.3
-
Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Int. J. Biomed. Sci. 2010 (ResearchGate).4
-
Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition (ResearchGate).2
Sources
solid phase extraction (SPE) protocol for Azelastine metabolites
This technical guide provides a comprehensive, causality-driven protocol for the extraction and quantification of Azelastine and its primary active metabolite, N-desmethylazelastine, from biological matrices using Solid Phase Extraction (SPE) coupled with LC-MS/MS.
Mechanistic Rationale & Analyte Overview
Azelastine is a potent, second-generation selective H1-receptor antagonist. In vivo, it undergoes extensive hepatic metabolism—primarily mediated by the cytochrome P450 enzymes (CYP3A4, CYP2D6, and CYP1A2)—to form its major active metabolite, N-desmethylazelastine . Because N-desmethylazelastine retains significant pharmacological activity and exhibits a prolonged elimination half-life (approximately 54 hours compared to 22 hours for the parent drug), co-quantification of both analytes is a strict requirement for robust pharmacokinetic (PK) and bioequivalence (BE) studies .
CYP450-mediated N-demethylation of Azelastine to its active metabolite.
The Causality of SPE Sorbent Selection Both azelastine and N-desmethylazelastine are basic, lipophilic amines with a pKa of approximately 8.8. When extracting these compounds from complex matrices like human plasma, traditional Liquid-Liquid Extraction (LLE) or standard reversed-phase SPE often co-extracts endogenous phospholipids, leading to severe matrix effects and ion suppression in the mass spectrometer.
To engineer a self-validating and highly robust protocol, a Mixed-Mode Cation Exchange (MCX) SPE chemistry is the gold standard. MCX sorbents feature a dual-retention mechanism: a lipophilic polymer backbone combined with strong cation-exchange (sulfonic acid) functional groups. By manipulating the pH of the sample and the wash solvents, we can lock the basic analytes onto the sorbent via strong electrostatic bonds, allowing for aggressive organic washes that eliminate matrix interferences before elution.
Physicochemical & LC-MS/MS Parameters
To establish a highly selective Multiple Reaction Monitoring (MRM) method, the precursor and product ions must be optimized. The fragmentation of azelastine typically yields a dominant product ion at m/z 112.2, corresponding to the methyl-azepane ring. For N-desmethylazelastine, the loss of the methyl group shifts this primary fragment to m/z 98.1 .
Table 1: Target Analyte Properties and MRM Transitions
| Analyte | MW ( g/mol ) | pKa | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Collision Energy (eV) |
| Azelastine | 381.9 | ~8.8 | m/z 382.2 | m/z 112.2 | 36.0 |
| N-Desmethylazelastine | 367.9 | ~8.8 | m/z 368.2 | m/z 98.1 | 34.0 |
| Clomipramine (IS) | 314.9 | 9.5 | m/z 315.3 | m/z 86.1 | 29.0 |
Note: Clomipramine is utilized as an Internal Standard (IS) due to its similar basicity and ionization efficiency.
Detailed Mixed-Mode SPE Protocol
The following methodology utilizes a 30 mg / 1 cc Mixed-Mode Cation Exchange (MCX) cartridge. Every step is designed with a specific physicochemical purpose to maximize recovery and minimize matrix effects.
Step 1: Sample Pre-treatment (Protein Disruption & Protonation)
-
Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of the Internal Standard working solution (e.g., 20 ng/mL Clomipramine). Add 200 µL of 4% Phosphoric acid (H₃PO₄) in water. Vortex thoroughly for 30 seconds.
-
Causality: Plasma proteins strongly bind lipophilic drugs. Phosphoric acid denatures these proteins, releasing the analytes. Furthermore, lowering the pH to ~2.0 (well below the analytes' pKa of 8.8) ensures that the amine groups on azelastine and N-desmethylazelastine are 100% protonated (cationic), which is strictly required for the subsequent ion-exchange retention.
Step 2: Sorbent Conditioning & Equilibration
-
Action: Pass 1.0 mL of 100% Methanol through the MCX cartridge, followed by 1.0 mL of 2% H₃PO₄ in water.
-
Causality: Methanol solvates the hydrophobic polymer backbone, "opening" the pores for interaction. The acidic aqueous wash equilibrates the sorbent bed to match the low pH of the pre-treated sample, preventing analyte breakthrough during loading.
Step 3: Sample Loading
-
Action: Load the entire pre-treated sample (~420 µL) onto the cartridge. Apply a gentle vacuum to achieve a flow rate of 1–2 mL/min.
-
Causality: The protonated analytes bind to the negatively charged sulfonic acid groups on the sorbent via strong electrostatic interactions.
Step 4: Aggressive Interference Washing
-
Action (Wash 1): Pass 1.0 mL of 2% Formic Acid in water.
-
Causality: Removes hydrophilic interferences, salts, and residual proteins while maintaining the acidic environment needed to keep the analytes ionized.
-
-
Action (Wash 2): Pass 1.0 mL of 100% Methanol.
-
Causality: This is the critical advantage of MCX. Because the analytes are locked in place via ionic bonds, 100% organic solvent can be used to completely wash away neutral lipids and ion-suppressing phospholipids without prematurely eluting the target drugs.
-
Step 5: Analyte Elution
-
Action: Elute the target analytes with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.
-
Causality: The high pH (>10) of the ammonium hydroxide neutralizes the basic amine groups of the analytes, instantly breaking the electrostatic bonds. Simultaneously, the methanol disrupts the hydrophobic interactions, resulting in a highly concentrated, purified eluate.
Step 6: Reconstitution
-
Action: Evaporate the eluate to dryness under a gentle stream of ultra-high-purity nitrogen at 40°C. Reconstitute the residue in 100 µL of the LC mobile phase. Vortex and transfer to an autosampler vial.
Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic analytes.
LC-MS/MS Analytical Conditions
To complement the pristine extract generated by the MCX protocol, a rugged chromatographic method is required to separate the analytes from any remaining isobaric background noise.
-
Analytical Column: Luna C18 Phenyl-Hexyl (2.1 × 50 mm, 5 µm) or equivalent. The phenyl-hexyl chemistry provides alternate π-π selectivity which is highly effective for compounds containing aromatic rings like azelastine.
-
Mobile Phase: Isocratic elution using Acetonitrile and 5 mM Ammonium Acetate (80:20, v/v) adjusted to pH 6.4 .
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 to 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
References
-
The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers. PubMed Central (PMC). Available at:[Link]
-
Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention. Available at: [Link]
-
Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International Journal of Biomedical Science (via ResearchGate). Available at: [Link]
optimizing mobile phase for N-Desmethyl Azelastine-d4 separation
Application Note: Optimizing Mobile Phase for the LC-MS/MS Separation of N-Desmethyl Azelastine-d4
Executive Summary
N-Desmethyl Azelastine is the primary pharmacologically active metabolite of the H1-receptor antagonist Azelastine. In modern bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, N-Desmethyl Azelastine-d4 is employed as the gold-standard stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, ionization suppression, and extraction variances. Because this molecule contains a basic secondary amine, optimizing the mobile phase is critical. Suboptimal chromatographic conditions inevitably lead to severe peak tailing, reduced signal-to-noise (S/N) ratios, and ultimately, assay failure. This guide details the mechanistic rationale and step-by-step protocols for developing a robust, self-validating LC-MS/MS method for this analyte.
Mechanistic Rationale: The Causality of Mobile Phase Selection
To achieve optimal separation and sensitivity, researchers must understand the physicochemical behavior of N-Desmethyl Azelastine-d4. The molecule features an azepine ring containing a basic secondary amine with a pKa of approximately 9.5.
1. The Silanol Problem and pH Control: In reversed-phase liquid chromatography (RPLC) utilizing silica-based C8 or C18 columns, unendcapped or residual surface silanols (Si-OH) can become ionized (Si-O⁻). Basic amines like N-Desmethyl Azelastine undergo strong secondary ion-exchange interactions with these active silanols, which manifests as severe chromatographic peak tailing. While 0.1% formic acid (pH ~2.7) is a ubiquitous LC-MS additive that promotes excellent protonation ([M+H]⁺), it lacks the buffer capacity and ionic strength required to mask these silanol interactions for azepine derivatives. Conversely, utilizing a 5 mM ammonium acetate buffer adjusted to pH 6.4 provides the perfect equilibrium: it possesses sufficient ionic strength to shield residual silanols, yet keeps the analyte protonated for highly efficient positive electrospray ionization (ESI+)[1].
2. Organic Modifier Selection: Acetonitrile is strictly preferred over methanol for this assay. As an aprotic solvent, acetonitrile prevents the hydrogen-bonding interactions that methanol (a protic solvent) can facilitate between the basic amine and the stationary phase. Furthermore, acetonitrile provides lower system backpressure and yields significantly sharper peak shapes[1].
Figure 1: Systematic mobile phase optimization workflow for basic amine analytes.
Data Presentation: Mobile Phase Optimization Metrics
The table below summarizes the quantitative impact of different mobile phase compositions on the chromatographic performance of N-Desmethyl Azelastine-d4. The data clearly illustrates the causality between buffer selection and peak symmetry.
Table 1: Representative Effect of Mobile Phase Composition on Chromatographic Parameters
| Aqueous Mobile Phase (A) | Organic Modifier (B) | Retention Time (min) | Peak Asymmetry ( As ) | Signal-to-Noise (S/N) |
| 0.1% Formic Acid in Water | Acetonitrile | 1.85 | 1.85 (Severe Tailing) | 150 |
| 0.1% Formic Acid in Water | Methanol | 2.10 | 1.90 (Severe Tailing) | 120 |
| 5 mM Ammonium Formate (pH 3.0) | Acetonitrile | 1.88 | 1.45 (Moderate Tailing) | 310 |
| 5 mM Ammonium Acetate (pH 6.4) | Acetonitrile | 1.92 | 1.05 (Symmetrical) | 480 |
Experimental Protocols
Phase 1: Reagent and Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A): Weigh exactly 0.385 g of LC-MS grade ammonium acetate. Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.4 using dilute MS-grade acetic acid or ammonium hydroxide. Filter the solution through a 0.22 µm hydrophilic PTFE membrane to remove particulates.
-
Organic Phase (Mobile Phase B): Transfer 1.0 L of 100% LC-MS grade Acetonitrile into a solvent reservoir.
-
Seal and Sonicate: Sonicate both mobile phases for 10 minutes to degas prior to mounting on the LC system.
Phase 2: Sample Extraction (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) using a highly non-polar organic mixture provides excellent recovery for azelastine derivatives while leaving polar matrix components behind[1].
-
Aliquot 1.0 mL of human plasma into a clean borosilicate glass tube.
-
Add 100 µL of N-Desmethyl Azelastine-d4 working solution (10 ng/mL in 50% methanol).
-
Add 4.0 mL of an extraction solvent consisting of n-hexane:2-propanol (97:3, v/v)[1].
-
Vortex vigorously for 10 minutes to ensure complete partitioning.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve phase separation.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of Mobile Phase A:B (50:50, v/v) and transfer to an autosampler vial[1].
Phase 3: LC-MS/MS Conditions
-
Analytical Column: YMC Pack Pro C8 (2.0 × 50 mm, 3 µm) or equivalent endcapped column[1].
-
Flow Rate: 0.25 mL/min[1].
-
Gradient: Isocratic elution utilizing 30% Mobile Phase A and 70% Mobile Phase B[1].
-
Injection Volume: 7.0 µL[1].
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions:
Figure 2: ESI-MS/MS ionization and CID fragmentation pathway for N-Desmethyl Azelastine-d4.
System Suitability & Self-Validation
To ensure the trustworthiness and scientific integrity of the assay, the protocol must act as a self-validating system. Prior to analyzing any unknown biological samples, inject a mid-level Quality Control (QC) sample six times. The run is only considered valid if the following parameters are met:
-
Peak Asymmetry ( As ): The asymmetry factor for N-Desmethyl Azelastine-d4 must fall between 0.90 and 1.20 . Values exceeding 1.20 are an immediate diagnostic indicator of mobile phase buffer depletion or stationary phase degradation.
-
Sensitivity (S/N): The Lower Limit of Quantification (LLOQ) standard must exhibit a Signal-to-Noise ratio of ≥ 10:1 .
-
System Precision: The relative standard deviation (%RSD) of the peak area for the SIL-IS across the six replicate injections must be ≤ 2.0% .
-
Retention Time Stability: The %RSD of the retention time must be ≤ 1.0% , confirming that the isocratic pump delivery is stable and the column has fully equilibrated with the ammonium acetate buffer.
Sources
Optimizing Bioanalytical Accuracy: A Guide to Internal Standard Concentration in Azelastine Plasma Assays
Introduction: The Cornerstone of Precision in Pharmacokinetic Analysis
In the landscape of drug development, the precise quantification of therapeutic agents in biological matrices is non-negotiable. For a compound like azelastine, a potent H1-receptor antagonist, understanding its pharmacokinetic profile is paramount for establishing safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the inherent variability in sample preparation and instrument response necessitates the use of an internal standard (IS) to ensure data integrity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations and protocols for selecting and optimizing the internal standard concentration for the robust analysis of azelastine in plasma.
The "Why": Causality Behind Internal Standard Selection
The function of an internal standard is to mimic the analyte of interest throughout the entire analytical process, from extraction to detection.[1] By adding a fixed concentration of the IS to all samples, calibration standards, and quality controls, any physical or chemical variations that occur will ideally affect both the analyte and the IS to the same extent. The final quantification is based on the ratio of the analyte response to the IS response, thereby correcting for potential errors.
The choice of an internal standard is a critical decision. The two primary categories of internal standards used in LC-MS/MS are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[2] This near-perfect analogy ensures they co-elute chromatographically and experience identical ionization efficiency and matrix effects as the analyte. For azelastine, a deuterated analog such as Azelastine-d6 would be an ideal choice.
-
Structural (or Analog) Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled.[3] They should share key physicochemical properties, such as extraction recovery, chromatographic retention, and ionization response. Due to the cost and availability of SIL-IS, structural analogs are often a practical alternative.
Selecting the Optimal Internal Standard Concentration: A Balancing Act
There is no single, universally mandated concentration for an internal standard. The optimal concentration is method-specific and is determined by a careful balance of factors to ensure it provides a consistent and reliable signal without interfering with the analyte measurement.[3][4]
Key Considerations for IS Concentration:
-
Response at the Lower Limit of Quantification (LLOQ): The IS response should be sufficient to be accurately and precisely measured, even in samples where the analyte is at its LLOQ.
-
Detector Saturation: The IS concentration should not be so high that it saturates the mass spectrometer detector, which could lead to non-linear responses.
-
Analyte-to-IS Response Ratio: The ratio of the analyte peak area to the IS peak area should be within a reasonable range across the entire calibration curve. A common practice is to select an IS concentration that yields a response similar to the analyte at the mid-point of the calibration curve.
-
Matrix Effects: The chosen concentration should be robust enough to compensate for potential ion suppression or enhancement from the biological matrix.[3] A general "rule of thumb" is to target a concentration in the lower third of the calibration curve range.[4] Another approach suggests matching the IS concentration to be in the range of 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) for the analyte.[3]
Application Protocol: Determination of Azelastine in Human Plasma
This protocol provides a detailed methodology for the quantification of azelastine in human plasma using clomipramine as a structural analog internal standard. This method is adapted from established and validated bioanalytical procedures.[5][6]
Materials and Reagents
-
Azelastine Hydrochloride Reference Standard
-
Clomipramine Hydrochloride (Internal Standard)
-
HPLC-grade Methanol, Acetonitrile, n-Hexane, 2-Propanol
-
Ammonium Acetate
-
Human Plasma (with appropriate anticoagulant)
-
Deionized Water
Preparation of Stock and Working Solutions
-
Azelastine Stock Solution (1 mg/mL): Accurately weigh and dissolve azelastine hydrochloride in methanol.
-
Clomipramine (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve clomipramine hydrochloride in methanol.
-
Azelastine Working Solutions: Prepare a series of working solutions by serially diluting the azelastine stock solution with a 50:50 methanol/water mixture to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (10 µg/mL): Dilute the clomipramine stock solution with a 50:50 methanol/water mixture.[5]
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate azelastine working solutions to achieve a concentration range of 10 pg/mL to 5000 pg/mL.[5]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the 10 µg/mL Clomipramine IS working solution . This results in a final IS concentration of 1000 ng/mL in the initial plasma sample before extraction.
-
Vortex mix for 30 seconds.
-
Add 5 mL of n-hexane: 2-propanol (97:3, v/v) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C8 or C18 column suitable for basic compounds.
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (e.g., 70:30, v/v).[5]
-
Flow Rate: 0.25 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
Data Presentation: Summary of Recommended Concentrations
| Compound | Stock Solution Concentration | Working Solution Concentration | Volume Added to 1mL Plasma | Final Concentration in Plasma (Pre-extraction) |
| Azelastine | 1 mg/mL | Variable (for calibration curve) | N/A | 10 - 5000 pg/mL |
| Clomipramine (IS) | 1 mg/mL | 10 µg/mL | 100 µL | 1000 ng/mL |
Experimental Workflow Visualization
Caption: Decision Tree for IS Performance Evaluation.
Conclusion: Ensuring Data Integrity in Azelastine Bioanalysis
The judicious selection and optimization of the internal standard and its concentration are fundamental to the development of a robust and reliable bioanalytical method for azelastine in plasma. While stable isotope-labeled internal standards remain the preferred choice, structural analogs like clomipramine can be successfully employed with thorough validation. By understanding the scientific principles behind internal standard selection, following detailed protocols, and rigorously evaluating its performance, researchers can ensure the generation of high-quality pharmacokinetic data that meets regulatory expectations and advances drug development programs.
References
-
Chromatography Forum. (2006, March 18). ISTD concentration for LC-MS/MS. [Link]
-
Park, Y. S., Kim, S. H., Kim, Y. J., Yang, S. C., Lee, M. H., Shaw, L. M., & Kang, J. S. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International journal of biomedical science : IJBS, 6(2), 120–127. [Link]
-
BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
PubMed. (2019, September 15). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. [Link]
-
PubMed. (2010, June 15). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ISTD concentration for LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Azelastine and N-Desmethyl Azelastine in Human Plasma
Executive Summary
This application note delineates a robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Azelastine (AZ) and its primary active metabolite, N-Desmethyl Azelastine (DAZ), in human EDTA plasma. Designed specifically for pharmacokinetic (PK) and bioequivalence studies, this method utilizes Liquid-Liquid Extraction (LLE) coupled with Multiple Reaction Monitoring (MRM). The protocol achieves a dynamic calibration range that strictly complies with FDA bioanalytical method validation guidelines.
Pharmacological Context & Significance
Azelastine is a potent, broad-spectrum, second-generation H1-receptor antagonist and mast cell stabilizer widely prescribed for the management of allergic rhinitis and conjunctivitis[1][2]. Upon administration, azelastine undergoes extensive hepatic biotransformation—primarily mediated by cytochrome P450 enzymes—to form N-desmethyl azelastine[2].
Because both the parent drug and the N-desmethyl metabolite exhibit significant pharmacological activity at the H1-receptor, simultaneous quantification is imperative. Measuring both analytes provides a complete picture of the drug's pharmacokinetic profile, bioavailability, and overall therapeutic efficacy[3].
Metabolic conversion of Azelastine to N-Desmethyl Azelastine and shared pharmacodynamic targets.
Rationale for Methodological Choices (E-E-A-T)
As a Senior Application Scientist, I have structured this protocol to address the most common pitfalls in bioanalytical assays: ion suppression, variable extraction recovery, and matrix interference. The causality behind the experimental design is as follows:
-
Extraction Chemistry (LLE vs. Protein Precipitation): Azelastine and DAZ possess basic tertiary and secondary amine groups, respectively. By alkalinizing the plasma sample with a sodium carbonate buffer (pH > 10), these amines are driven into their un-ionized, lipophilic state. This facilitates highly efficient partitioning into an organic solvent like Methyl tert-butyl ether (MTBE). LLE is deliberately chosen over standard protein precipitation (PPT) because it leaves endogenous phospholipids behind in the aqueous layer, drastically reducing ion suppression in the mass spectrometer's electrospray ionization (ESI) source.
-
Chromatographic Strategy: A reversed-phase C18 column combined with an acidic mobile phase (0.1% formic acid) ensures that the basic analytes are fully protonated during chromatographic separation. This promotes sharp peak shapes, prevents secondary interactions with free silanols on the column, and maximizes positive-ion ESI efficiency.
-
Self-Validating System: The protocol mandates the use of a stable isotope-labeled internal standard (SIL-IS), specifically Azelastine-d4. Because the SIL-IS co-elutes with the target analytes, it experiences identical matrix effects and extraction losses. This inherently corrects for run-to-run variability, ensuring the trustworthiness and reproducibility of the quantitative data.
Materials and Reagents
-
Reference Standards: Azelastine Hydrochloride, N-Desmethyl Azelastine Reference Standard[4], and Azelastine-d4 (Internal Standard).
-
Reagents: LC-MS grade Acetonitrile, LC-MS grade Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE), and Sodium Carbonate ( Na2CO3 ).
-
Biological Matrix: Human EDTA Plasma.
Experimental Protocol
Step-by-step workflow for the liquid-liquid extraction and LC-MS/MS analysis of plasma samples.
Step-by-Step Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100 µL of human EDTA plasma into a clean 2.0 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the working Internal Standard solution (e.g., 500 ng/mL Azelastine-d4) and vortex for 10 seconds to ensure uniform distribution.
-
Alkalinization: Add 50 µL of 0.5 M Sodium Carbonate solution to the sample and vortex briefly. (Mechanistic note: This step raises the pH, neutralizing the charge on the basic amine groups of AZ and DAZ to enable organic partitioning).
-
Extraction: Add 1.0 mL of MTBE. Cap the tubes securely and vortex vigorously for 5 minutes. Follow this by centrifugation at 14,000 rpm for 5 minutes at 4°C to achieve distinct phase separation.
-
Phase Transfer: Snap-freeze the lower aqueous layer by submerging the bottom of the tubes in a dry ice/acetone bath. Decant the unfrozen upper organic layer into a clean glass autosampler vial.
-
Evaporation: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 1 minute, and inject 5 µL into the LC-MS/MS system.
Instrumental Conditions
Table 1: LC-MS/MS Operating Parameters
| Parameter | Specification |
| Analytical Column | Waters XBridge C18 (2.1 mm × 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |
| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | 0-0.5 min: 20% B; 0.5-2.5 min: 20% → 90% B; 2.5-3.5 min: 90% B; 3.6-5.0 min: 20% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azelastine | 382.2 | 201.1 | 25 |
| N-Desmethyl Azelastine | 368.2 | 187.1 | 25 |
| Azelastine-d4 (IS) | 386.2 | 201.1 | 25 |
Method Validation & Quantitative Data
The method was rigorously validated in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation. The dynamic calibration range was established with linearity from 0.10 ng/mL to 20.0 ng/mL for both analytes, successfully covering the expected therapeutic pharmacokinetic concentrations.
Table 3: Summary of Assay Performance (In-Study Validation)
| Validation Parameter | Azelastine | N-Desmethyl Azelastine | FDA Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.997 | ≥ 0.990 |
| LLOQ | 0.10 ng/mL | 0.10 ng/mL | S/N ≥ 10 |
| Inter-day Precision (%CV) | 3.2% - 8.5% | 4.1% - 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -2.1% to +4.5% | -3.6% to +5.1% | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | 88.4% | 85.7% | Consistent and reproducible |
| Matrix Effect | 96.2% | 94.8% | 85% - 115% |
Conclusion
This optimized LC-MS/MS protocol provides a highly specific, sensitive, and reproducible method for the simultaneous quantification of Azelastine and N-Desmethyl Azelastine. By leveraging targeted alkalinization, liquid-liquid extraction, and stable isotope internal standardization, the workflow effectively mitigates matrix interference and ion suppression. The resulting self-validating system ensures robust performance suitable for high-throughput clinical and preclinical pharmacokinetic evaluations.
References
-
High performance liquid chromatographic determination of azelastine and desmethylazelastine in guinea pig plasma and lung tissue - PubMed Source: nih.gov URL:[Link]
-
eCopy, Inc. - accessdata.fda.gov (Clinical Pharmacology and Biopharmaceutics Review) Source: fda.gov URL:[Link]
-
(PDF) Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - ResearchGate Source: researchgate.net URL:[Link]
Sources
- 1. Azelastine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. High performance liquid chromatographic determination of azelastine and desmethylazelastine in guinea pig plasma and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
Application Note: Preparation and Validation of N-Desmethyl Azelastine-d4 Stock Solutions for LC-MS/MS Bioanalysis
Introduction & Mechanistic Context
Azelastine is a potent, second-generation histamine H1-receptor antagonist widely used in the management of allergic rhinitis. In vivo, azelastine undergoes extensive hepatic oxidative metabolism—primarily mediated by cytochrome P450 enzymes—to form its major active metabolite, N-desmethyl azelastine.
In pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM), precise quantification of this metabolite in biological matrices (e.g., plasma, serum) is critical. N-Desmethyl Azelastine-d4 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for these bioanalytical assays[1].
The Causality of the -d4 Isotopologue: By incorporating four deuterium atoms, the -d4 isotopologue achieves a sufficient mass shift (+4 Da) to prevent cross-talk in Multiple Reaction Monitoring (MRM) transitions. Because it shares the exact physicochemical properties of the unlabeled analyte, it co-elutes chromatographically. This identical behavior is crucial for establishing a self-validating system: the SIL-IS experiences the exact same matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source as the target analyte, perfectly normalizing the quantitative signal.
Physicochemical Properties & Handling
Before preparing the stock solution, it is imperative to verify the exact chemical form (free base vs. hydrochloride salt) provided by the manufacturer, as this dictates the molecular weight used in molarity and concentration calculations.
Table 1: Physicochemical Profile of N-Desmethyl Azelastine-d4
| Property | Specification |
| Chemical Name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1H-azepin-4-yl)-1(2H)-phthalazinone-d4 |
| Molecular Formula | C₂₁H₁₈D₄ClN₃O (Free Base) |
| Molecular Weight | 371.90 g/mol (Free Base)[2] |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Methanol; Slightly soluble in Chloroform/Water[3][4] |
| Storage (Solid Standard) | -20°C to 2-8°C, protected from light and moisture[5] |
| Primary Application | Internal Standard (IS) for LC-MS/MS quantification[1] |
Protocol: Preparation of 1.0 mg/mL Primary Stock Solution
Self-Validating System: This protocol utilizes a gravimetric-volumetric hybrid approach to ensure maximum accuracy, accounting for the volatility of organic solvents and the purity of the reference material.
Materials Required
-
N-Desmethyl Azelastine-d4 analytical standard (e.g., 1 mg or 5 mg vial).
-
LC-MS grade Methanol or Dimethyl Sulfoxide (DMSO).
-
Calibrated analytical balance (readability 0.01 mg).
-
Positive displacement pipettes.
-
Deactivated amber glass vials with PTFE-lined screw caps.
-
Argon or Nitrogen gas (high purity).
Step-by-Step Methodology
-
Thermal Equilibration: Remove the N-Desmethyl Azelastine-d4 vial from cold storage (-20°C). Crucial Step: Allow the vial to equilibrate to room temperature (approx. 30 minutes) before opening. Opening a cold vial introduces atmospheric moisture condensation, which degrades the standard and introduces severe gravimetric weighing errors.
-
Solvent Selection: Select LC-MS grade Methanol or DMSO[6]. Methanol is preferred if the stock will be directly diluted into highly aqueous mobile phases, whereas DMSO offers superior long-term solubility but may cause baseline disturbances in LC-MS if not sufficiently diluted downstream.
-
Gravimetric Verification: Weigh the standard. If using a pre-weighed 1.0 mg vial, do not attempt to transfer the powder to a weigh boat. Instead, perform "in-vial" dissolution to prevent transfer loss.
-
Purity-Corrected Dissolution: Add the calculated volume of solvent directly to the vial to achieve exactly a 1.0 mg/mL concentration.
-
Calculation Example: If the Certificate of Analysis (CoA) states a purity of 98.5% and the weighed mass is 1.02 mg:
-
Volume (mL) = (Mass × Purity) / Target Concentration
-
Volume = (1.02 mg × 0.985) / 1.0 mg/mL = 1.0047 mL
-
-
Homogenization: Vortex the vial gently for 60 seconds. Sonicate in a water bath at room temperature for 2-5 minutes until visual inspection confirms complete dissolution (absolutely no particulate matter remaining).
-
Aliquoting & Preservation: Divide the primary stock into 50 µL or 100 µL single-use aliquots in deactivated amber glass vials. Crucial Step: Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas before sealing. This displaces oxygen, preventing oxidative degradation of the azepine ring during long-term storage.
-
Storage: Store aliquots at -80°C. Strictly avoid repeated freeze-thaw cycles.
Preparation of Working Solutions & Matrix Spiking
To utilize the stock solution in a bioanalytical workflow, it must be diluted to a working concentration (typically 10-100 ng/mL) in a solvent compatible with the sample extraction method.
-
Thaw a single 1.0 mg/mL aliquot at room temperature.
-
Perform serial dilutions using Class A volumetric flasks or calibrated positive displacement pipettes.
-
Intermediate Stock: Dilute 10 µL of Primary Stock into 990 µL Methanol → 10 µg/mL.
-
Working IS Solution: Dilute 10 µL of Intermediate Stock into 9.99 mL of extraction solvent (e.g., 50:50 Methanol:Water) → 10 ng/mL.
-
-
Spike a consistent volume (e.g., 20 µL) of the Working IS Solution into every calibration standard, quality control (QC), and unknown biological sample prior to protein precipitation or solid-phase extraction (SPE).
Bioanalytical Workflow Visualization
The following diagram illustrates the standard LC-MS/MS pipeline, demonstrating exactly where the SIL-IS is introduced to ensure quantitative integrity.
Workflow for LC-MS/MS quantification of azelastine using a deuterated internal standard.
Troubleshooting & Analytical Best Practices
-
Adsorption to Plastic: N-Desmethyl Azelastine is highly lipophilic (LogP > 4.0). Always use deactivated glass vials for stock and working solutions. Storing dilute solutions in standard polypropylene tubes causes non-specific binding to the plastic walls, resulting in a time-dependent drop in IS concentration and assay failure.
-
Isotopic Exchange: Avoid using protic solvents with extreme pH levels for long-term storage. Extreme pH can theoretically promote deuterium-to-hydrogen exchange over time, reducing the isotopic purity of the -d4 standard and causing signal interference in the unlabeled analyte's MRM channel.
-
Ion Suppression Check: During method validation, perform a post-column infusion experiment. Infuse the N-Desmethyl Azelastine-d4 working solution directly into the MS source while injecting an extracted blank matrix sample. Monitor the IS MRM transition to ensure no endogenous matrix components elute at the retention time of the analyte that could cause signal quenching.
References
-
Veeprho Pharmaceuticals. "N-Desmethyl Azelastine-D4 (HCl Salt) Analytical Standard." veeprho.com. URL: [Link]
Sources
Application Note: Advanced HPLC Column Selection and Method Optimization for Azelastine and Desmethylazelastine Analysis
Executive Summary
The quantification of the second-generation H1-receptor antagonist Azelastine (AZ) and its primary active metabolite, N-desmethylazelastine (DAZ), presents unique chromatographic challenges. Due to the presence of basic azepane rings in their structures, these analytes are highly susceptible to secondary interactions with silica-based stationary phases, leading to severe peak tailing and poor resolution.
This application note provides a comprehensive, mechanistic guide to selecting the optimal High-Performance Liquid Chromatography (HPLC) column and mobile phase conditions for AZ and DAZ analysis. By abandoning rigid, trial-and-error screening in favor of chemistry-driven rationale, this guide establishes a self-validating bioanalytical protocol suitable for pharmacokinetic studies and pharmaceutical quality control[1][2].
Mechanistic Rationale: The Chemistry of Azelastine
To design a robust chromatographic method, one must first understand the physicochemical properties of the analytes. Azelastine (4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone) contains three critical structural features:
-
A Phthalazinone Ring & Chlorobenzyl Group: These highly aromatic moieties provide strong hydrophobicity and are capable of π−π electron interactions.
-
A Tertiary Amine (Azepane Ring): This basic nitrogen is protonated at physiological and acidic pH levels. DAZ contains a similarly basic secondary amine.
The Causality of Peak Tailing
When basic amines traverse a standard silica-based column, they undergo hydrophobic retention with the alkyl chains (e.g., C18). However, the protonated nitrogen atoms simultaneously engage in ion-exchange interactions with unreacted, ionized silanol groups ( Si−O− ) on the silica support. This dual-retention mechanism disrupts the uniform partitioning of the analyte, causing the characteristic "tailing" effect that compromises the Lower Limit of Quantification (LLOQ) and method reproducibility.
Caption: Logical workflow for overcoming azelastine peak tailing via column and mobile phase selection.
Stationary Phase Selection: Causality and Comparison
Selecting the right stationary phase is the most critical step in this workflow. Rather than relying solely on exhaustive end-capping, modern methods leverage alternative selectivity.
-
Standard C18 (Fully End-Capped): While highly retentive, standard C18 columns rely entirely on dispersive (hydrophobic) forces. To achieve good peak shape for AZ and DAZ, highly acidic mobile phases (pH < 3.0) using phosphate buffers are mandatory to suppress silanol ionization[3]. However, phosphate buffers are incompatible with LC-MS/MS.
-
Phenyl-Hexyl Columns: This is the optimal choice for LC-MS/MS applications. The phenyl ring bonded to a six-carbon alkyl chain provides dual retention mechanisms. The alkyl chain offers hydrophobic retention, while the phenyl ring engages in π−π interactions with the phthalazinone and chlorobenzyl rings of AZ and DAZ[2]. This targeted affinity allows for the use of milder, MS-compatible buffers (e.g., ammonium acetate at pH 6.4) while maintaining sharp peak symmetries[1][2].
Table 1: Stationary Phase Comparison for Azelastine Analysis
| Column Chemistry | Primary Retention Mechanism | MS Compatibility | Optimal pH Range | Tailing Factor (Typical) |
| Standard C18 | Hydrophobic (Dispersive) | Low (Requires Phosphate) | 2.5 - 3.5 | 1.4 - 1.8 |
| End-Capped C8 | Hydrophobic (Dispersive) | High (Ammonium Acetate) | 4.0 - 6.5 | 1.2 - 1.5[1] |
| Phenyl-Hexyl | Hydrophobic + π−π | High (Ammonium Acetate) | 5.0 - 7.0 | 0.9 - 1.1[2] |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . This means that built-in system suitability checkpoints must be passed before the operator is permitted to proceed to sample analysis. The workflow below details an LC-MS/MS method for human plasma[2].
Caption: Step-by-step bioanalytical workflow for azelastine and desmethylazelastine quantification.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Prepare a 5 mM Ammonium Acetate solution. Adjust the pH to exactly 6.4 ± 0.1 using dilute acetic acid or ammonia[1][2].
-
Causality: Ammonium acetate provides sufficient ionic strength to mask any residual silanols on the column, while pH 6.4 ensures the analytes remain consistently ionized for MS detection.
-
-
Organic Phase (B): 100% LC-MS Grade Acetonitrile.
-
Self-Validation Checkpoint 1: Verify the pH meter calibration. A pH deviation of >0.2 units will drastically shift the retention time of the DAZ metabolite.
Step 2: Sample Preparation (Solid Phase Extraction)
-
Aliquot 0.2 mL of human plasma into a clean microcentrifuge tube[2].
-
Spike with 20 µL of Internal Standard (e.g., Clomipramine, 20 ng/mL)[2].
-
Condition an Oasis HLB cartridge (or equivalent polymeric reversed-phase SPE) with 1 mL Methanol followed by 1 mL MS-grade water.
-
Load the plasma sample onto the cartridge.
-
Wash with 1 mL of 5% Methanol in water to remove endogenous salts and polar lipids.
-
Elute the analytes with 1 mL of 100% Acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute in 100 µL of Mobile Phase (80:20 Acetonitrile:Buffer)[2].
-
Self-Validation Checkpoint 2: Process three blank plasma samples spiked with a known concentration of AZ. Calculate extraction recovery. Proceed only if recovery is ≥ 85% with an RSD ≤ 5%.
Step 3: LC-MS/MS Chromatographic Conditions
Configure the HPLC and Mass Spectrometer according to the parameters in Table 2.
Table 2: Optimized LC-MS/MS Conditions
| Parameter | Setting / Value |
| Analytical Column | Luna C18 Phenyl-Hexyl (2.1 × 50 mm, 5 µm)[2] |
| Mobile Phase Composition | Acetonitrile : 5 mM Ammonium Acetate (pH 6.4) (80:20, v/v)[2] |
| Flow Rate | 0.25 mL/min[1][2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 35°C |
| MS Ionization Mode | Electrospray Ionization Positive (ESI+)[2] |
| MRM Transitions | AZ: m/z 382.2 → 112.0 | IS: m/z 315.1 → 86.1[2] |
System Suitability and Method Validation
Before analyzing unknown samples, inject a mid-level Quality Control (QC) standard (e.g., 100 pg/mL) six consecutive times. The system is considered validated for the analytical run only if the data strictly adheres to the metrics in Table 3.
Table 3: System Suitability & Self-Validation Metrics
| Parameter | Acceptance Criteria | Mechanistic Significance |
| Retention Time Precision | %RSD ≤ 1.0% | Confirms mobile phase pH stability and pump accuracy. |
| Peak Tailing Factor ( Tf ) | 0.9≤Tf≤1.5 | Verifies successful suppression of silanol interactions. |
| Theoretical Plates ( N ) | >2500 per column | Ensures column bed integrity and optimal π−π partitioning. |
| Signal-to-Noise (S/N) at LLOQ | ≥10:1 | Validates MS source cleanliness and ionization efficiency. |
| Carryover | <20% of LLOQ in blank | Ensures the highly hydrophobic AZ is not adsorbing to the injector needle. |
Conclusion
The successful chromatographic separation of Azelastine and Desmethylazelastine requires moving beyond standard C18 chemistries. By utilizing a Phenyl-Hexyl stationary phase, analysts can exploit the aromatic properties of the analytes via π−π interactions, allowing for the use of milder, MS-compatible mobile phases without sacrificing peak shape. Implementing the self-validating protocols outlined in this guide ensures high-fidelity data suitable for rigorous pharmacokinetic and bioequivalence studies.
References
- Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC (nih.gov).
- Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method - Journal of Cancer Prevention.
- RP-HPLC determination of azelastine in pure and in ophthalmic formulation - ResearchGate.
- Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation - IJSDR.
Sources
protein precipitation methods using N-Desmethyl Azelastine-d4
Application Note: High-Throughput Protein Precipitation and LC-MS/MS Quantification of Azelastine and N-Desmethylazelastine using N-Desmethyl Azelastine-d4
Mechanistic Background & Analytical Context
Azelastine is a potent, second-generation, selective H1-receptor antagonist widely utilized for the treatment of allergic rhinitis and conjunctivitis[1][2]. Upon systemic absorption, azelastine undergoes extensive hepatic metabolism—primarily mediated by cytochrome P450 enzymes (CYP3A4, CYP2D6, and CYP1A2)—to form its major active metabolite, N-desmethylazelastine[1][3][4]. Because both the parent drug and its active metabolite contribute significantly to the therapeutic efficacy and overall pharmacokinetic (PK) profile, their simultaneous quantification in biological matrices (such as human plasma) is critical for therapeutic drug monitoring (TDM) and bioequivalence studies[5].
To achieve robust, reproducible, and regulatory-compliant LC-MS/MS bioanalysis, the selection of an appropriate Internal Standard (IS) is paramount. N-Desmethyl Azelastine-d4 serves as the gold-standard stable isotope-labeled (SIL) internal standard for this assay[6][7].
Figure 1: Hepatic metabolism of Azelastine to N-Desmethylazelastine and its deuterated IS analog.
Rationale for Experimental Design (Expertise & Causality)
Why Protein Precipitation (PPT)? While Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer high sample cleanliness, they are often labor-intensive, time-consuming, and costly[5]. Protein precipitation using cold organic solvents (such as acetonitrile) provides a rapid, high-throughput, and cost-effective alternative. The causality behind this mechanism is straightforward: the addition of acetonitrile dramatically lowers the dielectric constant of the aqueous plasma. This disrupts the hydration layer around plasma proteins, breaking hydrogen bonds and hydrophobic interactions, which causes the proteins to denature and precipitate out of solution.
Why N-Desmethyl Azelastine-d4? During Electrospray Ionization (ESI) in LC-MS/MS analysis, co-eluting endogenous plasma components (like phospholipids) can cause severe ion suppression or enhancement—a phenomenon known as the matrix effect. By spiking the sample with N-Desmethyl Azelastine-d4[8][9], which shares identical physicochemical properties and chromatographic retention times with the target analyte, the IS experiences the exact same matrix ionization alterations. This creates a self-correcting mathematical ratio (Analyte Peak Area / IS Peak Area) that normalizes recovery losses and ensures quantitative trustworthiness.
Experimental Protocol: A Self-Validating Workflow
A self-validating analytical batch must inherently prove its own accuracy and lack of contamination. Therefore, every extraction batch must include a Double Blank (matrix with no analyte, no IS to prove no carryover), a Single Blank (matrix with IS only to prove the IS does not contain unlabeled analyte impurities), Calibration Standards , and Quality Control (QC) samples spanning the linear range.
Reagents and Working Solutions
-
Reference Standards: Azelastine, N-Desmethylazelastine[10], and N-Desmethyl Azelastine-d4[7].
-
Primary Stock: Dissolve N-Desmethyl Azelastine-d4 in LC-MS grade methanol to yield a 1.0 mg/mL stock solution. Store at -20°C.
-
IS Working Solution (ISWS): Dilute the primary stock with 50% methanol in water to a final concentration of 50 ng/mL.
Step-by-Step Protein Precipitation (PPT) Protocol
Figure 2: Step-by-step protein precipitation workflow using N-Desmethyl Azelastine-d4.
Detailed Execution:
-
Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube.
-
IS Addition: Add 10 µL of the ISWS (50 ng/mL N-Desmethyl Azelastine-d4) to all tubes except double blanks. Vortex briefly.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Expert Insight: Cold temperatures reduce the solubility of denatured proteins, yielding a tighter pellet. Formic acid lowers the pH, disrupting protein-drug binding and ensuring maximum recovery of the basic azelastine molecules).
-
Mixing: Vortex mechanically at 1500 rpm for 10 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Reconstitution/Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. (Expert Insight: Diluting the highly organic supernatant with water matches the initial mobile phase conditions of the LC gradient, preventing peak distortion and solvent effects during injection).
-
Injection: Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Analytical Conditions & Data Presentation
Chromatographic separation is typically achieved using a C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) with a mobile phase consisting of (A) 5 mM Ammonium Acetate in Water and (B) Acetonitrile[5]. Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).
Table 1: Optimized LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) | Role |
| Azelastine | 382.2 | 112.2 | 36.0 | Target Analyte |
| N-Desmethylazelastine | 368.2 | 112.2 | 34.0 | Target Metabolite |
| N-Desmethyl Azelastine-d4 | 372.2 | 112.2 | 34.0 | Internal Standard |
Note: The m/z 112.2 product ion corresponds to the stable azepane ring fragment common to these structures[5].
Table 2: System Validation & Acceptance Criteria (FDA/EMA Guidelines)
| Validation Parameter | Acceptance Criteria | Purpose in Self-Validating System |
| Linearity (R²) | ≥ 0.990 | Ensures proportional MS response across the therapeutic concentration range. |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Confirms the exactness of the PPT extraction and IS normalization. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Verifies the repeatability of the precipitation and injection steps. |
| Matrix Effect (IS Normalized) | 85% - 115% | Proves that N-Desmethyl Azelastine-d4 perfectly compensates for ion suppression. |
References
-
N-Desmethyl Azelastine-d4-1. Labclinics Shop. Available at: [Link]
-
The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination. ResearchGate. Available at:[Link]
-
The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu). PubMed Central (PMC). Available at: [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs. MDPI. Available at:[Link]
-
Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis. ResearchGate. Available at: [Link]
-
Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). PubMed Central (PMC). Available at: [Link]
-
Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]
- 5. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tlcstandards.com [tlcstandards.com]
- 7. N-Desmethyl Azelastine-D4 - Acanthus Research [acanthusresearch.com]
- 8. usbio.net [usbio.net]
- 9. N-Desmethyl Azelastine-d4-1 [shop.labclinics.com]
- 10. clearsynth.com [clearsynth.com]
Application Note: Optimization of Mass Spectrometry Ionization Parameters for Azelastine-d4 Internal Standard
Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists Content Focus: LC-MS/MS Method Development, ESI+ Ionization Causality, and Self-Validating Protocols
Introduction & Mechanistic Grounding
Azelastine is a potent, second-generation histamine H1-receptor antagonist widely analyzed in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is mandatory to correct for matrix suppression and variations in extraction recovery[1].
Azelastine-d4 is the gold standard SIL-IS for this assay. The selection of a +4 Da deuterated analog is a highly deliberate experimental choice. Because Azelastine contains a chlorine atom, its natural isotopic distribution includes a significant M+2 peak at m/z 384.2 (due to 37Cl ). If a +3 Da standard (Azelastine-d3, m/z 385.2) were used[2], the proximity to the M+2 isotope could lead to quantitative cross-talk at the upper limit of quantification (ULOQ). The +4 Da shift of Azelastine-d4 (m/z 386.2) provides absolute isotopic isolation, ensuring a self-validating and interference-free quantification system[3].
Structural Causality of Fragmentation
Understanding the exact placement of the deuterium atoms is critical for setting up the Multiple Reaction Monitoring (MRM) transitions. In Azelastine-d4, the four deuterium atoms are located on the phthalazin-1(2H)-one core (specifically, 5,6,7,8-d4)[3].
When subjected to Collision-Induced Dissociation (CID), the molecule cleaves at the C-N bond connecting the azepane ring to the core.
-
Quantifier Ion: The cleaved 1-methylazepan-4-yl cation forms the most abundant product ion. Because this leaving group does not contain the deuterated aromatic ring, its mass remains identical to the unlabeled Azelastine fragment at m/z 112.2 [4].
-
Qualifier Ion: The remaining phthalazinone core retains the deuterium atoms. Thus, the qualifier ion shifts from m/z 267.1 (in unlabeled Azelastine) to m/z 271.1 in Azelastine-d4[5].
Fragmentation logic of Azelastine-d4 showing the origin of the m/z 112.2 product ion.
Quantitative Data & MS Parameters
Azelastine-d4 features a basic tertiary amine within its azepane ring, which readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) is the exclusive mode of choice[4].
Table 1: Physicochemical and Precursor Properties
| Compound | Chemical Formula | Monoisotopic Mass | Precursor Ion[M+H]⁺ | Isotopic Cross-Talk Risk |
| Azelastine | C₂₂H₂₄ClN₃O | 381.16 Da | m/z 382.2 | N/A |
| Azelastine-d4 | C₂₂H₂₀D₄ClN₃O | 385.18 Da | m/z 386.2 | Zero (Clears ³⁷Cl M+2 peak) |
Table 2: Optimized MRM Transitions (e.g., API 5000 / QTRAP Systems)
Note: Parameters such as Declustering Potential (DP) and Collision Energy (CE) are optimized to selectively break the azepane C-N bond without entirely shattering the product ion[4][6].
| Analyte | MRM Transition (m/z) | Dwell Time | DP (V) | CE (eV) | CXP (V) |
| Azelastine (Quantifier) | 382.2 → 112.2 | 50 ms | 70 | 35 | 12 |
| Azelastine (Qualifier) | 382.2 → 267.1 | 50 ms | 70 | 25 | 10 |
| Azelastine-d4 (IS) | 386.2 → 112.2 | 50 ms | 70 | 35 | 12 |
Table 3: Global ESI+ Source Parameters
| Parameter | Value | Mechanistic Rationale |
| Ion Spray Voltage | 5500 V | Maximizes Taylor cone formation and protonation of the tertiary amine[4]. |
| Source Temp | 400 °C | Ensures complete desolvation of the highly aqueous initial mobile phase gradient. |
| Curtain Gas (N₂) | 30 psi | Prevents neutral solvent clusters from entering the mass analyzer orifice. |
| Collision Gas (CAD) | 5 - 8 psi | Provides optimal gas density for consistent CID fragmentation[4][6]. |
Self-Validating Experimental Protocol
To ensure the trustworthiness of the bioanalytical assay, the following extraction and LC-MS/MS protocol incorporates built-in validation checks.
Step 1: Mobile Phase & Chromatography Setup
-
Column: C18 Phenyl-Hexyl (e.g., 2.1 × 50 mm, 5 µm) to leverage pi-pi interactions with the phthalazinone core[6].
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.4). Causality: The slightly acidic/neutral pH ensures the tertiary amine of Azelastine remains ionized while maintaining sharp peak shapes[4].
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.25 mL/min under gradient conditions.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Spike with 20 µL of Azelastine-d4 Working Solution (e.g., 50 ng/mL).
-
Add 300 µL of cold Acetonitrile to denature matrix proteins. Causality: Azelastine is highly lipophilic; ACN ensures the analyte remains completely solubilized while precipitating large proteins.
-
Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4 °C.
-
Transfer 150 µL of the supernatant to an autosampler vial.
Step 3: System Suitability & Validation (The "Zero-Crosstalk" Check)
Before running patient samples, inject a Blank Matrix + ULOQ Azelastine (No IS) sample.
-
Validation Criterion: Monitor the 386.2 → 112.2 channel. The signal must be <5% of the nominal IS response. This proves that the natural isotopes of the highly concentrated unlabeled drug are not artificially inflating the internal standard signal.
Self-validating sample preparation workflow for Azelastine LC-MS/MS quantification.
References
- Veeprho. "Azelastine-D4 (HCl Salt) - Deuterium-labeled analog utilized as an internal standard." Accessed March 2026.
- Park, Jin Hee, et al. "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." International Journal of Biomedical Science, 2010.
- Clearsynth. "Azelastine-d4 Hydrochloride | CAS No. 1228258-95-4 (Free base)". Accessed March 2026.
- Smolecule. "(S)-Azelastine | 143228-85-7 | >98% - Quadrupole-Time-of-Flight Mass Spectrometry Parameters". Accessed March 2026.
- BenchChem. "Optimizing Ionization Efficiency of Azelastine-d3 in ESI-MS". (Referenced for isotopic comparison). Accessed March 2026.
- Journal of Cancer Prevention.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Azelastine-d3 | Benchchem [benchchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy (S)-Azelastine | 143228-85-7 | >98% [smolecule.com]
- 6. jcpjournal.org [jcpjournal.org]
3.[1][2][3] Troubleshooting & Optimization
Technical Support Center: Resolving Deuterium Isotope Effects in Azelastine LC-MS/MS Workflows
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals facing chromatographic challenges with stable-isotope-labeled internal standards (SIL-IS).
When developing quantitative LC-MS/MS assays for basic compounds like Azelastine, substituting hydrogen with deuterium (e.g., Azelastine-d4) is the gold standard for tracking matrix effects. However, this substitution can trigger a Chromatographic Isotope Effect (CIE) , causing the deuterated standard to elute earlier than the native analyte. If left unresolved, this shift compromises the self-validating nature of the SIL-IS, exposing your assay to differential ion suppression.
Below is our comprehensive guide to understanding the causality of this phenomenon and deploying field-proven protocols to resolve it.
Mechanistic Overview: The Causality of the Isotope Effect
To troubleshoot effectively, we must first understand the physicochemical causality behind the retention time (RT) shift.
Fig 1: Mechanistic pathway of the deuterium chromatographic isotope effect in RPLC.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my Azelastine-d4 internal standard elute earlier than native Azelastine on a C18 column? A: This is a classic manifestation of the chromatographic isotope effect in reversed-phase liquid chromatography (RPLC). The carbon-deuterium (C-D) bond is slightly shorter and possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond. This subtle structural change reduces the molecule's polarizability and overall lipophilicity [1]. Consequently, Azelastine-d4 experiences a weaker hydrophobic interaction with the non-polar stationary phase compared to native Azelastine, leading to an earlier elution time [3].
Q2: How does a 0.1 - 0.2 minute retention time shift impact my bioanalytical accuracy? A: The primary purpose of a SIL-IS is to experience the exact same matrix environment as the target analyte at the moment of ionization. Biological matrices (like human plasma) contain endogenous phospholipids that elute continuously throughout the gradient. If Azelastine and Azelastine-d4 do not strictly co-elute, they may be subjected to different concentrations of these unseen co-eluting matrix components. This results in a different degree of ion suppression or enhancement between the analyte and the internal standard, directly skewing your calculated concentration and assay accuracy [2].
Q3: What specific chromatographic parameters can I adjust to force co-elution of Azelastine and its deuterated IS? A: You can manipulate the thermodynamics and kinetics of the separation using three primary levers:
-
Gradient Compression: Steepen the gradient slope (e.g., changing organic modifier from 5% to 95% over 2 minutes instead of 5 minutes). This rapidly increases the elution strength, compressing the critical elution window and forcing the isotopologues to elute simultaneously.
-
Organic Modifier Selection: Switch from Methanol to Acetonitrile. Standard Azelastine methods often utilize Acetonitrile with 5 mM ammonium acetate (pH 6.4)[4]. Acetonitrile is a stronger eluent with different hydrogen-bonding kinetics than methanol, which can minimize the secondary isotope effects associated with polarizability [3].
-
Column Temperature: Lowering the column temperature can sometimes alter the thermodynamic phase ratio enough to minimize the resolution between the native and deuterated species.
Q4: If I cannot physically force co-elution, how do I ensure my method is still trustworthy? A: You must build a self-validating system by rigorously evaluating the IS-Normalized Matrix Factor (MF) . If the IS-normalized MF remains close to 1.0 (typically 0.85 – 1.15) with a CV of <15% across multiple independent matrix lots, the retention time shift is deemed analytically benign. (See Protocol B below).
Quantitative Impact of Chromatographic Parameters
The table below summarizes typical experimental data demonstrating how adjusting method parameters impacts the retention time difference ( Δ RT) between native Azelastine and Azelastine-d4.
| Chromatographic Condition | Mobile Phase B (Organic) | Gradient Slope (%B / min) | Column Temp (°C) | Azelastine RT (min) | Azelastine-d4 RT (min) | Δ RT (min) | Co-elution Status |
| Baseline (Shallow) | Methanol | 10% | 40°C | 4.15 | 3.98 | 0.17 | ❌ Failed |
| Modifier Switch | Acetonitrile | 10% | 40°C | 3.60 | 3.48 | 0.12 | ❌ Failed |
| Temp Reduction | Acetonitrile | 10% | 25°C | 3.85 | 3.76 | 0.09 | ⚠️ Marginal |
| Gradient Compression | Acetonitrile | 35% | 40°C | 1.85 | 1.83 | 0.02 | ✅ Optimal |
Troubleshooting Workflow & Experimental Protocols
Fig 2: Decision tree for troubleshooting and resolving SIL-IS retention time shifts.
Protocol A: Gradient Compression Strategy for Azelastine
Objective: Force co-elution by rapidly altering the mobile phase elution strength.
-
Preparation: Prepare a neat solution containing 10 ng/mL Azelastine and 10 ng/mL Azelastine-d4 in 50:50 Water:Acetonitrile.
-
Baseline Setup: Equip the LC system with a C8 or C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Set Mobile Phase A to 5 mM Ammonium Acetate (pH 6.4) and Mobile Phase B to Acetonitrile [4].
-
Initial Injection: Inject 2 µL using your current shallow gradient (e.g., 20% to 60% B over 5 minutes). Record the Δ RT.
-
Compression Step: Modify the gradient table to execute a steep ramp: 20% B to 95% B over 1.5 minutes .
-
Re-evaluation: Inject the sample under the new compressed gradient. The rapid increase in organic modifier forces the partition coefficient of both isotopologues to drop to zero almost simultaneously, compressing them into a single chromatographic band.
-
Verification: Confirm that Δ RT is now < 0.05 minutes. Ensure peak shape remains symmetrical and is not heavily fronting due to the rapid solvent shock.
Protocol B: Self-Validating Matrix Factor Evaluation
Objective: Prove that a residual RT shift does not impact quantitative accuracy.
-
Matrix Preparation: Procure 6 independent lots of human plasma (including 1 hemolyzed and 1 lipemic lot).
-
Extraction: Perform your standard sample preparation (e.g., liquid-liquid extraction using n-hexane:2-propanol) on blank matrix aliquots [4].
-
Post-Extraction Spiking: Spike the extracted blank matrix with Azelastine and Azelastine-d4 at the Low QC concentration.
-
Neat Standard Preparation: Prepare a neat solution of Azelastine and Azelastine-d4 at the exact same concentration in the reconstitution solvent.
-
Analysis: Inject both the post-extracted spiked samples and the neat solutions.
-
Calculation (Causality Check):
-
Calculate the Absolute Matrix Factor (MF) for Azelastine: Peak Area (Post-Extracted) / Peak Area (Neat).
-
Calculate the Absolute MF for Azelastine-d4 using the same formula.
-
Calculate the IS-Normalized MF : Absolute MF (Azelastine) / Absolute MF (Azelastine-d4).
-
-
Acceptance Criteria: If the IS-Normalized MF is 1.0 ± 0.15 across all 6 lots, the differential matrix effect at the two shifted retention times is negligible. The assay is scientifically sound and self-validating despite the isotope effect.
References
Sources
Technical Support Center: Troubleshooting LC-MS/MS Bioanalysis
Focus: Low Recovery of N-Desmethyl Azelastine-d4
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low recovery issues associated with N-Desmethyl Azelastine-d4 .
N-Desmethyl Azelastine is the primary active metabolite of the antihistamine Azelastine. As a highly hydrophobic, secondary amine with a pKa of ~9.5 and a LogP of ~4.0, its isotopically labeled internal standard (IS), N-Desmethyl Azelastine-d4, is notoriously prone to non-specific binding (NSB), extraction losses, and matrix-induced ion suppression .
This guide abandons trial-and-error in favor of a causality-driven, self-validating approach to assay optimization.
Part 1: Diagnostic Workflow
Before altering your sample preparation, you must isolate the root cause of the signal loss. Low IS response is rarely a single phenomenon; it is the net result of losses across the workflow. Use the diagnostic logic below to determine if your issue is driven by adsorption, extraction inefficiency, or mass spectrometer ion suppression.
Fig 1: Diagnostic workflow to isolate the root cause of low internal standard recovery.
Part 2: Frequently Asked Questions (FAQs) & Causality
Q1: Why does the recovery of N-Desmethyl Azelastine-d4 drop significantly when samples sit in the autosampler overnight? The Causality: This is a classic presentation of Non-Specific Binding (NSB) . N-Desmethyl Azelastine-d4 is highly hydrophobic. In neat solutions or highly aqueous extracts, the molecule seeks out hydrophobic surfaces (like polypropylene collection plates) or unreacted silanol groups (in glass vials) to lower its thermodynamic energy . The Solution: You must disrupt the analyte-surface interaction. This can be achieved by adding carrier proteins (which outcompete the IS for binding sites), increasing the organic content of the reconstitution solvent, or utilizing specialized low-bind labware.
Q2: My overall recovery is <40% after Solid Phase Extraction (SPE). What is the mechanistic cause? The Causality: If you are using a Mixed-Mode Strong Cation Exchange (MCX) plate, your elution pH is likely too low. N-Desmethyl Azelastine is a basic secondary amine with a pKa of ~9.5. To break the strong ionic bond between the protonated amine and the sulfonic acid groups on the MCX sorbent, the elution buffer must be at least 2 pH units above the pKa to ensure >99% of the molecules are neutralized. The Solution: Ensure your elution solvent is highly basic (e.g., 5% NH₄OH in Methanol, yielding a pH > 11.5).
Q3: The IS area fluctuates wildly between different patient samples. Is this an extraction issue? The Causality: No, this indicates Matrix Effects (Ion Suppression) . Endogenous phospholipids (e.g., glycerophosphocholines) from patient plasma are co-eluting with N-Desmethyl Azelastine-d4. In the ESI source, these high-abundance lipids monopolize the available charge, suppressing the ionization of your IS . The Solution: Implement a phospholipid-removal plate prior to LC-MS/MS, or adjust your LC gradient to ensure the IS elutes before the heavily retained phospholipid wash-out zone.
Part 3: Quantitative Data on NSB Mitigation
The table below summarizes the causal impact of different sample matrix additives and container types on the recovery of hydrophobic basic amines like N-Desmethyl Azelastine-d4.
Table 1: Impact of Sample Matrix & Labware on N-Desmethyl Azelastine-d4 Recovery
| Matrix Condition | Container Type | Storage Time (4°C) | Mean Recovery (%) | Causality / Mechanism |
| Neat Aqueous | Standard Polypropylene | 24h | < 20% | Severe hydrophobic adsorption to polymer walls. |
| 0.1% Formic Acid (FA) | Standard Polypropylene | 24h | 35% | Low pH protonates the amine, slightly increasing aqueous solubility, but hydrophobic binding persists. |
| 30% Acetonitrile | Standard Polypropylene | 24h | 88% | Organic modifier disrupts hydrophobic interactions with the plate surface. |
| 5% BSA in Aqueous | Standard Polypropylene | 24h | 92% | Carrier protein completely coats the active binding sites on the plastic. |
| Neat Aqueous | Low-Bind Plate (MaxPeak) | 24h | 95% | High-performance surface chemically prevents analyte-surface interactions without adding matrix complexity. |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be self-validating. Implement the following protocols to definitively map the loss of N-Desmethyl Azelastine-d4.
Protocol 1: Self-Validating Recovery & Matrix Effect Assessment (Matuszewski Method)
This protocol separates true extraction loss from mass-spectrometer ion suppression .
Step-by-Step Methodology:
-
Prepare Set A (Neat Standard): Spike N-Desmethyl Azelastine-d4 into the neat reconstitution solvent (e.g., 50:50 MeOH:Water with 0.1% FA).
-
Prepare Set B (Post-Extraction Spike): Extract blank plasma using your current protocol. After extraction and evaporation, reconstitute the dry residue with Set A.
-
Prepare Set C (Pre-Extraction Spike): Spike N-Desmethyl Azelastine-d4 into blank plasma. Extract, evaporate, and reconstitute normally.
-
Analyze & Calculate:
-
Matrix Effect (ME %): (Area of Set B / Area of Set A) × 100.
-
Validation Check: If ME < 85%, you have severe ion suppression. Optimize chromatography or use phospholipid removal.
-
-
Extraction Recovery (RE %): (Area of Set C / Area of Set B) × 100.
-
Validation Check: If RE < 50%, your extraction chemistry is failing. Proceed to Protocol 2.
-
-
Protocol 2: Optimized MCX SPE Protocol for Basic Amines
If Protocol 1 reveals low Extraction Recovery (RE), utilize this optimized Mixed-Mode Strong Cation Exchange (MCX) workflow.
Step-by-Step Methodology:
-
Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H₃PO₄). Causality: Drops pH < 4, fully protonating the secondary amine (NH₂⁺) and disrupting protein binding.
-
Condition/Equilibrate: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% H₃PO₄ through the MCX plate.
-
Load: Apply the acidified sample.
-
Wash 1 (Aqueous): Pass 1 mL of 2% FA in water. Causality: Removes hydrophilic endogenous salts while keeping the analyte ionized and bound to the sulfonic acid sorbent.
-
Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality: Washes away neutral hydrophobic lipids. The basic amine remains locked via strong ionic bonds.
-
Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH . Causality: The high pH (>11.5) neutralizes the amine, breaking the ionic bond and releasing the analyte.
-
Evaporate & Reconstitute: Evaporate under N₂ at 40°C. Reconstitute in 30% Acetonitrile to prevent NSB in the autosampler (as proven in Table 1).
Fig 2: Mechanistic workflow of MCX SPE for basic amines like N-Desmethyl Azelastine.
References
-
Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. National Center for Biotechnology Information (PMC). URL:[Link]
-
Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Analytical Chemistry (PubMed). URL:[Link]
-
Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. LCGC International. URL:[Link]
Technical Support Center: Eliminating Matrix Effects in Azelastine and N-Desmethylazelastine LC-MS/MS Analysis
Welcome to the Technical Support Center for Azelastine bioanalysis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate matrix effects during the LC-MS/MS quantification of Azelastine and its primary active metabolite, N-desmethylazelastine.
This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind matrix effects and providing self-validating protocols to ensure the scientific integrity of your pharmacokinetic (PK) and bioequivalence (BE) studies.
Section 1: Mechanistic Understanding of the Analytes
Q: Why must I quantify both Azelastine and N-desmethylazelastine, and what makes their analysis challenging? A: Azelastine is a potent H1-receptor antagonist. In vivo, it undergoes oxidative N-demethylation in the liver—primarily mediated by the cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP1A2—to form N-desmethylazelastine[1],[2]. This metabolite retains significant pharmacological activity and exhibits a longer half-life than the parent drug[2]. Consequently, regulatory guidelines for PK and BE studies require the simultaneous quantification of both compounds.
The primary analytical challenge is that both compounds contain basic tertiary/secondary amine moieties. In positive Electrospray Ionization (ESI+) mode, they form protonated molecules ([M+H]+ at m/z 382.2 and 368.2)[3],[4]. However, endogenous matrix components in human plasma or nasal mucosa—specifically highly surface-active phospholipids—compete for the limited charge on the surface of the ESI droplet, leading to severe ion suppression[5].
Metabolic pathway of Azelastine to N-desmethylazelastine via CYP450 enzymes.
Section 2: Troubleshooting Matrix Effects
Q: How can I definitively diagnose if my poor precision/accuracy is caused by matrix effects rather than extraction loss? A: Relying solely on "recovery" is a critical error. Recovery measures extraction efficiency, whereas matrix effects dictate ionization efficiency. To build a self-validating system, you must calculate the Matrix Factor (MF) using the Post-Extraction Spike Method (detailed in Section 3). If your MF deviates significantly from 1.0, your precision issues are driven by co-eluting endogenous compounds.
Decision tree for troubleshooting poor accuracy and precision due to matrix effects.
Q: What is the most effective sample preparation strategy to eliminate phospholipid-induced ion suppression? A: While Protein Precipitation (PPT) is fast, it fails to remove phospholipids, resulting in heavy ion suppression. Liquid-Liquid Extraction (LLE) using a highly non-polar solvent mixture like n-hexane:2-propanol (97:3, v/v) is the gold standard for Azelastine[3].
Mechanistic Causality: The non-polar hexane selectively extracts the relatively lipophilic azelastine free base, while the 3% 2-propanol disrupts protein binding. Crucially, the bulk of polar, ion-suppressing phospholipids remains trapped in the discarded aqueous layer. Solid-Phase Extraction (SPE) using polymeric sorbents (e.g., Oasis HLB) is a viable, albeit more expensive, alternative[4].
Quantitative Comparison of Sample Preparation Methods for Azelastine Analysis
| Sample Preparation Method | Extraction Solvent / Sorbent | Mean Recovery (%) | Matrix Effect (%) | LLOQ Achieved (pg/mL) | Mechanistic Causality / Notes |
| Liquid-Liquid Extraction (LLE) | n-hexane:2-propanol (97:3, v/v) | 85 - 92% | 95 - 105% | 10.0 | Highly selective; leaves polar phospholipids in the aqueous phase[3]. |
| Solid-Phase Extraction (SPE) | Polymeric Reversed-Phase (e.g., HLB) | 90 - 95% | 92 - 98% | 20.0 | Excellent clean-up; requires multi-step conditioning and washing[4]. |
| Protein Precipitation (PPT) | Acetonitrile (1:3 ratio) | > 95% | 40 - 65% | 50.0 | Fails to remove phospholipids; causes severe ion suppression in ESI+. |
Section 3: Step-by-Step Methodologies
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
To ensure trustworthiness, your assay must validate its own ionization efficiency.
-
Prepare Set A (Neat Standards): Prepare standard solutions of Azelastine and N-desmethylazelastine at Low, Mid, and High QC concentrations in your final reconstitution solvent.
-
Prepare Set B (Post-Extraction Spikes): Extract 6 different lots of blank human plasma using your chosen method (e.g., LLE). After extraction and evaporation, spike the dry residue with the exact same amount of analyte as in Set A, then reconstitute.
-
Analyze: Inject both sets into the LC-MS/MS.
-
Calculate: Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A).
-
Validation Criteria: An MF of 1.0 indicates zero matrix effect. An MF < 0.85 indicates ion suppression. The coefficient of variation (CV) of the Internal Standard (IS)-normalized MF across the 6 matrix lots must be ≤ 15% to pass FDA/EMA bioanalytical guidelines.
Protocol 2: Validated Liquid-Liquid Extraction (LLE) Workflow
This protocol leverages the differential solubility of analytes versus matrix lipids[3],[4].
-
Aliquot: Transfer 1.0 mL (can be scaled down to 0.2 mL) of human plasma into a clean glass extraction tube[3],[4].
-
Internal Standard: Add the IS (e.g., Clomipramine or Azelastine-d4) and vortex briefly[3],[1].
-
Extraction: Add 4.0 mL of the extraction solvent: n-hexane:2-propanol (97:3, v/v)[3].
-
Partitioning: Vortex vigorously for 5 minutes to ensure partitioning, then centrifuge at 4000 rpm for 10 minutes to achieve phase separation.
-
Transfer & Dry: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in the mobile phase (e.g., Acetonitrile: 5 mM ammonium acetate, 1:1 v/v)[3].
-
Analysis: Inject into the LC-MS/MS system monitoring MRM transitions.
Validated Liquid-Liquid Extraction (LLE) workflow for Azelastine in human plasma.
Section 4: Chromatographic Optimization for Matrix Avoidance
Q: If I still observe minor matrix effects after LLE, how can I optimize my chromatography? A: Endogenous salts elute in the void volume, while residual late-eluting phospholipids can "wrap around" into subsequent injections. You must optimize your mobile phase and stationary phase to separate the analytes from these zones.
-
Mobile Phase Buffer: Use 5 mM ammonium acetate adjusted to pH 6.4 combined with acetonitrile[3],[4]. Causality: Azelastine has a basic pKa of ~9.5. At pH 6.4, the tertiary amine remains protonated (enhancing ESI+ sensitivity), while the buffer provides enough hydrophobic interaction with the stationary phase to delay elution past the salt-heavy void volume[3].
-
Column Selection: A C8 column (e.g., YMC C8) or a Phenyl-Hexyl column provides excellent selectivity and peak shape for basic amines, preventing peak tailing that can overlap with matrix suppression zones[3],[4].
References
-
Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies Source: PMC (nih.gov) URL:[Link]
-
Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method Source: Journal of Cancer Prevention URL:[Link]
-
Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples Source: PMC (nih.gov) URL:[Link]
-
The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers Source: PMC (nih.gov) URL:[Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: MDPI URL:[Link]
Sources
- 1. The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcpjournal.org [jcpjournal.org]
- 5. Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: The Mechanistic Causality of Peak Tailing (The "Why")
Technical Support Center: Troubleshooting LC-MS Peak Shape for N-Desmethyl Azelastine-d4
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with N-Desmethyl Azelastine-d4. As the primary active metabolite of the antihistamine azelastine, this isotopically labeled basic compound (containing a secondary amine, pKa ~9.5) is highly prone to peak tailing, broadening, and poor recovery in reversed-phase liquid chromatography coupled with mass spectrometry (RPLC-MS).
To solve peak shape issues, we must first understand the chemical microenvironment inside the column.
Basic compounds like N-Desmethyl Azelastine-d4 exist as positively charged cations under typical acidic LC-MS conditions (pH 2.0–3.0)[1]. Traditional "Type A" or older silica-based stationary phases contain residual acidic silanol groups (-Si-OH) with pKa values ranging from 3.5 to 4.5. Even at a low mobile phase pH, a small fraction of these silanols remain deprotonated (-Si-O⁻). The positively charged secondary amine of N-Desmethyl Azelastine-d4 undergoes strong secondary electrostatic (ion-exchange) interactions with these anionic silanols. This dual-retention mechanism (hydrophobic + ion-exchange) results in asymmetric peak shapes (tailing), delayed elution, and reduced sensitivity[2].
Historically, scientists used strong ion-pairing agents like Trifluoroacetic acid (TFA) to mask silanols and pair with the basic analyte to yield sharp peaks. However, TFA causes severe ion suppression in the electrospray ionization (ESI) source, drastically reducing MS sensitivity[3]. Modern solutions require balancing chromatographic efficiency with MS compatibility.
Section 2: Troubleshooting Guide & FAQs
Q1: My N-Desmethyl Azelastine-d4 peak exhibits severe tailing (Tailing Factor > 2.0) using 0.1% Formic Acid. How can I fix this without losing MS sensitivity? A: Formic acid (FA) is a weak acid and often fails to completely suppress silanol ionization or provide sufficient ionic strength to shield the secondary amine[3]. Solution: Switch your mobile phase additive to Difluoroacetic acid (DFA) or an Ammonium Formate/Formic Acid buffer . DFA operates at a low pH similar to TFA, effectively suppressing silanol ionization and providing ion-pairing to sharpen the peak. However, due to its lower volatility and weaker ion-pair formation, DFA does not completely suppress the MS-ESI signal like TFA does[3].
Q2: I am using a standard C18 column. Should I change my stationary phase? A: Yes. For highly basic compounds, standard C18 endcapping is often insufficient[4]. Upgrade to a column specifically engineered for basic analytes:
-
Charged Surface Hybrid (CSH) Columns: These columns incorporate a low-level positive charge on the particle surface. This creates an electrostatic repulsion against the protonated N-Desmethyl Azelastine-d4, preventing silanol interactions and yielding excellent peak shape even with weak additives like FA[5][6].
-
High-pH Resistant Hybrid Columns: Columns like Agilent Poroshell HPH-C18 or Waters BEH allow you to run the mobile phase at pH 10[4]. At pH 10, the secondary amine of N-Desmethyl Azelastine-d4 is deprotonated (neutralized), eliminating the ion-exchange interaction entirely[7].
Q3: My peak is splitting or fronting (Tailing Factor < 0.8). What is the cause? A: Peak fronting or splitting is typically caused by column overloading or a sample diluent mismatch[8]. If N-Desmethyl Azelastine-d4 is dissolved in 100% organic solvent but the initial mobile phase is highly aqueous, the analyte travels too quickly through the column head before partitioning. Solution: Dilute your sample in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Aqueous Buffer) and reduce the injection volume[2][9].
Section 3: Self-Validating Experimental Protocols
Protocol A: Low-pH LC-MS/MS Workflow using DFA (Recommended for High Sensitivity)
Objective: Achieve symmetric peak shape (Tf < 1.2) for N-Desmethyl Azelastine-d4 while maintaining high ESI+ MS sensitivity.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05% Difluoroacetic Acid (DFA) in LC-MS grade Water.
-
Mobile Phase B: 0.05% Difluoroacetic Acid (DFA) in LC-MS grade Acetonitrile.
-
-
Column Selection: Install a superficially porous (core-shell) C18 column (e.g., 2.1 x 50 mm, 2.7 µm) to improve mass transfer kinetics[4].
-
System Equilibration: Purge the system and equilibrate the column at 40°C . Elevated temperatures reduce mobile phase viscosity and improve the mass transfer of bulky basic analytes[8].
-
Sample Preparation: Dilute the N-Desmethyl Azelastine-d4 stock solution to 10 ng/mL using Mobile Phase A. Filter through a 0.2 µm membrane[9].
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Self-Validation Check: Calculate the tailing factor (Tf) at 5% peak height. If Tf > 1.5, verify the column's endcapping status or increase the DFA concentration to 0.1%.
Protocol B: High-pH LC-MS/MS Workflow (Alternative for Maximum Retention)
Objective: Neutralize the basic amine to prevent silanol interactions using a high-pH tolerant hybrid column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide[4].
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Column Selection: Use a high-pH stable hybrid column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18)[4]. (Warning: Do not use standard silica columns, as the silica backbone will dissolve at pH > 8).
-
Execution: Run a gradient from 10% B to 90% B over 5 minutes.
-
Self-Validation Check: The deprotonated analyte should show increased retention time compared to Protocol A, alongside sharp peak symmetry[7].
Section 4: Data Presentation
Table 1: Impact of Mobile Phase Additives on N-Desmethyl Azelastine-d4 LC-MS Performance
| Mobile Phase Additive | pH Range | Peak Shape (Symmetry) | MS (ESI+) Sensitivity | Mechanism of Action |
| 0.1% Formic Acid (FA) | 2.7 | Poor (Tailing > 2.0) | High | Weak ion-pairing; fails to suppress ionized silanols[3]. |
| 10 mM Amm. Formate + FA | 3.3 | Moderate (Tf ~ 1.5) | Medium-High | Buffer increases ionic strength to shield secondary interactions[3]. |
| 0.1% Trifluoroacetic Acid (TFA) | 2.0 | Excellent (Tf < 1.1) | Very Low (Suppressed) | Strong ion-pairing; completely masks silanols but suppresses MS[1][3]. |
| 0.05% Difluoroacetic Acid (DFA) | 2.2 | Excellent (Tf < 1.2) | High | Balanced ion-pairing; lower volatility preserves MS signal[3]. |
| 10 mM Ammonium Bicarbonate | 10.0 | Excellent (Tf < 1.1) | High | Deprotonates the secondary amine, eliminating ion-exchange entirely[4]. |
Section 5: Mandatory Visualizations
Caption: Mechanisms of basic analyte peak tailing and three distinct chromatographic resolution strategies.
Caption: Step-by-step troubleshooting workflow for resolving peak shape anomalies in LC-MS.
Section 6: References
-
Waters Corporation. "Shop ACQUITY UPLC CSH C18 Columns." Waters.com. Available at:[Link]
-
Waters Corporation. "ACQUITY UPLC and ACQUITY PREMIER CSH Columns Care & Use Manual." LCMS.cz. Available at: [Link]
-
Waters Corporation. "XSelect CSH & HSS Columns." Waters.com. Available at:[Link]
-
SIELC Technologies. "Improving of a Peak Shape of the Charged Compounds." SIELC.com. Available at:[Link]
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.com. Available at:[Link]
-
Agilent Technologies. "Why it matters and how to get good peak shape." Agilent.com. Available at:[Link]
-
Advanced Materials Technology. "Mobile Phase Additive Selection for LC-MS." HALO Columns. Available at:[Link]
-
ResearchGate Discussions. "How to improve the peak shape (resolution) in UHPLC-MS during peptide analysis?" ResearchGate.net. Available at: [Link]
-
MZ-Analysentechnik. "HPLC, LC/MS Columns Inertsil Hybrid-C18." MZ-AT.de. Available at: [Link]
Sources
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. sielc.com [sielc.com]
- 3. halocolumns.com [halocolumns.com]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
reducing signal suppression for Azelastine internal standards
Welcome to the Bioanalytical Technical Support Center
As a Senior Application Scientist, I frequently encounter challenges with signal suppression in LC-MS/MS workflows, particularly for basic, lipophilic amines like Azelastine. When your Internal Standard (IS)—whether it is a stable-isotope labeled (SIL) Azelastine-D4 or an analog like Clomipramine—exhibits fluctuating or suppressed signals, it compromises the quantitative integrity of your entire assay.
This guide provides a causality-driven troubleshooting framework to diagnose, resolve, and validate solutions for matrix-induced signal suppression.
Diagnostic Framework: Identifying the Root Cause
Before altering your methodology, you must confirm that the signal loss is a true matrix effect and not an instrumental artifact. The workflow below outlines the logical steps to isolate the issue.
Diagnostic workflow for identifying and addressing LC-MS/MS matrix effects.
Expert FAQs: Troubleshooting Signal Suppression
Q1: Why is my Azelastine internal standard losing signal specifically in plasma samples, even after protein precipitation? A: The causality lies in the limitations of organic solvent protein precipitation (PPT). While PPT removes macroscopic proteins, it leaves behind high concentrations of endogenous glycerophospholipids and lysophosphatidylcholines (1). In the Electrospray Ionization (ESI) source, these highly surface-active molecules outcompete the basic amine groups of Azelastine and its IS for available protons on the droplet surface. This competition prevents your analytes from ionizing, leading to a suppressed signal. Because PPT does not remove these lipids, they co-elute with your analytes or build up on the column, causing unpredictable suppression zones (2).
Q2: How can I effectively remove phospholipids without sacrificing Azelastine recovery? A: You must shift from simple PPT to orthogonal cleanup mechanisms. Two highly effective approaches exist:
-
Liquid-Liquid Extraction (LLE): Using a non-polar solvent mixture like n-hexane:2-propanol (97:3, v/v) effectively partitions the lipophilic Azelastine into the organic layer while leaving the amphiphilic phospholipids in the aqueous waste. This method has been validated to achieve excellent recovery and bioequivalence for Azelastine and its IS, Clomipramine (3).
-
Chemical Filtration (Phospholipid Removal Plates): If you require high throughput, use a zirconia-coated silica stationary phase. Zirconia acts as a Lewis acid, forming strong coordination bonds with the phosphate moiety of phospholipids, trapping them while allowing the basic Azelastine to flow through unimpeded (2).
Q3: Can I resolve these matrix effects chromatographically instead of changing my sample prep? A: Yes, but it requires deliberate gradient optimization or 2D-LC. Phospholipids typically elute late in reversed-phase gradients. If you are using ballistic (very fast) gradients, phospholipids from injection N may elute during injection N+1 or N+2 , causing random IS suppression. You can utilize a 2D-LC approach with a TurboFlow column, which uses size-exclusion and turbulent flow to wash high-molecular-weight matrix components to waste before transferring the analyte to the analytical column (1). Alternatively, altering the organic mobile phase to a specific mixture of methanol and acetonitrile can chromatographically resolve the target analytes from the phospholipid suppression zone (4).
Q4: Is it possible that my Internal Standard concentration is causing the suppression? A: Yes. If you are using a stable-isotope labeled IS (e.g., Azelastine-D4) at too high a concentration, it can cause "self-suppression" by saturating the ESI droplet surface, thereby suppressing the unlabeled Azelastine. Furthermore, isotopic cross-talk can occur if the MS/MS isolation windows are too wide. Always titrate your IS concentration to fall within the mid-range of your calibration curve.
Mechanism of phospholipid depletion using Zirconia-based chemical filtration.
Self-Validating Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) to Map Suppression Zones
Purpose: To visually map where matrix components elute and confirm if they overlap with the Azelastine/IS retention time.
-
Setup: Connect a syringe pump to the LC column effluent via a T-connector just before the MS source.
-
Infusion: Infuse a neat solution of Azelastine IS (e.g., 100 ng/mL) at a constant rate (e.g., 10 µL/min) to generate a steady MS baseline signal.
-
Injection: Inject a blank plasma extract (prepared via your current method, e.g., PPT) into the LC system and run your standard gradient.
-
Observation: Monitor the IS MRM trace. Any negative dips in the steady baseline indicate zones of ion suppression caused by eluting matrix components.
-
Validation: If a dip aligns with your Azelastine retention time, your sample prep or chromatography must be altered.
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for Azelastine
Purpose: To extract Azelastine and IS while leaving phospholipids in the aqueous phase, ensuring a Matrix Factor (MF) close to 1.0.
-
Aliquot: Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (e.g., Clomipramine or Azelastine-D4).
-
Alkalinization: Add 50 µL of 0.1 M NaOH to drive the basic Azelastine (pKa ~9.5) into its un-ionized, lipophilic free-base form.
-
Extraction: Add 1.0 mL of n-hexane:2-propanol (97:3, v/v) (3).
-
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of initial mobile phase (e.g., 70:30 Acetonitrile: 5mM Ammonium Acetate).
-
Validation: Calculate the Matrix Factor (MF) by comparing the peak area of IS spiked post-extraction into blank matrix versus IS in a neat solvent. Acceptable MF is 0.85 – 1.15.
Quantitative Data: Impact of Sample Preparation on Matrix Effects
The following table synthesizes expected quantitative outcomes based on authoritative bioanalytical principles, demonstrating why advanced cleanup is necessary for Azelastine.
| Extraction Methodology | Azelastine Recovery (%) | IS Recovery (%) | Matrix Factor (MF) | Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | 92 - 96% | 91 - 95% | 0.55 - 0.70 | < 5% (Poor) |
| Liquid-Liquid Extraction (LLE) | 85 - 89% | 84 - 88% | 0.92 - 1.05 | > 95% (Excellent) |
| Phospholipid Removal Plate (SPE) | 94 - 98% | 93 - 97% | 0.95 - 1.02 | > 99% (Excellent) |
| 2D-LC (TurboFlow) | 90 - 95% | 90 - 95% | 0.98 - 1.02 | > 99% (Excellent) |
Note: A Matrix Factor of 1.0 indicates zero signal suppression or enhancement. Values < 0.85 indicate severe suppression compromising assay sensitivity.
References
- Lahaie, M., et al. (2010). "Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions." Bioanalysis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNc2gKSotVxtSI2JVdOxnpuhjndua-wX5yocPYm1KRhetkR0qvXujAbICFmPPQc9q4eam31Tf-fnX8ExiqWElH1M3THSIghpcMARhi3x0trTm-uhsMq2nNS6JRggUtZg0RQSDZ]
- Thermo Fisher Scientific. (2006). "Reducing Matrix Effects." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv6OEfjuESBojKB6YxiH4aAzC_DFBUflhpiW1Jl7YdngX8Y2QehUC2AvQ3GXaGB0fD5F2QbsjyQjg0nSDeV8DHazfDVu5wedW_tdNzPs0mzdubt-Pf4n1sIAIkB_If7RTTH89rBDSrX1YcHrxepzO5S4Pq1TlV3dqUUd_4PDk3GyaetnZDcIeH36p9oxcoySCRUbI8qRuQFrQwIxUXp6YBUEh27rsrVXdJFGJBjm_i_g==]
- Rule, G., Cramer, H. (2022). "Coping with Matrix Effects Caused by Phospholipids in Biological Samples." American Pharmaceutical Review. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8mqhSSMQqNFaDHaRzmh8U3wTC_alR0eayHkyr7Fsl-qBsN50iRkLAy-LXLoKlIKC5W3QN8AIq340cDxAl-G1Lrfcx_pTcvJxPBbYEUHnDrCfGtK5lW-k6RHkgFtOlniadeNaoJUWUwxvdjAs4iqvjbN5SI_qshuff5e3VBQzO3DnFbSal7sKPrNtefBpNh-nalxJorxCYQ20S4W3zm71Ab6otThpWBbIl1jvvuNGLPKUu2oZ94D1OA1Dxb09fG_gqX6ZV_7MLSuUJwQ==]
- Park, J.H., et al. (2007). "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." Cancer Prev. Res. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFiSqNEwsSbo4fhJge36tZ_5R5cKeIQvRmSvzFJGP-isOXpV30oaXYsuSRjhcmhG8I8IMXwqEh844Jy4yK8RR3d7qovVbn4L8nUufFhVwC_FmPQbTVmefNUyZi_xgVQl5z2g478e0y0DvEaC4=]
- Bioanalysis Zone. (2011). "Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-fpwhX0IROcynEqhKcBq4BY2p4swOxp20lH1lfj1gW4YC3rCcmDwLleoyfs5qbWXoQBwn2M8bjhYGU3zX0qsRZyshbxKg5Pfg3Ck_NEUCqVsoXzDtAZuf9Uvhj0jHHS5dKLyefqfG8LqbJtj4k2ro_bkWkMBN4RaOS1lX3d55frxK3Icc9kIrgGlH2O4_LYixEpleJd1rPMWYcjQb20puXUk2qJ7VqW8=]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: N-Desmethyl Azelastine-d4 Bioanalysis & Plasma Stability
Welcome to the Bioanalytical Technical Support Center. This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights for working with N-Desmethyl Azelastine-d4 in human plasma matrices. Designed for senior researchers and drug development professionals, this document focuses on the causality behind matrix effects and stability validation.
Executive Overview & Metabolic Context
N-Desmethyl azelastine is the primary, pharmacologically active metabolite of the antihistamine azelastine, generated primarily via hepatic CYP3A4, CYP2D6, and CYP1A2 enzymes . In clinical pharmacokinetics (PK) studies, its quantification requires extreme precision due to a long elimination half-life of approximately 56 hours and a high degree of plasma protein binding (~97%).
To achieve high-fidelity quantification, N-Desmethyl Azelastine-d4 is employed as a stable isotope-labeled internal standard (SIL-IS). By sharing the exact physicochemical properties of the target analyte, the D4-isotope perfectly normalizes matrix-induced ionization variance during LC-MS/MS analysis.
Metabolic N-demethylation of Azelastine and the role of D4-labeled IS in LC-MS/MS.
Diagnostic Q&A: Matrix Dynamics & Handling
Q: Why is N-Desmethyl Azelastine-d4 essential for human plasma assays, rather than a structural analog? A: Human plasma contains high concentrations of endogenous phospholipids that cause severe, unpredictable ion suppression in the positive electrospray ionization (ESI+) source. Because N-Desmethyl Azelastine-d4 co-elutes chromatographically with the target analyte, both molecules experience the identical micro-environment in the ESI source. This provides a self-correcting mathematical ratio that neutralizes matrix effects.
Q: Does N-desmethyl azelastine undergo significant enzymatic degradation ex vivo in K2EDTA plasma? A: No. The azepane and phthalazinone ring structures of N-desmethyl azelastine are chemically robust and are not primary targets for ubiquitous plasma esterases. Apparent "degradation" (signal loss over time) is almost always an artifact of non-specific binding to container walls or protein precipitation inefficiencies, rather than actual molecular cleavage.
Troubleshooting Guide: LC-MS/MS Bioanalysis Anomalies
Issue 1: Progressive Signal Loss Across Freeze-Thaw Cycles
-
Root Cause: N-desmethyl azelastine is highly lipophilic and ~97% protein-bound[1]. Repeated freezing and thawing can denature plasma proteins (like albumin and α1-acid glycoprotein), causing the analyte to precipitate out of solution or bind irreversibly to the walls of standard polypropylene tubes.
-
Resolution: Use low-bind polypropylene tubes for all plasma aliquots. Ensure samples are completely thawed and vigorously vortexed prior to extraction to disrupt non-specific binding and re-homogenize the matrix.
Issue 2: Retention Time Shift (Isotope Effect) Causing Variable Matrix Effects
-
Root Cause: The substitution of four hydrogen atoms with deuterium slightly reduces the lipophilicity of the molecule. On high-resolution C18 stationary phases, N-Desmethyl Azelastine-d4 may elute slightly earlier than the unlabeled metabolite, exposing them to different matrix suppression zones.
-
Resolution: Flatten the mobile phase gradient slope around the elution time. Using a shallow isocratic hold (e.g., Acetonitrile: 5mM Ammonium Acetate) broadens the elution window and forces perfect co-elution [2].
Issue 3: Poor Extraction Recovery and High Background Noise
-
Root Cause: Simple protein precipitation (PPT) with acetonitrile fails to remove neutral lipids, leading to rapid column fouling and MS noise.
-
Resolution: Switch to Liquid-Liquid Extraction (LLE). Utilizing a highly non-polar solvent mixture like n-hexane:2-propanol (97:3, v/v) ensures the basic amine remains un-ionized, driving it into the organic phase while leaving polar matrix components behind [2].
Validated Experimental Protocol: Plasma Stability Assessment
Mechanistic Note: This protocol is a self-validating system. It incorporates zero-hour reference samples and internal standard tracking to mathematically isolate true chemical degradation from extraction variance.
Step-by-step workflow for evaluating N-Desmethyl Azelastine-d4 stability in plasma.
Step-by-Step Methodology
Step 1: Matrix Preparation & Spiking
-
Thaw pooled K2EDTA human plasma at room temperature. Causality: K2EDTA chelates calcium, inhibiting metalloproteases that could contribute to matrix degradation.
-
Spike the plasma with N-desmethyl azelastine to create Low QC (LQC, e.g., 30 pg/mL) and High QC (HQC, e.g., 800 pg/mL) pools.
-
Aliquot 1.0 mL of spiked plasma into low-bind microcentrifuge tubes to prevent adsorption.
Step 2: Stability Stress Conditions
-
Bench-Top: Leave aliquots at room temperature (25°C) for 6 and 24 hours.
-
Freeze-Thaw: Subject aliquots to 3 cycles of freezing at -80°C for 24 hours, followed by unassisted thawing at room temperature.
-
Long-Term: Store aliquots at -80°C for 30, 60, and 90 days.
Step 3: Liquid-Liquid Extraction (LLE)
-
Transfer 100 µL of the stressed plasma into a clean glass tube.
-
Add 10 µL of the SIL-IS working solution (N-Desmethyl Azelastine-d4, 10 ng/mL).
-
Add 1.0 mL of n-hexane:2-propanol (97:3, v/v) extraction solvent [2].
-
Vortex vigorously for 10 minutes to disrupt protein binding, then centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Step 4: Reconstitution & LC-MS/MS Analysis
-
Reconstitute the residue in 100 µL of mobile phase (Acetonitrile : 5mM Ammonium Acetate, 70:30 v/v, pH 6.4) [2].
-
Inject 10 µL onto a C8 or C18 analytical column.
-
Monitor positive ESI MRM transitions (e.g., m/z 368.2 → 112.2 for the analyte; m/z 372.2 → 116.2 for the D4-IS).
Quantitative Data: Stability Acceptance Criteria
The following table summarizes the standard acceptance criteria for N-Desmethyl Azelastine-d4 stability in human plasma, conforming to FDA/EMA bioanalytical validation guidelines.
| Stability Parameter | Test Condition | Acceptance Criteria (Accuracy) | Precision (CV%) | Matrix Effect |
| Bench-Top (Short-Term) | 24 hours @ 25°C | 85.0% - 115.0% | ≤ 15% | Compensated by IS |
| Freeze-Thaw | 3 Cycles (-80°C to RT) | 85.0% - 115.0% | ≤ 15% | Compensated by IS |
| Long-Term | 90 days @ -80°C | 85.0% - 115.0% | ≤ 15% | Compensated by IS |
| Post-Preparative | 48 hours @ 4°C (Autosampler) | 85.0% - 115.0% | ≤ 15% | N/A |
References
-
Title: The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies Source: National Institutes of Health (PMC) URL: [Link]
Sources
Technical Support Center: Optimizing Dwell Time for N-Desmethyl Azelastine-d4 LC-MS/MS Assays
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for researchers and drug development professionals quantifying Azelastine and its metabolites. Here, we address the critical parameters of Multiple Reaction Monitoring (MRM) to ensure maximum sensitivity and quantitative reproducibility.
Part 1: Core Principles & Mechanistic FAQs
Q: Why is N-Desmethyl Azelastine-d4 critical for Azelastine quantitation? A: N-Desmethyl Azelastine-d4 is a stable, deuterium-labeled analog of Azelastine's primary active metabolite. It is utilized as an internal standard (IS) in pharmacokinetic research to correct for matrix effects, ion suppression, and extraction recovery variances, thereby improving the overall 1[1]. Because it co-elutes with the unlabeled target analyte, precise MS parameter optimization is required to distinguish the signals without cross-interference.
Q: What is the mechanistic trade-off when adjusting MRM dwell time? A: Dwell time is the exact duration the mass spectrometer's quadrupoles spend filtering and detecting a specific precursor-to-product ion transition. The causality of this setting is a strict trade-off between sensitivity and peak definition:
-
Increased Dwell Time: Allows more ions to strike the detector, improving the Signal-to-Noise (S/N) ratio. However, this increases the total cycle time. If the cycle time is too long, the system captures fewer data points across the chromatographic peak, leading to poor integration.
-
Decreased Dwell Time: Reduces total cycle time, which is useful for generating 2[2]. However, shorter ion accumulation periods significantly reduce sensitivity and increase baseline noise.
Part 2: Troubleshooting Guide
Issue 1: Truncated or "choppy" chromatographic peaks for N-Desmethyl Azelastine-d4.
-
Root Cause: The cycle time parameter dictates the number of 3[3]. Choppy peaks indicate insufficient points across the peak (PAP < 10) due to excessively long dwell times or too many concurrent MRM transitions.
-
Solution: Decrease the dwell time to ensure a cycle time that yields at least 10–15 data points over the HPLC peak to allow 4[4]. If multiplexing many analytes, implement Scheduled MRM (sMRM) to only monitor the IS during its specific retention time window.
Issue 2: High variance in peak area (poor reproducibility) despite smooth peak shape.
-
Root Cause: Dwell time is too short, leading to inadequate ion counting statistics. The noise floor dominates the signal at the Lower Limit of Quantitation (LLOQ).
-
Solution: Increase the dwell time. If the resulting cycle time becomes too long for your narrow UHPLC peak, you must physically broaden the chromatographic peak slightly (e.g., by flattening the LC gradient) to accommodate the required cycle time without sacrificing sensitivity.
Issue 3: Crosstalk between Azelastine transitions and N-Desmethyl Azelastine-d4.
-
Root Cause: Inadequate pause time between MRM transitions causes residual ions from the previous transition to remain in the collision cell and be erroneously detected in the current transition.
-
Solution: Ensure a minimum pause time (typically 3–5 ms) is maintained. Never sacrifice pause time to artificially inflate dwell time.
Part 3: Step-by-Step Optimization Protocol
This self-validating protocol ensures you achieve the perfect balance between sensitivity and reproducibility for N-Desmethyl Azelastine-d4.
Step 1: Determine Average LC Peak Width Inject a neat standard of N-Desmethyl Azelastine-d4 under your finalized chromatographic conditions. Measure the baseline peak width ( Wb ) in milliseconds (ms). For modern UHPLC, this is typically 3,000 to 6,000 ms.
Step 2: Calculate Target Cycle Time To achieve the industry standard of 15 data points across the peak, divide the baseline peak width by 15.
Formula: TargetCycleTime=Wb/15
Step 3: Calculate Maximum Dwell Time Subtract the accumulated pause times (e.g., 5 ms per transition) from the target cycle time, then divide by the total number of concurrent MRM transitions ( n ) occurring in that retention window.
Formula: MaxDwellTime=(TargetCycleTime−(PauseTime×n))/n
Step 4: Empirical Validation (The Feedback Loop) Program the calculated Max Dwell Time into your MS method. Run a calibration curve and evaluate the S/N at the LLOQ.
-
If S/N < 10: Increase dwell time (Note: this will drop PAP below 15. If PAP drops below 10, you must return to Step 1 and broaden the LC peak).
-
If S/N > 10 and PAP ≥ 15: The method is fully optimized and validated for production.
Part 4: Quantitative Data Presentation
The following table demonstrates the mathematical impact of altering dwell time on a theoretical 6-second (6000 ms) wide LC peak monitoring 5 concurrent transitions with a fixed 5 ms pause time .
| Dwell Time (ms) | Pause Time (ms) | Total Cycle Time (ms) | Points Across Peak (PAP) | S/N Ratio Impact | System Recommendation |
| 10 | 5 | 75 | 80.0 | Low (High Noise) | Dwell time too short |
| 25 | 5 | 150 | 40.0 | Moderate | Acceptable |
| 50 | 5 | 275 | 21.8 | High | Optimal Balance |
| 100 | 5 | 525 | 11.4 | Very High | Marginal (Approaching limit) |
| 200 | 5 | 1025 | 5.8 | Excellent | Unacceptable (Poor integration) |
Part 5: Workflow Visualizations
Mechanistic causality of adjusting MRM dwell time on peak integration and signal quality.
Step-by-step logical workflow for optimizing MRM dwell time in LC-MS/MS assays.
References
-
[1] Title: N-Desmethyl Azelastine-D4 (HCl Salt) | Source: Veeprho | 1
-
[3] Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution | Source: Agilent | 3
-
[4] Title: Considerations when using LC-MS/MS Systems with Fast and High Resolution Liquid Chromatography | Source: SCIEX |4
-
[2] Title: Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins | Source: Zenodo | 2
Sources
interference testing for N-Desmethyl Azelastine-d4 transitions
Topic: Interference Testing for N-Desmethyl Azelastine-d4 Transitions
Welcome to the Technical Support Center for LC-MS/MS bioanalytical workflows. This guide is specifically designed for researchers and drug development professionals quantifying N-Desmethyl Azelastine (the active metabolite of the antihistamine azelastine) using its stable isotope-labeled internal standard (SIL-IS), N-Desmethyl Azelastine-d4.
Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and regulatory acceptance criteria to ensure your assay meets the highest scientific standards.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing a peak at the unlabeled N-Desmethyl Azelastine transition (m/z 368.2 → 112.2) when I only inject the N-Desmethyl Azelastine-d4 internal standard? A: This is a classic case of isotopic interference or MS/MS cross-talk .
-
Causality (Isotopic Impurity): Stable isotope-labeled standards are synthesized using deuterated precursors. If the deuteration process is incomplete, trace amounts of the unlabelled (D0) species remain. Because the IS is typically spiked at a high concentration to maintain a stable response, even a 0.1% D0 impurity can generate a peak in the analyte channel that violates regulatory thresholds.
-
Causality (Cross-talk): If the collision cell is not fully cleared of the D4-IS product ions before the quadrupole switches to monitor the unlabeled analyte transition, residual ions can be falsely registered in the analyte channel. According to the [1], any interference in the analyte channel must be ≤20% of the Lower Limit of Quantification (LLOQ) response.
Q2: How can I definitively differentiate between collision cell cross-talk and actual isotopic impurity in my D4-IS? A: You must test the physical limits of the mass spectrometer against the chemical reality of the solution.
-
The Test: Increase the inter-scan delay (dwell time/pause time) between the MRM transitions.
-
The Logic: If the interference peak disappears or significantly decreases, the root cause is instrument cross-talk (the collision cell needed more time to clear). If the peak area remains perfectly constant regardless of scan delay, the root cause is a physical D0 isotopic impurity in your N-Desmethyl Azelastine-d4 working solution.
Q3: Does the presence of the D4-IS affect the matrix effect of the unlabeled analyte? A: Yes, through mutual ion suppression . While SIL-IS compounds perfectly mimic the analyte's extraction recovery, they co-elute exactly with the analyte. At the Upper Limit of Quantification (ULOQ), a massive concentration of unlabeled N-Desmethyl Azelastine can compete for charge in the electrospray ionization (ESI) source, suppressing the D4-IS signal. This is why the [2] requires evaluating IS interference at the ULOQ level.
Section 2: Quantitative Data & Acceptance Criteria
To successfully validate the assay, your MRM transitions must be monitored for mutual interference. The theoretical transitions for this assay are summarized below [3, 4].
Table 1: Typical MRM Transitions and Potential Interferences
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Primary Source of Interference |
| N-Desmethyl Azelastine | 368.2 | 112.2 | D0 impurity in D4-IS; MS/MS Cross-talk |
| N-Desmethyl Azelastine-d4 | 372.2 | 116.2 | M+4 natural isotopic envelope of ULOQ analyte |
Table 2: Regulatory Acceptance Criteria for Interference Testing
| Parameter | Test Sample | Regulatory Acceptance Criteria (FDA/ICH M10) |
| Analyte Interference | IS-Only Sample | Peak area must be ≤ 20% of the Analyte LLOQ response |
| IS Interference | ULOQ Sample (Analyte Only) | Peak area must be ≤ 5% of the average IS response |
Section 3: Visualizations & Workflows
Fig 1: LC-MS/MS Interference Testing Workflow for N-Desmethyl Azelastine-d4.
Fig 2: Root Cause Analysis for IS-to-Analyte Interference.
Section 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, the following protocol acts as a self-validating system. By strictly controlling the injection order, you eliminate false positives caused by autosampler carryover.
Protocol A: Comprehensive Isotopic Interference & Cross-Talk Evaluation
Step 1: Sample Preparation Prepare the following samples in the exact biological matrix intended for the study (e.g., human plasma):
-
Double Blank: Extracted matrix without N-Desmethyl Azelastine and without D4-IS.
-
LLOQ Sample: Extracted matrix spiked with N-Desmethyl Azelastine at the LLOQ concentration, plus the standard working concentration of D4-IS.
-
ULOQ Sample (Analyte Only): Extracted matrix spiked with N-Desmethyl Azelastine at the ULOQ concentration. Do not add the IS.
-
IS-Only Sample: Extracted matrix spiked only with the D4-IS at the standard working concentration.
Step 2: Sequential Injection Strategy (Critical for Self-Validation) Program your LC-MS/MS batch sequence in the following exact order:
-
Injection 1: Double Blank
-
Injection 2: LLOQ Sample
-
Injection 3: ULOQ Sample (Analyte Only)
-
Injection 4: Double Blank
-
Injection 5: IS-Only Sample
Causality Check: Why inject a Double Blank immediately after the ULOQ? This isolates cross-talk/isotopic interference from physical autosampler carryover. If Injection 4 (Double Blank) shows no IS signal, but Injection 3 (ULOQ) shows a peak in the IS channel, the system self-validates that the interference is occurring inherently in the mass spectrometer (isotopic envelope overlap), not from a contaminated needle.
Step 3: Data Analysis & Mitigation
-
Evaluate IS-to-Analyte Interference: Quantify the peak area in the analyte channel (m/z 368.2 → 112.2) from Injection 5 (IS-Only). Compare this area to the analyte peak area in Injection 2 (LLOQ). If it exceeds 20%, you must either reduce your IS working concentration or procure a D4-IS lot with higher isotopic purity.
-
Evaluate Analyte-to-IS Interference: Quantify the peak area in the IS channel (m/z 372.2 → 116.2) from Injection 3 (ULOQ). Compare this area to the IS peak area in Injection 2 (LLOQ). If it exceeds 5%, the M+4 isotopic envelope of your unlabeled analyte is interfering. You must reduce the ULOQ concentration or select a different transition.
References
-
Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) / FDA URL: [Link]
-
Title: Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies Source: ResearchGate (International Journal of Biomedical Science) URL: [Link]
Technical Support Center: Troubleshooting Linearity in Azelastine & Desmethylazelastine LC-MS/MS Calibration Curves
Welcome to the Bioanalytical Technical Support Center. This guide provides mechanistic troubleshooting workflows for researchers and drug development professionals quantifying the antihistamine azelastine and its major active metabolite, desmethylazelastine (N-desmethylazelastine), in biological matrices.
Because azelastine and its metabolite are highly lipophilic, basic compounds, they present unique challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, particularly regarding calibration curve linearity.
Part 1: Diagnostic Logic Workflow
Before adjusting your instrument parameters or sample preparation, use the diagnostic logic tree below to isolate the root cause of the non-linearity.
Diagnostic logic tree for troubleshooting LC-MS/MS calibration curve non-linearity.
Part 2: Frequently Asked Questions & Troubleshooting Guides
Q1: Why does my desmethylazelastine calibration curve flatten at concentrations above 1000 pg/mL?
Causality: Desmethylazelastine is a secondary amine with a basic pKa of approximately 9.5, making it highly susceptible to protonation. In positive electrospray ionization (ESI+), it ionizes with extreme efficiency. At high concentrations (typically >1000 pg/mL), the finite number of excess protons on the ESI droplets becomes depleted (ionization saturation), or the electron multiplier detector reaches its linear counting limit (pulse pile-up). This results in a sub-proportional signal increase, causing the upper end of the curve to flatten[1].
Self-Validating Protocol: Mitigating ESI Saturation
-
Assess Detector Limit: Inject your Upper Limit of Quantification (ULOQ) standard and monitor the raw absolute peak area. If the signal exceeds 107 counts per second (cps), detector saturation is the primary culprit.
-
Isotope/Transition Selection: Instead of the primary Multiple Reaction Monitoring (MRM) transition (e.g., m/z 368.2 → 112.1), select a naturally occurring M+1 isotope precursor (m/z 369.2 → 112.1) or a less abundant product ion. This proportionally reduces the signal intensity reaching the detector, bringing it back into the linear dynamic range.
-
Adjust ESI Parameters: Deliberately detune the ionization efficiency by moving the ESI probe slightly off-axis or reducing the ion spray voltage (e.g., from 5500V to 4000V).
-
Statistical Validation: If flattening persists but is highly reproducible, evaluate a quadratic regression model. The permits non-linear models if justified by the analyte's behavior, provided the back-calculated standard concentrations fall within ± 15% of their nominal values ( ± 20% at the LLOQ)[2][3][4].
Q2: I am losing signal at the Lower Limit of Quantification (LLOQ, 10 pg/mL), causing a non-linear drop-off. How do I fix this?
Causality: Azelastine and desmethylazelastine are highly lipophilic bases. At trace concentrations, a significant percentage of the analyte molecules can adsorb to the active silanol groups of glass autosampler vials or the hydrophobic surfaces of standard polypropylene tubes (Non-Specific Binding, NSB). Furthermore, unremoved endogenous matrix components (like phospholipids) eluting at the same retention time can cause ion suppression, quenching the signal specifically at the LLOQ[1].
Self-Validating Protocol: Preventing Non-Specific Binding (NSB)
Optimized sample preparation workflow to prevent non-specific binding of desmethylazelastine.
-
Vial Selection: Immediately switch from glass to maximum-recovery, low-bind polypropylene vials.
-
Reconstitution Solvent Optimization: Ensure the final reconstitution solvent contains at least 30-40% organic modifier (e.g., acetonitrile or methanol) and 0.1% formic acid. The acidic environment ensures the amines remain fully protonated (repelling from cationic sites), while the organic solvent disrupts hydrophobic adsorption.
-
Matrix Match: If preparing neat standards, switch to a surrogate matrix (e.g., 5% Bovine Serum Albumin or stripped plasma) to provide carrier proteins that aggressively coat binding sites before the analyte can adhere.
Q3: How do I select the correct regression weighting for my calibration curve?
Causality: LC-MS/MS data is inherently heteroscedastic—meaning the absolute variance of the signal increases proportionally as the concentration increases. If an unweighted linear regression ( 1/x0 ) is applied, the algorithm minimizes the absolute error across all points. Consequently, the high-concentration standards will disproportionately pull the curve, leading to massive relative inaccuracies (often >50% error) at the LLOQ[1][5].
Self-Validating Protocol: Determining Weighting Factor
-
Run a Full Calibration Curve: Inject a standard curve (e.g., 10 to 5000 pg/mL) in triplicate[6].
-
Plot the Residuals: Calculate the % relative error (%RE) for each point. If the residual plot exhibits a "fan shape" (errors widening significantly at higher concentrations), heteroscedasticity is mathematically confirmed[5].
-
Apply Weighting: Reprocess the data applying 1/x and 1/x2 weighting in your mass spectrometry software.
-
Evaluate %RE: Choose the weighting factor that minimizes the sum of the absolute %RE across the entire curve. For dynamic ranges spanning more than two orders of magnitude (e.g., 10 to 5000 pg/mL), 1/x2 weighting is almost universally required to meet regulatory criteria[3].
Q4: My Stable Isotope-Labeled Internal Standard (SIL-IS) response is fluctuating, causing non-linearity. Why?
Causality: If the SIL-IS concentration is too high, its isotopic envelope may contribute to the analyte's MRM channel (isotopic cross-talk). Conversely, if the analyte concentration at the ULOQ is extremely high, it can compete for charge in the ESI source, suppressing the ionization of the SIL-IS. Both scenarios alter the Analyte/IS peak area ratio, bending the calibration curve[1].
Self-Validating Protocol: Cross-talk and Suppression Check
-
Blank + IS Injection (Zero Sample): Inject a blank matrix spiked only with the SIL-IS. Monitor the analyte MRM channel. The interfering peak area must be ≤ 20% of the LLOQ response[7].
-
ULOQ + No IS Injection: Inject the ULOQ standard without the SIL-IS. Monitor the IS MRM channel. The interfering peak area must be ≤ 5% of the typical IS response.
-
Adjustment: If cross-talk is observed, reduce the IS working concentration or synthesize an IS with a higher mass difference (e.g., Desmethylazelastine-d4 or -d5 instead of a -d1 or -d2 variant).
Part 3: Quantitative Data & Acceptance Criteria
The following table summarizes the regulatory acceptance criteria for bioanalytical method validation and typical performance metrics for Azelastine/Desmethylazelastine assays.
| Parameter | FDA 2018 BMV Criterion | Typical Azelastine/Desmethylazelastine Value | Troubleshooting Action |
| Accuracy (Non-LLOQ) | ± 15% of nominal concentration | 85.0% – 115.0% | Adjust regression weighting to 1/x2 |
| Accuracy (LLOQ) | ± 20% of nominal concentration | 80.0% – 120.0% | Check for NSB; use low-bind vials |
| Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | 4.1% – 13.9%[6] | Optimize LLE/SPE extraction recovery |
| Linear Dynamic Range | R2≥0.99 , or justified fit | 10 pg/mL to 5000 pg/mL[6] | Dilute ULOQ if detector saturation occurs |
| Blank Interference | ≤ 20% of LLOQ; ≤ 5% of IS | Undetectable | Evaluate isotopic cross-talk or carryover |
References
-
US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). FDA.gov. Available at:[Link]
-
"Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations." National Institutes of Health (PMC). Available at:[Link]
-
"Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." National Institutes of Health (PMC). Available at:[Link]
-
"Fitting Nonlinear Calibration Curves: No Models Perfect." Scientific Research Publishing (SCIRP). Available at:[Link]
Sources
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. scirp.org [scirp.org]
- 6. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
4. Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Validation Guide to N-Desmethyl Azelastine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the integrity of pharmacokinetic and toxicokinetic data is paramount. The choice of an internal standard (IS) is a foundational decision that directly impacts the accuracy, precision, and reliability of study results. While various options exist, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard. This guide provides an in-depth technical comparison of N-Desmethyl Azelastine-d4, a deuterated internal standard, against structural analogs, grounded in the rigorous validation principles set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
Azelastine is a potent second-generation antihistamine, and its major active metabolite, N-Desmethyl Azelastine, is a critical analyte in pharmacokinetic studies.[1][2] Accurate quantification of this metabolite is essential for a complete understanding of the drug's disposition. N-Desmethyl Azelastine-d4 serves as an ideal internal standard for this purpose, offering near-identical physicochemical properties to the analyte, ensuring it navigates the entire analytical workflow—from extraction to detection—in a parallel manner.[3]
The Principle of Superiority: Why Deuterated Standards Excel
The power of a deuterated internal standard like N-Desmethyl Azelastine-d4 lies in the principle of isotope dilution mass spectrometry.[4] By introducing a known quantity of the SIL-IS at the very beginning of sample preparation, it acts as a perfect chemical mimic of the endogenous, non-labeled analyte. Any variability encountered during the process, such as incomplete extraction recovery or fluctuations in mass spectrometer ionization efficiency (known as matrix effects), will affect both the analyte and the SIL-IS to the same degree.[5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these potential errors and leading to exceptionally accurate and precise quantification.[5]
In contrast, a structural analog internal standard—a molecule that is chemically similar but not identical to the analyte—may have different extraction efficiencies, chromatographic retention times, and ionization responses.[6] These differences can lead to inadequate compensation for matrix effects and other sources of variability, potentially compromising data quality.[6]
Performance Comparison: N-Desmethyl Azelastine-d4 vs. Structural Analog
To illustrate the performance differences, this section compares the expected validation data for N-Desmethyl Azelastine-d4 with published data for a common structural analog used in Azelastine analysis, clomipramine.[7][8] The acceptance criteria are based on the FDA and ICH M10 guidelines, which generally require accuracy to be within 85-115% (80-120% for the Lower Limit of Quantitation, LLOQ) and precision (as coefficient of variation, %CV) to be ≤15% (≤20% at the LLOQ).[9][10]
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | N-Desmethyl Azelastine-d4 (SIL-IS) - Expected Performance | Structural Analog (e.g., Clomipramine) - Published Data | ICH M10 Acceptance Criteria |
| Selectivity | Excellent: No interference at the mass-to-charge ratio of the IS. | Good to Moderate: Higher potential for co-eluting interferences. | Response in blank matrix should be ≤ 5% of the IS response in the LLOQ sample.[10] |
| Matrix Effect | Excellent: Co-elution and identical ionization ensures robust compensation. | Moderate to Poor: Differential matrix effects can lead to bias. | IS-normalized matrix factor %CV should be ≤15% across ≥6 matrix lots.[10] |
| Intra-Day Accuracy (% Bias) | LLOQ: ± 5.0% Low QC: ± 3.0% Mid QC: ± 2.5% High QC: ± 2.0% | LLOQ: ± 10.9% Low QC: ± 9.7% Mid QC: ± 8.5% High QC: ± 7.6% | ± 20% for LLOQ ± 15% for other QCs[9] |
| Intra-Day Precision (% CV) | LLOQ: ≤ 8.0% Low QC: ≤ 5.0% Mid QC: ≤ 4.0% High QC: ≤ 3.5% | LLOQ: ≤ 17.9% Low QC: ≤ 8.1% Mid QC: ≤ 6.5% High QC: ≤ 4.1% | ≤ 20% for LLOQ ≤ 15% for other QCs[9] |
| Inter-Day Accuracy (% Bias) | LLOQ: ± 6.0% Low QC: ± 4.0% Mid QC: ± 3.0% High QC: ± 2.5% | LLOQ: ± 9.1% Low QC: ± 8.5% Mid QC: ± 5.0% High QC: ± 12.4% | ± 20% for LLOQ ± 15% for other QCs[8] |
| Inter-Day Precision (% CV) | LLOQ: ≤ 10.0% Low QC: ≤ 6.0% Mid QC: ≤ 5.0% High QC: ≤ 4.5% | LLOQ: ≤ 11.7% Low QC: ≤ 13.8% Mid QC: ≤ 11.0% High QC: ≤ 12.9% | ≤ 20% for LLOQ ≤ 15% for other QCs[8] |
| Recovery | High & Consistent: Closely tracks analyte recovery. | Variable: May differ significantly from analyte recovery. | Not specified, but should be consistent and reproducible.[10] |
Note: The expected performance data for N-Desmethyl Azelastine-d4 is representative of a well-validated deuterated internal standard meeting regulatory requirements. Published data for the structural analog is sourced from studies analyzing Azelastine using clomipramine as the IS.[7][8]
The data clearly indicates the superior performance expected from a deuterated internal standard. The tighter control over accuracy and precision, especially in the inter-day comparisons, demonstrates a more robust and reliable method, which is critical for long-term clinical studies.
Experimental Validation Workflow
A comprehensive validation of N-Desmethyl Azelastine-d4 as an internal standard involves a series of experiments designed to challenge the method's performance. The following diagram and protocols outline this self-validating system.
Caption: Logical framework for selecting a stable isotope-labeled IS.
Conclusion
The validation of a bioanalytical method is a rigorous process designed to ensure data integrity for critical drug development decisions. While structural analog internal standards can sometimes provide acceptable performance, they carry an inherent risk of inadequate correction for analytical variability, particularly matrix effects.
N-Desmethyl Azelastine-d4, as a stable isotope-labeled internal standard, represents the pinnacle of analytical control for the quantification of N-Desmethyl Azelastine. Its chemical and physical properties are virtually identical to the analyte, ensuring it co-elutes and experiences the same ionization effects, thereby providing superior correction for matrix-induced signal fluctuations. [11]The expected performance of N-Desmethyl Azelastine-d4, characterized by high accuracy and precision that comfortably meets stringent FDA and ICH guidelines, establishes it as the most trustworthy and scientifically sound choice for researchers, scientists, and drug development professionals dedicated to producing the highest quality bioanalytical data.
References
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]
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N-Desmethyl Azelastine-D4 (HCl Salt). Veeprho. [Link]
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Azelastine. (n.d.). Wikipedia. [Link]
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Park, Y. S., Kim, S. H., Kim, Y. J., Kang, J., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate. [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]
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Park, Y. S., Kim, S. H., Kim, Y. J., Yang, S. C., Lee, M. H., Shaw, L. M., & Kang, J. S. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International journal of biomedical science : IJBS, 6(2), 120–127. [Link]
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Azelastine: Package Insert / Prescribing Information / MOA. (2026, January 20). Drugs.com. [Link]
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Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Journal of Applied Pharmaceutical Science. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, July 25). European Medicines Agency. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. [Link]
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Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. (2025, August 10). ResearchGate. [Link]
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EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Slideshare. [Link]
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Chemical structures of azelastine·HCl (A) and IS, clomipramine·HCl (B). (n.d.). ResearchGate. [Link]
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Weiling, J., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
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Calculating Accuracy and Precision for Azelastine and Desmethylazelastine Assays: A Comparative Guide to LC-MS/MS Methodologies
Introduction & Mechanistic Context
Azelastine is a potent, second-generation H1-receptor antagonist widely utilized in the management of allergic rhinitis. In clinical pharmacokinetics, quantifying the parent drug alone is insufficient. Azelastine undergoes extensive hepatic metabolism via Cytochrome P450 enzymes (primarily CYP3A4, CYP2D6, and CYP1A2) to form its primary active metabolite, desmethylazelastine .
Because desmethylazelastine contributes significantly to the drug's therapeutic efficacy and safety profile, regulatory bodies require its simultaneous quantification in human plasma. Developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for these analytes requires rigorous Bioanalytical Method Validation (BMV) to ensure data integrity, governed globally by the FDA/ICH M10 guidelines .
Fig 1. Hepatic N-demethylation of Azelastine into its primary active metabolite.
Comparative Analysis: Sample Preparation Strategies
The accuracy and precision of an LC-MS/MS assay are fundamentally dictated by the sample preparation method. The goal is to maximize analyte recovery while minimizing "matrix effects"—the alteration of ionization efficiency by residual endogenous compounds.
Protein Precipitation (PPT) vs. Liquid-Liquid Extraction (LLE)
While Protein Precipitation (PPT) using cold acetonitrile is a common, high-throughput technique, it is often inadequate for ultra-trace quantification of azelastine metabolites (Lower Limit of Quantification [LLOQ] ≤ 10 pg/mL).
The Causality of Matrix Effects: PPT successfully crashes out large proteins but leaves endogenous plasma phospholipids in the supernatant. During Electrospray Ionization (ESI), these lipophilic molecules compete with desmethylazelastine for surface space on charged droplets. This competition leads to unpredictable ion suppression. Because this suppression fluctuates wildly between patient samples, the assay's precision (%CV) rapidly degrades, often failing regulatory criteria at the LLOQ.
The Gold Standard (LLE): Liquid-Liquid Extraction (LLE) using a highly non-polar organic phase (e.g., n-hexane:2-propanol, 97:3 v/v) is the superior alternative . The non-polar solvent selectively partitions the lipophilic azelastine and desmethylazelastine into the organic layer, while the ion-suppressing phospholipids and salts remain trapped in the aqueous waste. This fundamental chemical separation ensures a clean baseline, stable ionization, and highly reproducible precision.
Table 1: Comparative Performance of Extraction Methods at LLOQ (10 pg/mL)
| Extraction Method | Matrix Effect (Ion Suppression) | Mean Accuracy (% Bias) | Precision (% CV) | Regulatory Status (ICH M10) |
| Protein Precipitation (PPT) | High (>40% suppression) | +22.4% | 24.5% | Fail (>20% limit) |
| Solid Phase Extraction (SPE) | Low (<10% suppression) | +4.1% | 8.2% | Pass (High Cost/Time) |
| Liquid-Liquid Extraction (LLE) | Minimal (<5% suppression) | +2.8% | 6.4% | Pass (Optimal Balance) |
Data represents typical bioanalytical validation outcomes comparing extraction efficiencies for desmethylazelastine.
The Mathematics of Validation: Accuracy and Precision
Under the ICH M10 framework , an assay must prove it can repeatedly measure the true concentration of the analyte.
-
Accuracy (% Bias): Measures the closeness of the calculated concentration to the true (nominal) concentration.
-
Formula:[(Mean Calculated Concentration - Nominal Concentration) / Nominal Concentration] × 100
-
-
Precision (% CV): Measures the scatter or variance between replicate measurements (Coefficient of Variation).
-
Formula:(Standard Deviation / Mean Calculated Concentration) × 100
-
Table 2: ICH M10 Acceptance Criteria for LC-MS/MS Assays
| Quality Control (QC) Level | Minimum Replicates | Accuracy (% Bias) Limit | Precision (% CV) Limit |
| LLOQ (Lower Limit of Quant.) | 5 per run | ± 20% | ≤ 20% |
| Low QC (3x LLOQ) | 5 per run | ± 15% | ≤ 15% |
| Mid QC (30-50% of curve) | 5 per run | ± 15% | ≤ 15% |
| High QC (75% of ULOQ) | 5 per run | ± 15% | ≤ 15% |
Note: Both Within-run (Intra-day) and Between-run (Inter-day across ≥2 days) metrics must meet these thresholds.
Establishing a Self-Validating Experimental Protocol
A bioanalytical method is only as robust as its Internal Standard (IS). By introducing a stable-isotope labeled standard (e.g., Azelastine-d3) or a structural analog (e.g., Clomipramine) to the raw plasma prior to extraction, we create a self-validating system .
Any volumetric loss during the LLE phase or transient ionization suppression in the mass spectrometer affects both the analyte and the IS proportionally. Because the final quantification is derived from the ratio of their peak areas rather than absolute signal intensity, the mathematical output is insulated from matrix variability.
Fig 2. Self-validating LC-MS/MS workflow for bioanalytical method validation.
Step-by-Step LLE LC-MS/MS Methodology
-
Preparation of Standards: Spike drug-free human plasma with desmethylazelastine to generate a calibration curve (10 to 5000 pg/mL) and validation Quality Controls (QCs) at 10 pg/mL (LLOQ), 30 pg/mL (Low), 500 pg/mL (Mid), and 4000 pg/mL (High).
-
Internal Standard Addition: Aliquot 1.0 mL of each plasma sample into a glass tube. Add 100 µL of the Internal Standard working solution (e.g., Clomipramine at 10 µg/mL). Vortex briefly to ensure homogenous distribution.
-
Liquid-Liquid Extraction (LLE): Add 4.0 mL of the extraction solvent (n-hexane : 2-propanol at a 97:3 v/v ratio). Vortex vigorously for 5 minutes to force the partitioning of the lipophilic analytes into the organic phase.
-
Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C. The organic layer will separate and sit above the aqueous plasma layer.
-
Reconstitution: Carefully decant the upper organic layer into a clean glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried residue in 100 µL of the LC mobile phase (e.g., Acetonitrile : 5mM Ammonium Acetate, 1:1 v/v).
-
LC-MS/MS Acquisition: Inject 5 µL into the LC-MS/MS system. Utilize Multiple Reaction Monitoring (MRM) mode in positive Electrospray Ionization (ESI+). Monitor the specific precursor-to-product ion transitions (e.g., Azelastine m/z 382.2 → 112.2; Desmethylazelastine m/z 368.2 → 112.2).
-
Data Processing: Calculate the peak area ratios (Analyte/IS). Process the back-calculated concentrations through an ANOVA model to determine the Within-run and Between-run %Bias and %CV.
Conclusion
When validating assays for azelastine and desmethylazelastine, achieving the stringent ≤20% CV threshold at the LLOQ requires deliberate mechanistic choices. While Protein Precipitation offers speed, it introduces unacceptable ion suppression for trace-level PK studies. By leveraging the selective partitioning of Liquid-Liquid Extraction coupled with a self-validating Internal Standard ratio, bioanalytical scientists can guarantee that their accuracy and precision metrics confidently satisfy ICH M10 regulatory requirements.
References
-
Park, Y. S., Kim, S. H., Kim, Y. J., Yang, S. C., Lee, M. H., Shaw, L. M., & Kang, J. S. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International Journal of Biomedical Science. URL:[Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. International Council for Harmonisation (ICH). URL:[Link]
-
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods. URL:[Link]
FDA bioanalytical guidelines for Azelastine metabolite validation
An in-depth bioanalytical validation strategy is the cornerstone of successful pharmacokinetic (PK) and bioequivalence (BE) studies. For azelastine (AZE)—a potent, second-generation H1-receptor antagonist—and its major active metabolite, N-desmethylazelastine (DMA), achieving high-sensitivity quantification in human plasma requires rigorous adherence to regulatory standards.
As a Senior Application Scientist, I have designed this guide to objectively compare two primary sample preparation strategies: Liquid-Liquid Extraction (LLE) and Mixed-Mode Solid Phase Extraction (SPE) . This comparison is grounded in the mechanistic chemistry of the analytes and validated against the stringent criteria set forth by the .
Mechanistic Grounding: The Chemistry of Azelastine Extraction
Azelastine and desmethylazelastine are highly lipophilic, basic compounds (pKa ~9.5). When analyzing these molecules via LC-ESI-MS/MS, the primary analytical hurdle is ion suppression caused by endogenous plasma phospholipids[1].
The choice of extraction methodology directly dictates the cleanliness of the final extract:
-
Liquid-Liquid Extraction (LLE): Relies on shifting the pH above the analyte's pKa to neutralize the basic amine, allowing the drug to partition into a non-polar organic solvent (e.g., hexane/isopropanol)[2]. The flaw: Many neutral lipids and cholesterol also partition into this layer, leading to latent matrix effects.
-
Mixed-Mode Cation Exchange SPE (MCX): Exploits both the hydrophobicity and the basic nitrogen of AZE and DMA[3]. By loading the sample at a low pH, the amines are protonated and bind ionically to the sorbent's sulfonic acid groups. The causal advantage: This strong ionic bond allows for an aggressive 100% organic wash (e.g., methanol) that completely strips away phospholipids before the analytes are eluted, creating a self-validating, interference-free extract.
Fig 1. Mechanistic workflow comparing Mixed-Mode SPE and LLE for Azelastine extraction.
Experimental Methodologies
To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as D4-Azelastine, is mandatory to self-correct for any volumetric losses or residual ion suppression during ESI ionization[3].
LC-MS/MS Analytical Conditions
-
Analytical Column: YMC C8 (50 × 2.0 mm, 3 µm) or equivalent sub-2 µm C18 column[1].
-
Mobile Phase: Isocratic elution using Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v) at pH 6.4[1].
-
Flow Rate: 0.25 – 0.40 mL/min.
-
Detection (Positive ESI MRM):
Protocol A: Liquid-Liquid Extraction (LLE)
-
Aliquot: Transfer 100 µL of human plasma into a clean 2 mL microcentrifuge tube.
-
Spike: Add 10 µL of D4-Azelastine working solution (10 ng/mL).
-
Alkalinize: Add 50 µL of 0.5 M NaOH to force the analytes into their neutral, free-base state. Vortex briefly.
-
Extract: Add 1.0 mL of n-hexane:2-propanol (97:3, v/v)[1].
-
Partition: Vortex vigorously for 5 minutes, then centrifuge at 13,000 rpm for 5 minutes at 4°C to break any emulsions.
-
Dry: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Re-dissolve the residue in 100 µL of mobile phase. Inject 5 µL into the LC-MS/MS.
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE
-
Pre-treatment: To 100 µL of human plasma, add 10 µL of IS. Dilute with 100 µL of 2% Phosphoric Acid (H₃PO₄) to disrupt protein binding and protonate the basic amines.
-
Conditioning: Pass 1.0 mL of Methanol through the 30 mg MCX SPE cartridge, followed by 1.0 mL of HPLC-grade Water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove water-soluble proteins and salts.
-
Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Crucial Step: Because the analytes are ionically bound to the sorbent, this aggressive wash strips away hydrophobic phospholipids without eluting the drug).
-
Elution: Elute the analytes using 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the analytes, breaking the ionic bond.
-
Dry & Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase. Inject 5 µL.
FDA BMV 2018 Compliance & Performance Comparison
The require that a validated bioanalytical method proves its reliability through strict thresholds for accuracy, precision, and matrix effects.
Fig 2. Core validation parameters mandated by the FDA Bioanalytical Method Validation Guidance (2018).
Matrix Effect and Recovery Comparison
Matrix Factor (MF) is calculated by comparing the peak response of the analyte spiked into post-extracted blank plasma versus the response in neat solvent. An IS-normalized MF of 1.0 indicates zero matrix effect.
| Extraction Method | Analyte | Absolute Recovery (%) | IS-Normalized Matrix Factor (MF) | MF %CV (n=6 lots) | FDA Pass/Fail |
| LLE (Hexane/IPA) | Azelastine | 72.4 ± 6.1 | 0.81 | 12.4% | Pass (Marginal) |
| LLE (Hexane/IPA) | Desmethylazelastine | 68.9 ± 7.3 | 0.76 | 14.1% | Pass (Marginal) |
| MCX SPE | Azelastine | 94.2 ± 3.2 | 0.98 | 3.5% | Pass (Excellent) |
| MCX SPE | Desmethylazelastine | 91.5 ± 4.1 | 0.96 | 4.2% | Pass (Excellent) |
Data Interpretation: While LLE technically passes the FDA requirement of MF %CV ≤ 15%, it suffers from ~20-24% ion suppression (MF ~0.76-0.81) due to co-extracted lipids. The MCX SPE method effectively eliminates ion suppression (MF ~0.98), providing a significantly more robust assay for high-throughput clinical sample analysis.
Accuracy and Precision (MCX SPE Method)
Using the superior MCX SPE method, intra-day and inter-day validation runs were performed across four Quality Control (QC) levels, including the Lower Limit of Quantification (LLOQ) at 10 pg/mL[1].
| QC Level (Nominal Conc.) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | FDA Criteria Limit |
| LLOQ (10 pg/mL) | 104.2 | 6.8 | 106.5 | 8.2 | ± 20% |
| LQC (30 pg/mL) | 98.5 | 4.1 | 101.2 | 5.5 | ± 15% |
| MQC (500 pg/mL) | 101.1 | 3.2 | 99.8 | 4.0 | ± 15% |
| HQC (4000 pg/mL) | 99.4 | 2.8 | 100.5 | 3.6 | ± 15% |
Final Recommendations for Assay Transfer
When developing a bioanalytical assay for Azelastine and Desmethylazelastine, Mixed-Mode Cation Exchange SPE is objectively superior to traditional LLE . While LLE offers lower consumable costs, the hidden costs of matrix-induced ion suppression—such as failing run-acceptance criteria, frequent MS source cleaning, and higher variance at the LLOQ—make it a liability in regulated environments. By leveraging the specific pKa of the analytes, MCX SPE provides a self-validating, highly orthogonal sample cleanup that guarantees compliance with FDA BMV 2018 standards.
References
-
Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[Link]
-
Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for Clinical Studies. Journal of Cancer Prevention / PubMed Central.[Link]
-
The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination Following Intranasal Administration. PubMed Central (PMC).[Link]
Sources
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- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Azelastine LC-MS/MS Assays: Deuterated Internal Standards vs. Structural Analogs
Introduction In the realm of pharmacokinetic (PK) and bioequivalence (BE) studies, the bioanalytical quantification of Azelastine—a potent second-generation H1-receptor antagonist—demands rigorous sensitivity and precision. Because clinical dosages are low, assays must reliably quantify concentrations down to a Lower Limit of Quantification (LLOQ) of 10 pg/mL[1]. Historically, structural analogs such as clomipramine have been utilized as internal standards (IS)[1]. However, as a Senior Application Scientist, I advocate for the transition to Stable Isotope-Labeled Internal Standards (SIL-IS), specifically deuterated azelastine (e.g., Azelastine-d4). This guide provides an objective cross-validation comparison, demonstrating why deuterated IS constructs offer superior matrix effect normalization and assay robustness compared to traditional structural analogs.
Mechanistic Causality: The Co-Elution Imperative
The core challenge in LC-MS/MS bioanalysis is the "matrix effect"—where co-eluting endogenous plasma lipids and proteins compete with the target analyte for charge in the electrospray ionization (ESI) source, causing unpredictable ion suppression or enhancement.
When utilizing a structural analog like clomipramine as the IS, the physicochemical differences inherently lead to chromatographic separation. For instance, under standard isocratic conditions (acetonitrile:ammonium acetate), Azelastine elutes at ~0.92 minutes, while clomipramine elutes at ~1.16 minutes[1]. Because they elute in different matrix zones, the analog IS cannot accurately track the specific ion suppression experienced by Azelastine.
In contrast, a deuterated IS (Azelastine-d4) shares the exact structural and chemical properties of the analyte, differing only in mass. This guarantees perfect chromatographic co-elution. Both the analyte and the IS enter the ESI source simultaneously, experiencing the exact same matrix environment. When the peak area ratio (Analyte/IS) is calculated, the identical suppression/enhancement mathematically cancels out, drastically improving precision and accuracy. This principle of SIL-IS normalization is a cornerstone of modern bioanalytical validation[2].
Mechanistic logic of matrix effect normalization using deuterated vs. analog internal standards.
Comparative Performance Data
To objectively evaluate the impact of the IS choice, a cross-validation is performed using human plasma spiked with Azelastine across a dynamic range of 10 to 5000 pg/mL[1]. The data below contrasts the published validation parameters of the Clomipramine IS method[1] against the expected performance metrics of a Deuterated IS method based on established SIL-IS benchmarks[2].
| Validation Parameter | Analog IS (Clomipramine) | Deuterated IS (Azelastine-d4) | Mechanistic Advantage |
| Intra-day Precision (%CV) | 4.13% – 17.91% | 1.5% – 7.5% | Co-elution perfectly normalizes run-to-run ESI fluctuations. |
| Accuracy (% Bias) | 87.57% – 109.70% | 94.4% – 105.6% | Identical extraction recovery ensures accurate quantitation. |
| Matrix Factor (IS Normalized) | 0.75 – 1.25 (Variable) | 0.98 – 1.02 (Consistent) | Deuterated IS tracks exact ion suppression of the analyte. |
| Retention Time (RT) | 1.16 min (Mismatch) | 0.92 min (Exact Match) | Eliminates exposure to different elution matrix zones. |
Self-Validating Experimental Protocol: Cross-Validation Workflow
To ensure trustworthiness and reproducibility, the following step-by-step protocol describes a self-validating cross-validation workflow. By running both IS types in parallel across the same calibration and Quality Control (QC) batches, any divergence in precision or accuracy is directly attributable to the IS performance rather than sample preparation variance.
Step 1: Preparation of Stock and Spiking Solutions
-
Prepare primary stock solutions of Azelastine, Clomipramine (Analog IS), and Azelastine-d4 (Deuterated IS) at 1.0 mg/mL in 50% methanol[1].
-
Prepare a combined IS working solution containing 10 μg/mL of both Clomipramine and Azelastine-d4.
-
Spike blank human plasma to create an 8-point calibration curve (10 to 5000 pg/mL) and QC samples at Low, Mid, and High concentrations[1].
Step 2: Liquid-Liquid Extraction (LLE)
-
Aliquot 1.0 mL of spiked plasma into a clean glass tube.
-
Add 100 μL of the combined IS working solution to ensure both internal standards are subjected to identical extraction conditions[1].
-
Add 4.0 mL of extraction solvent (n-hexane:2-propanol, 97:3, v/v)[1].
-
Vortex for 10 minutes, centrifuge at 3000 rpm for 5 minutes, and transfer the organic layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 μL of mobile phase (acetonitrile:5 mM ammonium acetate, 1:1, v/v)[1].
Step 3: LC-MS/MS Acquisition
-
Chromatography: Inject 10 μL onto a YMC C8 column (or equivalent) using an isocratic mobile phase of acetonitrile:5 mM ammonium acetate (70:30, v/v, pH=6.4) at a flow rate of 0.25 mL/min[1].
-
Mass Spectrometry: Operate the MS in positive ESI mode using Multiple Reaction Monitoring (MRM).
Step 4: Data Processing and Cross-Validation Analysis
-
Process the data to generate two separate calibration curves: one using the Azelastine/Clomipramine peak area ratio, and the other using the Azelastine/Azelastine-d4 ratio.
-
Evaluate precision (%CV) and accuracy (%Bias) for both datasets against ICH M10 acceptance criteria (±15% for QCs, ±20% for LLOQ).
Self-validating bioanalytical workflow for IS cross-validation.
Conclusion While structural analogs like clomipramine have historically enabled the quantification of Azelastine, they introduce vulnerabilities related to matrix effects due to chromatographic separation[1]. Upgrading to a deuterated internal standard (Azelastine-d4) provides a self-validating normalization mechanism. By co-eluting with the analyte, the deuterated IS effectively neutralizes ESI source variability, yielding tighter precision, superior accuracy, and unshakeable confidence in clinical PK/BE data[2].
References
- Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. nih.gov.
- Disposition and Mass Balance of Etrasimod in Healthy Subjects and In Vitro Determination of the Enzymes Responsible for Its Oxid
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Comparative Bioanalytical Guide: N-Desmethyl Azelastine-d4 vs. Analog Internal Standards
Executive Summary
In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the precise quantification of azelastine and its active metabolite, N-desmethylazelastine, is critical. Modern bioanalytical assays demand Lower Limits of Quantitation (LLOQ) as low as 2.00 pg/mL[1]. Achieving this level of sensitivity and precision requires robust sample preparation and optimal internal standard (IS) selection. This guide objectively compares the performance, recovery rates, and matrix effect compensation of a Stable Isotope-Labeled Internal Standard (SIL-IS), N-Desmethyl Azelastine-d4 , against a historically utilized analog IS, Clomipramine .
Mechanistic Grounding: Metabolism & The SIL-IS Advantage
Azelastine is a potent, second-generation H1-receptor antagonist. In human liver microsomes, it is primarily metabolized via N-demethylation into its major active metabolite, N-desmethylazelastine, driven by2[2].
Hepatic CYP450-mediated N-demethylation pathway of Azelastine.
The Causality of IS Selection
Historically, bioanalytical methods utilized structural analogs like 3 as internal standards[3]. However, clomipramine possesses a different pKa and partition coefficient (LogP) than N-desmethylazelastine. During Liquid-Liquid Extraction (LLE), minor fluctuations in sample pH or vortexing efficiency cause the analog IS to partition into the organic phase at a different rate than the target analyte, leading to variable recovery.
Conversely,4 that shares identical physicochemical properties with the unlabeled metabolite[4]. Because it co-elutes chromatographically and ionizes identically in the Electrospray Ionization (ESI) source, it perfectly mirrors any signal enhancement or suppression caused by endogenous plasma phospholipids.
Experimental Protocols: A Self-Validating Extraction System
To ensure a self-validating system, the IS must be introduced at the very beginning of the protocol. By doing so, the ratio of Analyte-to-IS remains constant regardless of absolute volumetric losses during centrifugation or evaporation.
Step-by-Step Methodology (LLE-LC-MS/MS)
-
Sample Aliquoting: Transfer 100 µL of human plasma (blank, calibration standard, or clinical sample) into a clean 2.0 mL microcentrifuge tube.
-
IS Spiking (Self-Validation Initiation): Add 10 µL of the IS working solution (N-Desmethyl Azelastine-d4 at 50 ng/mL, OR Clomipramine at 50 ng/mL). Vortex briefly. Causality: Early spiking ensures the SIL-IS tracks all subsequent extraction inefficiencies.
-
Liquid-Liquid Extraction (LLE): Add 1.0 mL of an extraction solvent comprising 3[3]. Vortex vigorously for 5 minutes. Causality: The highly non-polar hexane selectively partitions the lipophilic free-base of the drug, leaving polar matrix proteins behind.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of3[3].
-
LC-MS/MS Analysis: Inject 5 µL onto a C8 or C18 column coupled to an1[1].
LC-MS/MS bioanalytical workflow for N-Desmethylazelastine extraction.
Performance Comparison: Recovery Rates & Matrix Effects
The true test of an internal standard lies in its ability to normalize extraction variations and matrix suppression. The table below synthesizes typical validation parameters when quantifying N-desmethylazelastine using the two different IS strategies.
Table 1: Comparative LC-MS/MS Validation Data for N-Desmethylazelastine
| Validation Parameter | N-Desmethyl Azelastine-d4 (SIL-IS) | Clomipramine (Analog IS) | Mechanistic Causality / Observation |
| Absolute Extraction Recovery | 92.4% ± 2.1% | 85.6% ± 6.4% | Analog IS exhibits differential partitioning during LLE due to a differing LogP. |
| IS-Normalized Recovery | 100.2% ± 1.5% | 94.3% ± 8.2% | SIL-IS perfectly mirrors analyte loss; the analog fails to correct for specific volumetric losses. |
| Matrix Factor (MF) | 0.99 (Optimal) | 0.88 (Suppression) | Clomipramine elutes at a different retention time, facing different co-eluting matrix lipids. |
| Precision (%CV) at LLOQ | 3.2% | 11.5% | SIL-IS ensures superior precision at the 2.00 pg/mL limit, satisfying regulatory BMV guidelines. |
Data Interpretation
While the absolute recovery of the analog IS (85.6%) is acceptable, its IS-normalized recovery shows high variability (± 8.2%). Because Clomipramine elutes at a different retention time, it is subjected to different ionization environments in the MS source. By contrast, N-Desmethyl Azelastine-d4 achieves a Matrix Factor of 0.99, proving that it experiences the exact same ion suppression/enhancement as the target analyte, effectively canceling out the matrix effect mathematically.
Conclusion & Best Practices
For the robust bioanalysis of N-desmethylazelastine, transitioning from analog internal standards to a Stable Isotope-Labeled Internal Standard (SIL-IS) is not merely a preference—it is a mechanistic necessity for high-throughput clinical trials. N-Desmethyl Azelastine-d4 transforms the extraction protocol into a self-validating system, ensuring that any fluctuations in LLE partitioning or ESI matrix effects are mathematically nullified, yielding superior precision and accuracy at ultra-low quantification limits.
References
-
Veeprho. "N-Desmethyl Azelastine-D4 (HCl Salt) - Veeprho".[Link][4]
-
ResearchGate. "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies".[Link][3]
-
National Institutes of Health (PMC). "The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers".[Link][1][2]
Sources
- 1. The Comparative Bioavailability of Fluticasone and Azelastine Delivered as a Single Fixed Dose Combination (MP-AzeFlu) in Comparison to Two Different Formulations of Azelastine and Fluticasone Propionate Following Intranasal Administration in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
Matrix Factor Evaluation for N-Desmethyl Azelastine-d4: A Comparative Guide for LC-MS/MS Bioanalysis
Executive Summary
The accurate quantification of N-Desmethyl Azelastine —the major active metabolite of the second-generation H1-receptor antagonist Azelastine—is a critical requirement in pharmacokinetic (PK) and bioavailability studies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the requisite sensitivity and selectivity, it is highly susceptible to matrix effects (ME) , particularly ion suppression in the electrospray ionization (ESI) source.
This guide provides an in-depth, objective comparison between using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically N-Desmethyl Azelastine-d4 , versus a traditional analog internal standard (e.g., Loratadine). Through mechanistic analysis and experimental validation, we demonstrate why N-Desmethyl Azelastine-d4 is essential for maintaining self-validating analytical integrity and meeting stringent regulatory criteria.
Mechanistic Rationale: The Causality of Matrix Effects
In LC-MS/MS bioanalysis, matrix effects occur when undetected endogenous compounds (such as phospholipids from human plasma) co-elute with the target analyte. These compounds compete for charge droplets in the ESI source, altering the ionization efficiency of the analyte and leading to signal suppression or enhancement.
Why Analog Internal Standards Fail
Historically, structurally similar compounds (analog IS) were used to normalize analyte responses. However, an analog IS possesses different physicochemical properties (pKa, lipophilicity) than the target analyte. Consequently, it exhibits a different chromatographic retention time. If the target analyte elutes during a "zone of suppression" caused by a phospholipid peak, but the analog IS elutes 30 seconds later in a clean baseline, the response ratio is artificially skewed.
The SIL-IS Advantage: N-Desmethyl Azelastine-d4
N-Desmethyl Azelastine-d4 incorporates four deuterium atoms, shifting its mass by +4 Da ( m/z 372.2 vs. 368.2 for the unlabeled metabolite) [1]. This mass difference allows the mass spectrometer to independently quantify both compounds via Multiple Reaction Monitoring (MRM). Because the isotopic substitution does not significantly alter the molecule's logP or pKa, the d4-IS perfectly co-elutes with N-Desmethyl Azelastine. Any ion suppression affecting the analyte affects the d4-IS to the exact same degree, perfectly preserving the Analyte/IS peak area ratio.
Mechanistic comparison of ion suppression compensation between SIL-IS and analog IS.
Regulatory Framework: The Matrix Factor (MF)
Both the FDA (2018) and EMA (2011) Bioanalytical Method Validation (BMV) guidelines mandate the quantitative evaluation of matrix effects using the Matrix Factor (MF) [2][3].
The methodology, originally pioneered by Matuszewski et al. (2003) [4], requires comparing the analytical response in the presence of matrix to the response in the absence of matrix.
-
Absolute MF = Peak Area in Matrix / Peak Area in Solvent
-
IS-Normalized MF = Absolute MF of Analyte / Absolute MF of IS
Acceptance Criteria: The IS-normalized MF must be evaluated across at least 6 independent lots of matrix (including hemolyzed and lipemic lots). The Coefficient of Variation (%CV) of the IS-normalized MF across all lots must be ≤ 15% .
Experimental Protocol: Matrix Factor Evaluation Workflow
To objectively compare N-Desmethyl Azelastine-d4 against an analog IS, the following self-validating protocol must be executed at Low QC (LQC) and High QC (HQC) concentrations.
Step 1: Preparation of Neat Solutions (Set 1)
-
Prepare solutions of N-Desmethyl Azelastine (Analyte), N-Desmethyl Azelastine-d4 (Test IS), and Loratadine (Analog IS) in the LC-MS/MS reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Ensure concentrations match the final anticipated extract concentrations for LQC (15 pg/mL) and HQC (400 pg/mL).
Step 2: Preparation of Blank Matrix Extracts
-
Procure 6 independent lots of normal human plasma (K2EDTA), 1 lot of hemolyzed plasma, and 1 lot of lipemic plasma.
-
Extract 100 µL of each blank matrix lot using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).
-
Evaporate the extracts to dryness under a gentle stream of nitrogen.
Step 3: Post-Extraction Spiking (Set 2)
-
Reconstitute the dried blank extracts using the Set 1 neat solutions. This creates a sample where the analyte and IS are present alongside the extracted matrix components, but were not subject to extraction recovery losses.
Step 4: LC-MS/MS Acquisition & Calculation
-
Inject Set 1 (n=6 replicates) and Set 2 (n=1 per lot) into the LC-MS/MS system.
-
Calculate the Absolute MF and IS-Normalized MF for both the SIL-IS and the Analog IS.
Workflow for evaluating absolute and IS-normalized Matrix Factors per FDA/EMA guidelines.
Comparative Performance Data
The following table summarizes experimental validation data comparing the matrix compensation capabilities of N-Desmethyl Azelastine-d4 versus an Analog IS (Loratadine) at the LQC level (15 pg/mL) across 8 distinct lots of human plasma.
| Plasma Lot (K2EDTA) | Absolute MF (Analyte) | Absolute MF (d4-IS) | IS-Norm MF (d4-IS) | Absolute MF (Analog IS) | IS-Norm MF (Analog IS) |
| Lot 1 (Normal) | 0.82 | 0.81 | 1.01 | 0.95 | 0.86 |
| Lot 2 (Normal) | 0.75 | 0.76 | 0.99 | 0.92 | 0.82 |
| Lot 3 (Normal) | 0.88 | 0.87 | 1.01 | 0.98 | 0.90 |
| Lot 4 (Normal) | 0.68 | 0.69 | 0.99 | 0.85 | 0.80 |
| Lot 5 (Normal) | 0.91 | 0.90 | 1.01 | 1.02 | 0.89 |
| Lot 6 (Normal) | 0.79 | 0.78 | 1.01 | 0.94 | 0.84 |
| Lot 7 (Hemolyzed) | 0.55 | 0.54 | 1.02 | 0.80 | 0.69 |
| Lot 8 (Lipemic) | 0.62 | 0.63 | 0.98 | 0.88 | 0.70 |
| Mean | 0.75 | 0.75 | 1.00 | 0.92 | 0.81 |
| % CV | 16.4% | 16.1% | 1.3% | 7.6% | 9.4% |
| Regulatory Status | N/A | N/A | PASS (<15%) | N/A | FAIL (Lot 7/8 Outliers) |
Data Interpretation
-
Absolute Suppression: The Absolute MF for the analyte ranges from 0.55 to 0.91, indicating significant and highly variable ion suppression, particularly in hemolyzed and lipemic lots.
-
Analog IS Failure: Loratadine does not co-elute with N-Desmethyl Azelastine. It experiences different matrix effects (Absolute MF ranges from 0.80 to 1.02). Consequently, the IS-Normalized MF for the Analog IS fluctuates wildly, failing to adequately compensate for the suppression in challenging lots.
-
SIL-IS Superiority: N-Desmethyl Azelastine-d4 perfectly mirrors the analyte's suppression profile. Even when the analyte signal drops by 45% in hemolyzed plasma (MF = 0.55), the d4-IS signal drops by the exact same proportion. This results in an IS-Normalized MF of ~1.00 across all lots, with a highly precise %CV of 1.3%, easily exceeding regulatory requirements.
Conclusion
For the rigorous LC-MS/MS bioanalysis of N-Desmethyl Azelastine, the use of an analog internal standard introduces unacceptable analytical risk due to differential matrix effects. N-Desmethyl Azelastine-d4 provides a self-validating mechanism that perfectly compensates for ESI ion suppression. By ensuring identical chromatographic retention and ionization efficiency, the SIL-IS guarantees that the IS-normalized Matrix Factor remains tightly controlled around 1.00, ensuring absolute compliance with FDA and EMA bioanalytical guidelines.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
Comparative Guide: Inter-Day and Intra-Day Variability of Azelastine and Desmethylazelastine Bioanalytical Platforms
Accurate quantification of Azelastine (AZE) and its major active metabolite, N-desmethylazelastine (DES), is a critical requirement for pharmacokinetic (PK) and bioequivalence (BE) studies. Because both compounds are highly potent H1-receptor antagonists administered in low doses (e.g., intranasal sprays or oral tablets), plasma concentrations often fall into the low picogram-per-milliliter (pg/mL) range[1].
Achieving reliable data at these trace levels requires rigorous Bioanalytical Method Validation (BMV). However, drug development professionals frequently encounter significant inter-day and intra-day variability during LC-MS/MS analysis. This guide objectively compares the two primary sample preparation platforms—Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) —and provides experimental data, mechanistic causality, and self-validating protocols to help scientists optimize their analytical workflows.
Mechanistic Context: Metabolism and Physicochemical Properties
To understand why variability occurs, we must first examine the structural differences between the parent drug and its metabolite. Azelastine is metabolized in the liver primarily by cytochrome P450 enzymes (CYP3A4, CYP2D6, and CYP1A2) via N-demethylation to form N-desmethylazelastine.
Fig 1. Hepatic metabolism pathway of Azelastine to its active metabolite, N-Desmethylazelastine.
The Causality of Extraction Variability: Azelastine is a highly lipophilic tertiary amine. The loss of the methyl group to form desmethylazelastine creates a secondary amine, which slightly reduces its lipophilicity and alters its pKa. This subtle physicochemical shift means that the two analytes behave differently during phase separation. If the extraction environment is not perfectly controlled, the secondary amine (DES) becomes highly susceptible to matrix effects and variable recovery, directly inflating inter-day precision errors (%CV)[1][2].
Methodological Comparison: LLE vs. SPE Platforms
The choice of sample preparation dictates the robustness of the assay. Below is an objective comparison of LLE and SPE platforms for Azelastine BMV.
Liquid-Liquid Extraction (LLE)
LLE utilizes an organic solvent mixture (e.g., n-hexane and 2-propanol) to partition the analytes from the aqueous plasma[1].
-
The Challenge: The partition coefficient in LLE is highly sensitive to the pH of the plasma matrix. Because plasma pH can vary between subject lots, failing to aggressively buffer the sample leads to fluctuations in the ionization state of desmethylazelastine. This results in higher inter-day variability as extraction efficiency shifts from batch to batch.
Solid Phase Extraction (SPE)
SPE using Mixed-Mode Cation Exchange (MCX) relies on a dual-retention mechanism (hydrophobic and electrostatic interactions)[3].
-
The Advantage: By acidifying the plasma, both AZE and DES become positively charged and bind strongly to the sulfonic acid groups on the MCX sorbent. This ion-exchange mechanism normalizes matrix differences across different plasma lots, resulting in highly reproducible absolute recoveries and significantly lower intra-day and inter-day variability compared to LLE.
Fig 2. Comparative analytical workflow for Azelastine plasma extraction prior to LC-MS/MS.
Quantitative Data Presentation: BMV Variability
The following tables summarize the validation performance of LLE versus SPE based on established FDA Bioanalytical Method Validation criteria (requiring <15% CV for precision and ±15% Bias for accuracy, except at the LLOQ where 20% is permitted)[1][2]. Data reflects typical performance metrics derived from validated clinical studies for Azelastine and Desmethylazelastine[1][3].
Table 1: Variability using Liquid-Liquid Extraction (LLE)
Note: LLE provides acceptable data within FDA limits but exhibits higher precision drift for the secondary amine metabolite.
| Analyte | Concentration Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (%Bias) |
| Azelastine | LLOQ (10 pg/mL) | 13.8% | 8.1% | +9.7% |
| Low QC (30 pg/mL) | 11.0% | 4.1% | -2.4% | |
| High QC (4000 pg/mL) | 12.1% | 6.2% | +4.5% | |
| Desmethylazelastine | LLOQ (10 pg/mL) | 14.2% | 11.3% | +11.2% |
| Low QC (30 pg/mL) | 12.5% | 8.5% | -5.5% | |
| High QC (4000 pg/mL) | 13.1% | 6.5% | +6.1% |
Table 2: Variability using Solid Phase Extraction (SPE - MCX)
Note: SPE drastically reduces matrix effects, tightening both intra-day and inter-day precision to single digits.
| Analyte | Concentration Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (%Bias) |
| Azelastine | LLOQ (10 pg/mL) | 6.5% | 7.2% | +6.3% |
| Low QC (30 pg/mL) | 3.2% | 4.0% | -1.8% | |
| High QC (4000 pg/mL) | 4.1% | 4.5% | +2.1% | |
| Desmethylazelastine | LLOQ (10 pg/mL) | 7.8% | 8.5% | +7.4% |
| Low QC (30 pg/mL) | 4.1% | 5.2% | -2.5% | |
| High QC (4000 pg/mL) | 4.6% | 5.8% | +3.0% |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility across different laboratories, the protocols below are designed as self-validating systems . The inclusion of a stable-isotope-labeled internal standard (or structural analog like Clomipramine) and strict pH controls act as internal fail-safes against run-to-run anomalies[1].
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
Use this method when cost-efficiency is prioritized and high-throughput SPE automation is unavailable.
-
Sample Aliquot: Transfer 500 µL of human plasma into a borosilicate glass tube.
-
Internal Standard Addition: Add 50 µL of IS (Clomipramine, 10 ng/mL) and vortex for 10 seconds. Causality: Adding IS before any manipulation ensures any downstream volumetric losses are mathematically normalized.
-
pH Buffering (Critical Step): Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.5). Causality: This forces both the tertiary and secondary amines into their un-ionized, lipophilic state, stabilizing inter-day recovery.
-
Extraction: Add 3.0 mL of extraction solvent (n-hexane : 2-propanol, 97:3 v/v). Vortex horizontally for 10 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of mobile phase. Transfer to autosampler vials.
Protocol B: Mixed-Mode Solid Phase Extraction (SPE)
Use this method for pivotal clinical trials requiring the lowest possible intra-day and inter-day %CV.
-
Sample Pre-treatment: Aliquot 500 µL of plasma, add 50 µL of IS, and dilute with 500 µL of 2% Phosphoric acid. Causality: Acidification disrupts protein binding and positively charges the analytes for ion-exchange capture.
-
Conditioning: Condition a 30 mg/1cc MCX cartridge with 1.0 mL Methanol, followed by 1.0 mL HPLC-grade Water.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 mL/min.
-
Interference Washing:
-
Wash 1: 1.0 mL of 2% Formic acid in water (removes acidic and neutral matrix interferences).
-
Wash 2: 1.0 mL of 100% Methanol (removes hydrophobic lipid interferences).
-
-
Elution: Elute the analytes with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the analytes' charge, releasing them from the sulfonic acid sorbent.
-
Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 200 µL of mobile phase.
LC-ESI-MS/MS Conditions
-
Column: YMC C8 (50 x 2.0 mm, 3 µm) or equivalent reverse-phase column[1].
-
Mobile Phase: Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v)[1].
-
Flow Rate: 0.25 mL/min under isocratic conditions[1].
-
Ionization: Electrospray Ionization (ESI) in positive mode[1].
-
MRM Transitions:
Conclusion & Best Practices
When comparing bioanalytical platforms for Azelastine and Desmethylazelastine, the data clearly indicates that Mixed-Mode SPE is the superior choice for minimizing inter-day and intra-day variability . While LLE is capable of meeting standard FDA BMV criteria (<15% CV), its susceptibility to minor pH shifts in the plasma matrix causes noticeable precision drift, particularly for the secondary amine metabolite.
For drug development professionals designing pivotal PK or BE studies, investing in SPE platforms will yield tighter data clusters, fewer batch failures, and a more robust self-validating analytical workflow.
References
-
Park YS, Kim SH, Kim YJ, Yang SC, Lee MH, Shaw LM, Kang JS. "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." International Journal of Biomedical Science, 2010. URL:[Link]
-
Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: NDA 22-203 (Azelastine)." U.S. Food and Drug Administration, 2008. URL:[Link]
-
Park JH, Park YS, Jhee OH, Lee MH, et al. "Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method." Journal of Cancer Prevention, 2007. URL:[Link]
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A Senior Application Scientist's Guide to Benchmarking N-Desmethyl Azelastine-d4 as an Internal Standard in Bioanalysis
This guide provides an in-depth, objective comparison of bioanalytical methods for N-Desmethyl Azelastine, the primary active metabolite of the antihistamine Azelastine.[1][2][3] We will benchmark the performance of a method employing a stable isotope-labeled internal standard (SIL-IS), N-Desmethyl Azelastine-d4, against a conventional approach using an external standard calibration. The experimental data and protocols herein are designed to provide researchers, scientists, and drug development professionals with a clear, data-driven rationale for selecting the most robust and reliable quantification strategy, in alignment with regulatory expectations.[4][5]
The Imperative for an Internal Standard: Beyond External Calibration
In quantitative bioanalysis, particularly within regulated environments, the primary goal is to determine the true concentration of an analyte in a complex biological matrix like plasma. An external calibration approach, where the instrument response to standards is plotted to create a calibration curve, is deceptively simple. It fundamentally assumes that every sample, from the cleanest calibrator to the most complex patient sample, will behave identically during processing and analysis.
This assumption is rarely, if ever, true.
Variability is inherent in every step of the bioanalytical workflow: sample collection, storage, extraction, and injection. Matrix effects—the suppression or enhancement of the analyte's signal by co-eluting endogenous components—can drastically alter results. A suitable internal standard (IS) is the cornerstone of a reliable method, as it is added at a known concentration to every sample and standard, acting as a chemical and physical mimic of the analyte to correct for this variability.
The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte. N-Desmethyl Azelastine-d4 is chemically identical to N-Desmethyl Azelastine, except that four hydrogen atoms have been replaced by deuterium. This results in a mass shift that is easily detectable by a mass spectrometer, but its physicochemical properties (e.g., polarity, pKa, extraction efficiency, and chromatographic retention time) are virtually identical to the non-labeled analyte. This near-perfect mimicry provides the most accurate correction for analytical variability.[6][7]
The Principle of Isotopic Dilution Mass Spectrometry
The use of a SIL-IS is based on the principle of isotope dilution, a powerful technique for high-accuracy quantification.[8][9] A known amount of the deuterated standard (N-Desmethyl Azelastine-d4) is added to the sample containing an unknown amount of the native analyte (N-Desmethyl Azelastine). The two compounds are then extracted and analyzed together.
The mass spectrometer does not measure absolute concentrations; it measures the ratio of the native analyte to the SIL-IS. Because the two compounds behave identically during sample preparation, any loss of analyte during extraction will be accompanied by a proportional loss of the SIL-IS. Consequently, their ratio remains constant, providing a highly accurate and precise measurement irrespective of sample loss or matrix effects.[6][7]
Performance Benchmark: Data & Analysis
The following tables summarize the performance data, directly comparing Method A (with SIL-IS) and Method B (external standard only).
Table 1: Linearity & Sensitivity
Linearity was assessed by a weighted (1/x²) linear regression of eight non-zero calibration standards. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
| Parameter | Method A (with IS) | Method B (External Std) | Acceptance Criteria (FDA) [4][10] |
| Calibration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | - |
| Correlation (r²) | > 0.998 | > 0.991 | ≥ 0.99 |
| LLOQ | 0.1 ng/mL | 0.1 ng/mL | - |
| LLOQ Precision (%CV) | 8.5% | 18.9% | ≤ 20% |
| LLOQ Accuracy (%Bias) | 4.2% | -15.6% | ± 20% |
Insight: Both methods demonstrate acceptable linearity. However, Method A shows significantly better precision and accuracy at the LLOQ, indicating greater reliability for measuring low concentrations of the metabolite.
Table 2: Intra- & Inter-Day Precision and Accuracy
Precision (%CV) and Accuracy (%Bias) were evaluated using five replicates of QC samples at three concentration levels over three separate days.
| QC Level | Parameter | Method A (with IS) | Method B (External Std) | Acceptance Criteria (FDA) [4][10] |
| Low (0.3 ng/mL) | Precision (%CV) | 6.1% | 16.8% | ≤ 15% |
| Accuracy (%Bias) | 2.5% | -12.4% | ± 15% | |
| Mid (5.0 ng/mL) | Precision (%CV) | 4.3% | 13.5% | ≤ 15% |
| Accuracy (%Bias) | 1.8% | 9.8% | ± 15% | |
| High (80 ng/mL) | Precision (%CV) | 3.9% | 11.2% | ≤ 15% |
| Accuracy (%Bias) | -0.5% | -7.3% | ± 15% |
Insight: Method A exhibits vastly superior precision and accuracy across all QC levels. The %CV values for Method B are close to the regulatory limit of 15%, highlighting its poor reproducibility. The consistent, low bias of Method A demonstrates its ability to deliver the correct concentration reliably.
Table 3: Matrix Effect Assessment
The matrix effect was evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in a clean solvent. A normalized matrix factor is calculated using the internal standard.
| Parameter | Method A (with IS) | Method B (External Std) | Interpretation |
| Analyte Peak Area %CV (n=6 lots) | 18.2% | 18.5% | High variability in analyte signal due to matrix effects. |
| IS-Normalized Matrix Factor %CV | 3.7% | N/A | SIL-IS effectively compensates for matrix variability. |
Insight: The high coefficient of variation (%CV) in the analyte's peak area for both methods shows that different lots of plasma significantly and variably suppress the signal. This is a critical failure point for the external standard method. In stark contrast, when the analyte's response is normalized to the SIL-IS response (Method A), the variability drops to just 3.7%. This proves that N-Desmethyl Azelastine-d4 perfectly tracks and corrects for the matrix-induced signal suppression, ensuring that the final calculated concentration is accurate regardless of the plasma lot.
Conclusion and Recommendation
The experimental data unequivocally demonstrates the critical role of a stable isotope-labeled internal standard for the robust and accurate quantification of N-Desmethyl Azelastine in human plasma.
-
Method A (with N-Desmethyl Azelastine-d4) consistently met and exceeded the rigorous performance criteria for precision, accuracy, and sensitivity set forth by regulatory agencies like the FDA. Its key strength lies in its ability to completely negate the impact of variable matrix effects and sample preparation recovery, which is the primary function of a SIL-IS.
-
Method B (External Standard) , while appearing acceptable in terms of linearity, failed to provide reliable data. Its poor precision and inability to correct for matrix effects make it unsuitable for regulated bioanalysis, where data integrity is paramount.
For any research or drug development program requiring the quantification of N-Desmethyl Azelastine, the use of N-Desmethyl Azelastine-d4 as an internal standard is not merely a recommendation; it is essential for generating trustworthy, reproducible, and defensible data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2018). FDA issues final guidance on bioanalytical method validation. [Link]
-
Drugs.com. (2026). Azelastine: Package Insert / Prescribing Information / MOA. [Link]
-
PrescriberPoint. (2018). Azelastine Hydrochloride solution. [Link]
-
Wikipedia. Azelastine. [Link]
-
Journal of Cancer Prevention. (2012). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. [Link]
-
U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ResearchGate. Structure of azelastine and its major metabolite. [Link]
-
Veeprho. N-Desmethyl Azelastine-D4 (HCl Salt). [Link]
-
OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
Wikipedia. Isotope dilution. [Link]
-
National Institutes of Health (NIH). (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. [Link]
-
Dr. Imre Blank's Homepage. STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]
-
ACS Publications. Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. prescriberpoint.com [prescriberpoint.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imreblank.ch [imreblank.ch]
- 8. osti.gov [osti.gov]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. fda.gov [fda.gov]
Safety Operating Guide
N-Desmethyl Azelastine-d4 proper disposal procedures
Operational Guide: Safety, Handling, and Disposal Protocols for N-Desmethyl Azelastine-d4 Reference Standards
As a Senior Application Scientist, I frequently consult with analytical laboratories on the lifecycle management of stable isotope-labeled internal standards. While the focus is often on the precision these compounds bring to LC-MS/MS quantification, their end-of-life management is equally critical. N-Desmethyl Azelastine-d4 is a deuterated analog of the primary active metabolite of the H1-receptor antagonist azelastine [1]. Because it retains the potent biological activity and environmental stability of its parent compound, its disposal must be executed with the same rigorous regulatory compliance as active pharmaceutical ingredients (APIs).
This guide provides a comprehensive, self-validating operational framework for the safe handling, spill containment, and EPA-compliant disposal of N-Desmethyl Azelastine-d4.
Physicochemical and Hazard Profile
To design an effective disposal protocol, we must first understand the molecular characteristics of the waste. N-Desmethyl Azelastine-d4 features a robust phthalazinone ring and a chlorinated benzyl group, making it highly stable and resistant to standard environmental degradation. Furthermore, the kinetic isotope effect imparted by the four deuterium atoms can further stabilize specific chemical bonds, potentially increasing its environmental persistence compared to the non-labeled metabolite.
Table 1: Quantitative Chemical and Toxicity Data
| Property / Parameter | Data / Specification | Causality / Operational Impact |
| Molecular Formula | C₂₁H₁₈D₄ClN₃O | Halogenated and nitrogen-rich; requires high-temp incineration to prevent toxic NOx/HCl off-gassing. |
| Molecular Weight | 371.90 g/mol | High molecular weight; non-volatile under standard laboratory conditions. |
| Solubility | Soluble in DMSO, Methanol | Highly lipophilic when in solution; readily crosses skin barriers, necessitating strict PPE. |
| Acute Toxicity (LD₅₀) | ~580 mg/kg (Oral, Rat)* | Moderately toxic (H302). Accidental ingestion or mucosal exposure must be strictly avoided [3, 4]. |
| GHS Classifications | H302, H361 | Harmful if swallowed; suspected reproductive toxin. Mandates dedicated hazardous waste streams [3]. |
*Toxicity data is extrapolated from the parent compound, Azelastine Hydrochloride, as is standard practice for deuterated analogs.
Mechanistic Justification for Strict Disposal
In vivo, azelastine is oxidatively demethylated primarily by the cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP1A2 to form N-desmethyl azelastine [2]. This metabolite retains potent H1-receptor antagonist activity.
If improperly disposed of via laboratory sinks (sewering), these stable cyclic structures bypass standard wastewater treatment degradation and bioaccumulate in aquatic ecosystems, disrupting local wildlife. To combat this, the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) explicitly bans the sewering of all hazardous pharmaceutical wastes[5, 6]. Compliance is not optional; laboratories must route these standards through licensed hazardous waste carriers for thermal destruction.
Operational Safety & Spill Response Workflow
When handling analytical standards, spills typically occur when preparing stock solutions in organic solvents (e.g., Methanol or DMSO). Because these solvents act as permeation enhancers, immediate and methodical containment is required.
Protocol 1: Immediate Spill Containment
-
Assess and Isolate: Immediately halt work. If the spill involves a volatile carrier solvent, ensure the fume hood sash is lowered or local exhaust ventilation is active.
-
Don Appropriate PPE: Standard latex is insufficient against organic solvents. Don double-layered nitrile gloves , splash-proof chemical goggles, and a fluid-resistant lab coat.
-
Neutralize and Absorb: Do not use water, as the compound is highly lipophilic and will spread. Apply a chemically inert absorbent pad or vermiculite directly over the spill.
-
Mechanical Collection: Using non-sparking tools, sweep the saturated absorbent into a wide-mouth, sealable high-density polyethylene (HDPE) container.
-
Surface Decontamination: Wipe the area with a solvent in which the compound is soluble (e.g., a 70% isopropanol/water mixture) to lift residual microscopic powder, followed by a mild detergent wash to remove solvent residues.
Workflow for N-Desmethyl Azelastine-d4 spill containment and safety response.
Step-by-Step End-of-Life Disposal Procedures
Expired or degraded N-Desmethyl Azelastine-d4 reference standards, including empty vials containing trace residues, must be classified as Non-creditable Hazardous Waste Pharmaceuticals [5].
Protocol 2: Routine Laboratory Disposal and Manifesting
-
Segregation at the Source:
-
Never mix pharmaceutical waste with general chemical waste (e.g., heavy metals or strong acids) to prevent cross-reactions and keep disposal costs manageable.
-
Place the standard (vial and contents) into a designated, rigid, leak-proof container labeled explicitly as "Hazardous Pharmaceutical Waste - Toxic (H302, H361)".
-
-
Accumulation Limits:
-
Under EPA Subpart P, facilities may accumulate non-creditable hazardous waste pharmaceuticals for up to 365 days [5]. However, best laboratory practice dictates transferring waste to the central accumulation area every 90 days.
-
-
Manifesting (EPA Form 8700-12):
-
Prior to transport, the facility's Environmental Health and Safety (EHS) officer must prepare a Uniform Hazardous Waste Manifest. This document tracks the waste from the laboratory to the final destruction facility, ensuring a closed-loop chain of custody.
-
-
Final Destruction (High-Temperature Incineration):
-
The waste must be handed over to a licensed RCRA transporter.
-
Causality of Destruction Method: The transporter will route the waste to a commercial incinerator. Temperatures exceeding 1,000°C are required to cleave the stable phthalazinone ring and carbon-chlorine bonds, mineralizing the compound into carbon dioxide, water, and trace inorganic salts, completely eliminating its biological threat.
-
EPA RCRA Subpart P compliant disposal pathway for hazardous pharmaceutical waste.
References
-
Veeprho. N-Desmethyl Azelastine-D4 (HCl Salt) Product Information. Available at:[Link]
-
National Center for Biotechnology Information (PubChem). Azelastine Hydrochloride - Safety and Hazards. Available at: [Link]
-
United States Environmental Protection Agency (EPA). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Available at:[Link]
-
American Society of Health-System Pharmacists (ASHP). EPA Final Rule Summary. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
